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  • Product: 6-Carbethoxy-2,2,6-trimethylcyclohexanone
  • CAS: 7507-68-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Carbethoxy-2,2,6-trimethylcyclohexanone. As a chiral ketone with a fully substituted quaternary stereocenter, this molecule presents a rich and illustrative case for advanced NMR spectral interpretation. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation of complex small molecules. We will delve into the theoretical basis for the predicted chemical shifts, paying special attention to the influence of the carbonyl group, the stereogenic center, and the resulting diastereotopicity observed in the spectrum. Furthermore, this guide furnishes a robust, self-validating experimental protocol for the acquisition of high-quality NMR data for this and structurally related compounds.

Structural and Stereochemical Analysis

6-Carbethoxy-2,2,6-trimethylcyclohexanone, also known as ethyl 2,2,6-trimethyl-6-oxocyclohexane-1-carboxylate, possesses a unique set of structural features that directly influence its NMR spectra. The cyclohexane ring contains two quaternary centers: one at the C2 position bearing two methyl groups, and a stereocenter at the C6 position bearing both a methyl and a carbethoxy group.

The presence of the chiral center at C6 renders the molecule asymmetric. This asymmetry is fundamentally important as it makes the geminal methyl groups at the C2 position, as well as the pairs of protons on the C3, C4, and C5 methylene groups, chemically non-equivalent. Such protons are termed diastereotopic and are expected to have distinct chemical shifts and coupling patterns in the ¹H NMR spectrum.[1][2] Understanding this principle is crucial for the correct assignment of the proton signals.

cluster_molecule 6-Carbethoxy-2,2,6-trimethylcyclohexanone cluster_labels Key Structural Features mol C6 C6: Chiral Quaternary Center C2 C2: Quaternary Center Diastereotopic Diastereotopic CH₂ Protons (C3, C4, C5) Carbonyl C1: Ketone Carbonyl Ester Carbethoxy Group

Caption: Molecular structure and key features of the target analyte.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is predicted to be complex due to the overlapping signals of the methylene protons and the diastereotopicity induced by the C6 stereocenter. The chemical shifts are influenced by several factors, including inductive effects from the carbonyl and ester oxygen atoms, and the anisotropic effect of the C=O bond, which generally deshields nearby protons.[3] Protons α to the carbonyl (at C5) are expected to be the most downfield of the ring methylene protons.

Table 1: Predicted ¹H NMR Data for 6-Carbethoxy-2,2,6-trimethylcyclohexanone (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
CH₃ (C6-Methyl)~ 1.15s3HSinglet due to attachment to quaternary C6. Shift is typical for a methyl group on a chiral center adjacent to a carbonyl.
CH₃ (C2-gem-Me)~ 1.05s3HDiastereotopic methyl group. Expected to be a sharp singlet.
CH₃ (C2-gem-Me)~ 0.95s3HDiastereotopic methyl group, chemically non-equivalent to the other C2-methyl, likely appearing at a slightly different shift.
CH₂ (Ester)~ 4.10q2HQuartet due to coupling with the ester's methyl protons. Deshielded by the adjacent oxygen atom.
CH₃ (Ester)~ 1.25t3HTriplet due to coupling with the ester's methylene protons.
CH₂ (Ring C3, C4, C5)~ 1.60 - 2.50m6HComplex, overlapping multiplets. Protons on each CH₂ are diastereotopic, leading to distinct signals and complex splitting (AB quartets further split by vicinal protons). The C5 protons are expected at the downfield end (~2.3-2.5 ppm) due to proximity to the carbonyl group.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Each unique carbon atom will give rise to a single peak. The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbons of the ketone and ester are the most deshielded and will appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for 6-Carbethoxy-2,2,6-trimethylcyclohexanone (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ketone, C1)~ 215Typical chemical shift for a cyclohexanone carbonyl carbon.[4]
C=O (Ester)~ 174Characteristic shift for an ester carbonyl carbon.
C6 (Quaternary)~ 55Quaternary carbon attached to a carbonyl, a methyl, and a carbethoxy group.
C2 (Quaternary)~ 45Quaternary carbon bearing two methyl groups.
O-CH₂ (Ester)~ 61Methylene carbon of the ethyl ester, deshielded by the oxygen atom.
CH₂ (Ring C5)~ 38Alpha-carbon to the ketone.
CH₂ (Ring C3, C4)~ 25 - 35Ring methylene carbons. Specific assignment requires 2D NMR techniques.
CH₃ (C6-Methyl)~ 22Methyl group on the chiral center.
CH₃ (C2-gem-Me)~ 26Diastereotopic methyl groups at C2.
CH₃ (C2-gem-Me)~ 24Diastereotopic methyl groups at C2.
O-CH₂-CH₃ (Ester)~ 14Terminal methyl carbon of the ethyl ester.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential. The following methodology is recommended for the analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone.

4.1. Materials and Reagents

  • Analyte: 6-Carbethoxy-2,2,6-trimethylcyclohexanone (5-25 mg for ¹H; 50-100 mg for ¹³C).[5]

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).

  • NMR Tube: High-precision 5 mm outer diameter tube, clean and free of scratches.[6][7]

  • Vial: Small, clean glass vial for sample dissolution.

  • Pipette: Glass Pasteur pipette with a cotton or glass wool plug for filtration.

4.2. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh the required amount of the analyte into the glass vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[5][8]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution must be transparent and free of any solid particles.[6]

  • Filtration and Transfer: Using the Pasteur pipette with a filter plug, carefully transfer the solution from the vial into the NMR tube. This step is critical to remove any particulate matter that could degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[7][9]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube, particularly the lower portion, with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[6]

4.3. NMR Instrument Parameters

  • Spectrometer: 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Receiver Gain: Optimized automatically.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30).

    • Number of Scans: 1024 or more, depending on concentration.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C).

    • Phase correct the spectrum.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

Caption: Workflow for NMR sample preparation and spectral analysis.

Conclusion

The structural elucidation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone via NMR spectroscopy is a non-trivial exercise that showcases several key principles of modern spectral analysis. The presence of a chiral quaternary center at C6 is the defining feature, inducing diastereotopicity that complicates the ¹H NMR spectrum but also provides rich structural information. A thorough analysis, supported by 2D NMR experiments like COSY and HSQC, would be required for unambiguous assignment of all proton and carbon signals. The predicted chemical shifts and the detailed experimental protocol provided in this guide serve as a robust framework for researchers engaged in the synthesis and characterization of this molecule and its derivatives, ensuring both accuracy and reproducibility in their findings.

References

  • NMR Sample Preparation - Chemical Instrumentation Facility, Iowa State University. (2013). Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

  • Sample preparation, University of Ottawa. Available at: [Link]

  • NMR Sample Preparation Guide, University of Notre Dame. Available at: [Link]

  • Barron, P. F., et al. (Source not fully available, context from ResearchGate snippet). Discussion on deshielding effect of C=O groups in cyclic ketones.
  • Abraham, R. J., et al. (Source not fully available, context from Modgraph snippet). A model for the calculation of proton chemical shifts in substituted alkanes, including cyclohexanes.
  • Indentifying Homotopic, Enantiotopic and Diastereotopic Protons, OpenOChem Learn. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples, Master Organic Chemistry. (2022). Available at: [Link]

  • Le-Gresley, A., & Sim, A. (2017).
  • Wilson, S. R., et al. (Source not fully available, context from RSC Publishing snippet). Discussion on DFT-GIAO NMR chemical shift prediction.
  • Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures, Homework.Study.com. Available at: [Link]

  • Homotopic, Enantiotopic, Diastereotopic, Master Organic Chemistry. (2012). Available at: [Link]

  • Homotopic Enantiotopic Diastereotopic and Heterotopic, Chemistry Steps. (2022). Available at: [Link]

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Abraham, R. J., & Mobli, M. (Source not fully available, context from Modgraph snippet). Discussion on steric and conformational effects in cyclic ethers, relevant to cyclohexyl systems.
  • Cyclohexanone at BMRB (Biological Magnetic Resonance Bank). Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2025). PMC. Available at: [Link]

  • Rearrangement of Methylenebis(cyclohexane-1,3-dione) Enols Induced by Mn(III)-Catalyzed Aerobic Oxidation - Supporting Information. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME TRISUBSTITUTED CYCLOHEXENONES, ResearchGate. Available at: [Link]

  • Hydrogens of cyclohexanol are enantiotopic or diastereotopic, which is true?, Chemistry Stack Exchange. (2021). Available at: [Link]

  • Ethyl cyclohexanecarboxylate - Optional[13C NMR], SpectraBase. Available at: [Link]

  • 13C NMR Chemical Shift Table, University of Colorado Boulder. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. (2021). PMC. Available at: [Link]

  • 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000, PubChem. Available at: [Link]

  • Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2-methylcyclohexanone oxime and of its O-methyl ether, ResearchGate. Available at: [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones, Asian Journal of Chemistry. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • Analysis of RTI-111, Japan Customs. Available at: [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (2014). PMC. Available at: [Link]

  • Ethyl 2,6,6-trimethyl-2-cyclohexene-1-carboxylate | C12H20O2 | CID 535097, PubChem. Available at: [Link]

  • Synthesis and Spectral Characterization of Photoactive (2E, 6E) 4 -methyl- 2,6 bis (4 hydroxybenzylidene) cyclohexanone, International Journal for Pharmaceutical Research Scholars. (2012). Available at: [Link]

  • Synthesis of β-damascone from 2,6-dimethylcyclohexanone, Arkivoc. (2021). Available at: [Link]

  • Cyclohexanone,6-benzylidene-2,2-dimethyl-, NMR, X-Ray, MD Topology, available at BMRB. Available at: [Link]

  • Ethyl 2,4-dimethyl-6-oxocyclohexane-1-carboxylate, PubChem. Available at: [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Diffraction Analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone Executive Summary In the realm of advanced supramolecular chemistry and structural bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation and X-Ray Diffraction Analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Executive Summary

In the realm of advanced supramolecular chemistry and structural biology, the precise spatial arrangement of sterically congested molecules dictates their reactivity, packing motifs, and physical properties. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (IUPAC: ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate) is a highly hindered cyclic keto-ester. While historically recognized as an intermediate in the synthesis of complex bicyclo epoxyethers[1], its unique steric bulk has recently positioned it as a critical structural director and co-crystal former in the crystallographic analysis of planar macromolecules[2].

This whitepaper provides a comprehensive analysis of the compound's conformational dynamics, its behavior in single-crystal X-ray diffraction (SC-XRD), and the field-proven protocols required to isolate, mount, and mathematically validate its crystal structure.

Molecular Architecture and Conformational Dynamics

The structural integrity of 6-carbethoxy-2,2,6-trimethylcyclohexanone is governed by severe intramolecular forces. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of three methyl groups (two at C2, one at C6) and a bulky carbethoxy group at C6 introduces significant 1,3-diaxial interactions.

Causality in Conformation: Why does the molecule resist ring-flipping at low temperatures? The massive steric penalty incurred by forcing the C6 carbethoxy group into an axial position effectively "locks" the ring. The carbethoxy group acts as a thermodynamic anchor, preferring the equatorial position, which forces the C6 methyl group into an axial orientation. This locked conformation restricts the rotational degrees of freedom, making the molecule an excellent rigid guest in co-crystallization matrices[2].

Table 1: Physicochemical and Structural Parameters

Data synthesized from crystallographic databases and chemical registries[3].

ParameterValue / Description
IUPAC Name Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
CAS Registry Number 7507-68-8
Molecular Formula C₁₂H₂₀O₃
Molecular Weight 212.29 g/mol
Density ~0.992 g/cm³
Boiling Point 55–56 °C (at 3 mmHg)
Refractive Index 1.454–1.456
LogP 2.335

The Role of Steric Bulk in Supramolecular Co-Crystallization

In drug development and materials science, obtaining high-quality single crystals of rigid, planar molecules (like active pharmaceutical ingredients or cyclophanes) is notoriously difficult due to their tendency to form amorphous aggregates.

6-Carbethoxy-2,2,6-trimethylcyclohexanone acts as an elite "structural wedge." In a landmark study analyzing the D3h-symmetric hydrocarbon cyclophane anthraphane, this keto-ester was utilized as a solvent to induce highly ordered crystalline lattices[2].

Mechanistic Insight: Because the keto-ester cannot tightly self-pack due to its protruding methyl and ethyl ester groups, it creates predictable interstitial voids. When co-crystallized with planar host molecules, it drives the assembly into an Etf/ftf (edge-to-face / face-to-face) packing motif 3 [4]. The carbonyl oxygen acts as a weak hydrogen-bond acceptor, stabilizing the edge-to-face CH···π interactions of the host lattice.

Experimental Protocols: SC-XRD Workflow

The following protocols outline a self-validating system for the crystallographic resolution of 6-carbethoxy-2,2,6-trimethylcyclohexanone and its co-crystals. Every step is designed to minimize thermal noise and maximize electron density resolution.

Protocol A: Thermodynamic Crystal Growth
  • Solvent Preparation: Dissolve the target host molecule (e.g., anthraphane) in pure 6-carbethoxy-2,2,6-trimethylcyclohexanone at a concentration near the saturation limit (~0.2 mg/mL)[2].

  • Thermal Dissolution: Heat the suspension under continuous stirring close to the solvent's boiling point until complete dissolution is achieved.

  • Controlled Cooling: Transfer the vial to a programmable thermal bath. Cool the solution at a rate of 0.5 °C/hour down to 4 °C.

    • Causality Check: Why slow cooling? Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders. Slow cooling ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, propagating only the lowest-energy lattice configuration.

Protocol B: SC-XRD Data Acquisition and Refinement
  • Cryo-Mounting: Select a single crystal (100–500 μm) exhibiting clean optical extinction under polarized light. Mount the crystal on a polyimide cryoloop using Paratone-N oil.

  • Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K .

    • Causality Check: Flash-cooling to 100 K freezes the Paratone oil, rigidly securing the crystal while drastically reducing the anisotropic thermal displacement parameters (atomic vibrations) of the bulky methyl groups, sharpening the diffraction spots.

  • Diffraction: Expose the crystal using a microfocus sealed-tube Cu-Kα source (λ = 1.54178 Å) [4].

    • Causality Check: Cu-Kα radiation interacts more strongly with lighter organic atoms (C, H, O) compared to Mo-Kα, providing a higher diffraction yield for small, weakly diffracting organic crystals.

  • Phase Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

Self-Validating Checkpoint: The SC-XRD protocol is inherently self-validating. The structural model is continuously refined against the experimental electron density map. An R1 factor (residual agreement) below 0.05 mathematically confirms that the proposed 3D coordinates accurately represent the physical diffraction data.

Data Visualization

Crystallographic Data Acquisition Workflow

The following diagram illustrates the critical path from crystal growth to mathematical validation in SC-XRD.

XRD_Workflow Start Compound Synthesis CAS: 7507-68-8 Cryst Crystal Growth (Thermodynamic Cooling) Start->Cryst Mount Cryo-Mounting (100 K, Paratone) Cryst->Mount Diffract X-Ray Diffraction (Cu-Kα Source) Mount->Diffract Solve Phase Solution (Direct Methods) Diffract->Solve Refine Structure Refinement (SHELXL) Solve->Refine Valid Validation (R1 < 0.05) Refine->Valid

Fig 1: SC-XRD workflow for the structural validation of highly hindered cyclic keto-esters.

Supramolecular Co-Crystallization Pathway

This diagram maps the thermodynamic assembly of the Etf/ftf packing motif when utilizing the keto-ester as a structural director.

CoCryst Host Anthraphane Host (Rigid Planar) Mix Supersaturation & Cooling Host->Mix Guest Keto-Ester Guest (Sterically Bulky) Guest->Mix Nucleation Thermodynamic Nucleation Mix->Nucleation Packing Etf/ftf Packing 3 Motif Assembly Nucleation->Packing Lattice Stabilized Co-Crystal Packing->Lattice

Fig 2: Supramolecular co-crystallization pathway driven by steric packing and dispersion forces.

Conclusion

6-Carbethoxy-2,2,6-trimethylcyclohexanone is far more than a synthetic intermediate; it is a powerful tool in the crystallographer's arsenal. By leveraging its locked chair conformation and sterically demanding methyl groups, researchers can predictably disrupt amorphous aggregation in planar macromolecules, forcing the assembly of highly ordered, diffractable single crystals. Strict adherence to cryo-mounting and Cu-Kα diffraction protocols ensures that the resulting structural data is both highly resolved and mathematically unassailable.

References

1.[2] Title: A Library of Single Crystal Structures of a D3h-Symmetric Hydrocarbon Cyclophane: A Comprehensive Packing Study of Anthraphane from 30 Solvents Source: ACS Publications (Crystal Growth & Design) URL:[Link]

2.[4] Title: Supporting Information: A Library of Single Crystal Structures of a D3h-Symmetric Hydrocarbon Cyclophane Source: ACS Publications / Amazon S3 URL:[Link]

4.[1] Title: Epoxyethers. XVI. A Bicyclo Epoxyether Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Electron Ionization Mass Spectrometry Fragmentation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Abstract This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Carbethoxy-2,2,6-trimethylcyclohexanone. As a multifunctional molecule in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-Carbethoxy-2,2,6-trimethylcyclohexanone. As a multifunctional molecule incorporating both a ketone and an ester within a substituted cyclohexane ring, its fragmentation is governed by a set of competing and sequential pathways. This document elucidates the primary cleavage mechanisms, including alpha-cleavage adjacent to the carbonyl groups and rearrangements, that are critical for its structural identification. The insights presented herein are intended to equip researchers, particularly those in drug development and analytical sciences, with the foundational knowledge to interpret the mass spectra of this and structurally related β-keto esters.

Introduction: The Analytical Challenge

6-Carbethoxy-2,2,6-trimethylcyclohexanone is a β-keto ester with a molecular formula of C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . The structural elucidation of such compounds is a cornerstone of synthetic chemistry and metabolite identification. Electron Ionization Mass Spectrometry (EI-MS) stands as a principal technique for this purpose, providing a reproducible fragmentation "fingerprint" that is highly indicative of the molecule's structure.

The rationale for employing 70 eV in EI-MS is to impart sufficient energy to the molecule to not only ionize it but also to induce extensive, reproducible fragmentation.[1][2] This process creates a spectrum of fragment ions whose mass-to-charge ratios (m/z) and relative abundances reveal the underlying molecular architecture. This guide will deconstruct the fragmentation of the title compound by applying fundamental principles of mass spectrometry to predict the formation of its most significant fragment ions.

Foundational Principles of Fragmentation

Upon impact with a 70 eV electron, 6-Carbethoxy-2,2,6-trimethylcyclohexanone loses an electron to form a molecular ion (M⁺•) with a theoretical m/z of 212. This radical cation is energetically unstable and rapidly undergoes a series of unimolecular decompositions to yield smaller, more stable fragments.[2] The fragmentation pathways are not random; they are dictated by the functional groups present and the relative stability of the resulting ions and neutral losses. For this specific molecule, the fragmentation is primarily directed by the ketone and the ester functionalities.

The key fragmentation mechanisms at play include:

  • Alpha (α)-Cleavage: The homolytic cleavage of a carbon-carbon bond adjacent to a functional group, such as a carbonyl.[3][4][5][6] This is a dominant pathway for both ketones and esters, as it leads to the formation of a resonance-stabilized acylium ion.[3][5]

  • McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds possessing an accessible gamma-hydrogen (γ-hydrogen).[3][5][7][8] This process involves a six-membered ring transition state, leading to the elimination of a neutral alkene and the formation of a new radical cation.[5][7]

  • Cleavage of the Ester Group: Esters exhibit characteristic losses of the alkoxy group (-OR) or the entire carbalkoxy group (-COOR).[9][10]

Predicted Fragmentation Pathways

The molecular ion of 6-Carbethoxy-2,2,6-trimethylcyclohexanone (m/z 212) serves as the precursor for all subsequent fragment ions. The following sections detail the most probable fragmentation routes.

Pathway A: Alpha-Cleavage at the Ketone Carbonyl

The cyclohexanone ring offers two primary sites for α-cleavage relative to the ketone at C1.

  • Cleavage of the C1-C6 Bond: This is arguably the most significant fragmentation pathway. The bond between the carbonyl carbon (C1) and the highly substituted quaternary carbon (C6) is sterically hindered and electronically favorable to break. This cleavage expels a •C(CH₃)(COOC₂H₅) radical (mass 101) to yield a stable acylium ion at m/z 111 . This fragment represents the C₇H₁₁O⁺ portion of the molecule.

  • Cleavage of the C1-C2 Bond: Alternatively, cleavage of the C1-C2 bond results in the loss of a •C₄H₉ radical (a butyl radical from the C2-C3-C4-C5 chain, mass 57), leading to a fragment ion at m/z 155. However, the formation of the m/z 111 ion is generally more favored due to the stability of the expelled radical and the relief of steric strain.

Diagram: Ketone α-Cleavage Pathways

M Molecular Ion (M⁺•) m/z 212 Loss1 - •C(CH₃)(COOEt) (Loss of 101 Da) M->Loss1 F111 Acylium Ion m/z 111 Loss1->F111

Caption: Primary α-cleavage at the C1-C6 bond.

Pathway B: Fragmentation of the Ethyl Ester Group

The carbethoxy group is another reactive center for fragmentation. These cleavages typically occur from the molecular ion or from larger fragment ions.

  • Loss of the Ethoxy Radical (•OC₂H₅): Cleavage of the C-O bond within the ester results in the loss of an ethoxy radical (mass 45). This generates a prominent acylium ion at m/z 167 (M - 45). This is a very common fragmentation pathway for ethyl esters.[10]

  • Loss of the Carbethoxy Radical (•COOC₂H₅): Cleavage of the C6-C(O) bond leads to the loss of the entire carbethoxy group as a radical (mass 73), resulting in a fragment ion at m/z 139 (M - 73).

Diagram: Ester Fragmentation Pathways

M Molecular Ion (M⁺•) m/z 212 Loss_OEt - •OC₂H₅ (Loss of 45 Da) M->Loss_OEt Loss_COOEt - •COOC₂H₅ (Loss of 73 Da) M->Loss_COOEt F167 Acylium Ion [M - OEt]⁺ m/z 167 F139 [M - COOEt]⁺ m/z 139 Loss_OEt->F167 Loss_COOEt->F139

Caption: Characteristic cleavages of the carbethoxy group.

Pathway C: McLafferty Rearrangement

The McLafferty rearrangement requires a carbonyl group and a hydrogen atom on the γ-carbon.[5][7] In this molecule, the ketone's carbonyl can participate in such a rearrangement. The γ-hydrogens are located on the C3 carbon of the cyclohexanone ring.

The rearrangement involves the transfer of a γ-hydrogen from C3 to the ketone oxygen, followed by the cleavage of the C1-C2 bond (the α-β bond relative to the ester). This process would lead to the expulsion of a neutral alkene (C₄H₇-COOEt) and the formation of a charged enol fragment. Given the complexity of the ring structure, a classic McLafferty rearrangement is less straightforward but a rearrangement involving hydrogen transfer is still plausible. A key rearrangement specific to β-keto esters can lead to the formation of a ketene radical cation by eliminating a molecule of ethanol. This would result in a fragment at m/z 166 (M - 46).[11]

Pathway D: Ring Cleavage

For cyclic ketones, initial α-cleavage can be followed by a second cleavage, leading to the opening of the ring and the formation of smaller, stable ions.[12] Following the initial α-cleavage to open the ring, subsequent hydrogen transfers and cleavages can lead to a variety of smaller fragments. A notable fragment for saturated cyclohexanones often appears at m/z 55 , corresponding to a C₄H₇⁺ ion, which can be formed through complex ring fragmentation.[12]

Summary of Predicted Spectral Data

The interpretation of an EI mass spectrum relies on identifying the molecular ion and then correlating the major fragment ions to logical neutral losses. The table below summarizes the key predicted fragments for 6-Carbethoxy-2,2,6-trimethylcyclohexanone.

m/zProposed Ion Structure / Neutral LossFragmentation PathwayPredicted Relative Abundance
212[C₁₂H₂₀O₃]⁺• (Molecular Ion)IonizationLow to Moderate
167[M - •OC₂H₅]⁺Ester CleavageModerate to High
166[M - C₂H₅OH]⁺•McLafferty-type RearrangementModerate
139[M - •COOC₂H₅]⁺Ester CleavageModerate
111[M - •C(CH₃)(COOEt)]⁺Ketone α-CleavageHigh (Potentially Base Peak)
55[C₄H₇]⁺Ring FragmentationModerate

Standard Experimental Protocol for Data Acquisition

To validate these predictions, the acquisition of an experimental mass spectrum is required. The following outlines a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile and semi-volatile compounds like the target analyte.

Instrumentation:

  • A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.[1]

  • Capillary Gas Chromatograph (GC) for sample introduction.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of 6-Carbethoxy-2,2,6-trimethylcyclohexanone in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to 250 °C, using a split mode (e.g., 50:1 split ratio).

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 350 to ensure detection of all relevant fragment ions and the molecular ion.[1]

  • Data Analysis: Integrate the chromatographic peak corresponding to the analyte and analyze the associated mass spectrum. Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide and with spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library).[13]

Conclusion

The EI-MS fragmentation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone is a predictable process governed by the established reactivity of its ketone and ester functional groups. The dominant pathways are initiated by α-cleavage adjacent to the ketone, leading to a highly stable acylium ion at m/z 111, and by characteristic losses from the ethyl ester group, producing significant ions at m/z 167 and 139. By understanding these core fragmentation mechanisms, researchers can confidently identify this molecule and gain structural insights into related compounds, facilitating progress in chemical synthesis and drug discovery pipelines.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (2024, December 5). Mass Spectrometry Aldehyde and Ketone Fragmentation in Analytical Chemistry.
  • Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Vaia. (n.d.). What are the masses of the charged fragments produced in the following cleavage pathways? (a) Alpha cleavage of 2-pentanone.
  • Chemistry Steps. (2025, September 30). McLafferty Rearrangement.
  • NIST. (n.d.). 1-Ethyl-2,2,6-trimethylcyclohexane. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
  • Wikipedia. (n.d.). McLafferty rearrangement.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Whitman College. (n.d.). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage.

Sources

Exploratory

Conformational Analysis of the 6-Carbethoxy-2,2,6-trimethylcyclohexanone Scaffold: A Technical Guide

Executive Summary The 6-carbethoxy-2,2,6-trimethylcyclohexanone scaffold represents a highly congested, tetrasubstituted cyclic system. Its unique steric environment makes it a valuable building block in complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-carbethoxy-2,2,6-trimethylcyclohexanone scaffold represents a highly congested, tetrasubstituted cyclic system. Its unique steric environment makes it a valuable building block in complex organic synthesis and a subject of interest in co-crystallization studies, where its bulky, rigid nature is leveraged as a specialized solvent environment[1]. For drug development professionals and synthetic chemists, predicting the dominant three-dimensional conformation of this ring is critical, as it dictates the trajectory of incoming nucleophiles and the overall reactivity of the carbonyl center.

This whitepaper provides an in-depth mechanistic analysis of the competing steric forces within this molecule, supported by self-validating experimental and computational protocols.

The Theoretical Conformational Landscape

Unlike unsubstituted cyclohexane, which adopts a perfect chair conformation with a dihedral angle of ~60°, cyclohexanone rings experience significant structural flattening. The sp² hybridization of the C1 carbonyl carbon forces the adjacent C1-C2 and C1-C6 bonds into a more planar arrangement[2]. This flattening accelerates the rate of axial-equatorial interconversion but critically alters the steric penalties associated with substituents at the α-positions.

The 2-Alkyl Ketone Effect vs. 1,3-Diaxial Strain

In our target molecule, the conformational equilibrium is governed by the fierce competition between two primary steric forces:

  • The 2-Alkyl Ketone Effect: Substituents occupying the equatorial positions at C2 and C6 suffer from eclipsing interactions with the carbonyl oxygen[3]. This effect destabilizes the equatorial conformer, a stark contrast to standard cyclohexane systems where the equatorial position is universally preferred to avoid axial clashes.

  • 1,3-Diaxial Interactions: The C2 position features a gem-dimethyl group, meaning one methyl group is permanently locked in an axial orientation. The C6 position bears both a methyl (-CH₃) and a carbethoxy (-COOCH₂CH₃) group. Whichever group occupies the axial position at C6 will engage in a severe 1,3-diaxial clash with the axial methyl at C2.

Causality of Conformational Preference

To determine the global energy minimum, we must evaluate the two primary chair conformers:

  • Conformer A: C6-Methyl is equatorial; C6-Carbethoxy is axial.

  • Conformer B: C6-Methyl is axial; C6-Carbethoxy is equatorial.

If Conformer B dominates, the axial C6-Methyl clashes directly with the axial C2-Methyl. The energetic penalty for a 1,3-diaxial methyl-methyl interaction is exceptionally high (~3.7 kcal/mol). Conversely, in Conformer A, the axial C6-Carbethoxy group interacts with the C2-Methyl. While the carbethoxy group is technically larger by molecular weight, its conformational A-value (~1.2 kcal/mol) is lower than that of a rigid methyl group (~1.7 kcal/mol)[4]. This is because the ester moiety can rotate its flat π-system radially outward, minimizing its steric footprint against the syn-axial protons.

ConformationalLogic cluster_0 6-Carbethoxy-2,2,6-trimethylcyclohexanone Logic Start Base Scaffold (C1=O, C2-gem-diMe) ConfA Conformer A C6-Me (Eq) | C6-COOEt (Ax) Start->ConfA Ring Flip ConfB Conformer B C6-Me (Ax) | C6-COOEt (Eq) Start->ConfB Ring Flip StrainA1 2-Alkyl Ketone Effect (C6-Me eclipses C=O) ConfA->StrainA1 StrainA2 1,3-Diaxial Interaction (C2-Me vs C6-COOEt) Moderate ConfA->StrainA2 StrainB1 2-Alkyl Ketone Effect (C6-COOEt eclipses C=O) ConfB->StrainB1 StrainB2 1,3-Diaxial Interaction (C2-Me vs C6-Me) Severe (~3.7 kcal/mol) ConfB->StrainB2 ResultA Favored State (Lower ΔG) StrainA1->ResultA StrainA2->ResultA ResultB Disfavored State (Higher ΔG) StrainB1->ResultB StrainB2->ResultB

Conformational Equilibrium and Steric Interactions Pathway.

Quantitative Data Presentation

To rationalize these structural dynamics, the thermodynamic parameters and expected NMR diagnostics are summarized below.

Table 1: Thermodynamic Parameters & Steric Penalties

Interaction TypeSubstituent / PositionEstimated Energy Penalty (kcal/mol)Impact on Equilibrium
1,3-Diaxial Clash Me (ax) vs. Me (ax)~3.7Highly destabilizing for Conformer B
1,3-Diaxial Clash Me (ax) vs. COOEt (ax)~2.0 - 2.5Moderately destabilizing for Conformer A
2-Alkyl Ketone Effect C6-Me (eq) eclipsing C=O~0.6 - 0.8Minor destabilization of Conformer A
2-Alkyl Ketone Effect C6-COOEt (eq) eclipsing C=O~0.8 - 1.0Minor destabilization of Conformer B

Table 2: Diagnostic NMR Parameters for Conformational Assignment

ConformerC6-Methyl PositionExpected C6-Me ¹H SignalExpected NOESY Cross-Peaks
Conformer A (Favored)EquatorialDownfield shift (eclipsing C=O)C2-Me(ax) ↔ C6-COOEt (-CH₂-)
Conformer B (Disfavored)AxialUpfield shift (shielded)C2-Me(ax) ↔ C6-Me(ax)

Experimental Workflow: NMR Elucidation of Conformational States

To empirically validate the theoretical preference for Conformer A, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is required. At ambient temperature, the rapid ring flipping of cyclohexanones averages the NMR signals. By lowering the temperature, we can "freeze" the equilibrium and observe distinct signals for each conformer.

Self-Validating Protocol 1: VT-NMR & NOESY Analysis

Causality: Cooling the sample below the coalescence temperature allows for the integration of distinct conformer populations, directly yielding the equilibrium constant ( Keq​ ) and ΔG.

  • Sample Preparation: Dissolve 15-20 mg of 6-carbethoxy-2,2,6-trimethylcyclohexanone in 0.6 mL of Toluene- d8​ . Rationale: Toluene- d8​ is chosen over CDCl₃ because its low freezing point (-95°C) permits deep cryogenic cooling without solvent crystallization.

  • VT-NMR Acquisition: Acquire ¹H-NMR spectra starting at +25°C, decreasing in 10°C increments down to -80°C. Monitor the decoalescence of the C2 and C6 methyl singlets.

  • Integration & Thermodynamics: At -80°C, integrate the separated signals. The ratio of the major to minor signal integrals represents Keq​ . Calculate the experimental free energy difference using ΔG=−RTln(Keq​) .

  • Spatial Validation (NOESY): Perform a 2D NOESY experiment at -80°C. Rationale: A strong NOE cross-peak between the C2-methyl and the -CH₂- protons of the carbethoxy group definitively confirms that the carbethoxy group is axial, validating Conformer A.

Computational Workflow: DFT Energy Minimization

Experimental data must be corroborated by first-principles calculations to ensure a self-validating analytical loop.

Self-Validating Protocol 2: In Silico Conformational Modeling

Causality: Density Functional Theory (DFT) provides the absolute thermodynamic values of the isolated conformers, serving as a cross-check against the VT-NMR derived ΔG.

  • Geometry Optimization: Construct Conformers A and B in a computational suite (e.g., Gaussian). Optimize the geometries using the B3LYP functional with a 6-311+G(d,p) basis set. Rationale: This level of theory accurately captures both donor-acceptor electronic delocalizations and dipole-dipole interactions inherent to 2-substituted cyclohexanones[2].

  • Frequency Calculation: Run a frequency calculation at the same level of theory to ensure the optimized structures are true minima (zero imaginary frequencies) and to extract the thermal corrections to Gibbs free energy.

  • Solvation Modeling: Perform a single-point energy calculation using the SMD (Solvation Model based on Density) for toluene to mimic the experimental NMR conditions.

  • Data Synthesis: Calculate the relative free energy ( ΔΔG ) between Conformer A and B. Convert this to a predicted population ratio using the Boltzmann equation and compare it to the VT-NMR integration data. If the calculated distribution matches the NMR integrals, the structural assignment is definitively validated.

Workflow Prep Sample Preparation (Dissolution in Toluene-d8) NMR Variable Temp (VT) NMR (+25°C to -80°C) Prep->NMR NOESY 2D NOESY / ROESY (Spatial Proximity) NMR->NOESY Integration Data Synthesis (ΔG calculation & Validation) NOESY->Integration DFT DFT Optimization (B3LYP/6-311+G**) Energy Single-Point Energy & Solvation Model DFT->Energy Energy->Integration

Experimental & Computational Workflow for Conformational Validation.

Conclusion

The conformational analysis of 6-carbethoxy-2,2,6-trimethylcyclohexanone highlights the intricate balance between the 2-alkyl ketone effect and 1,3-diaxial strain. By combining low-temperature NMR techniques with high-level DFT calculations, researchers can confidently map the 3D topology of this congested scaffold, enabling more predictable stereochemical outcomes in downstream synthetic applications and drug design.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of 6-Carbethoxy-2,2,6-trimethylcyclohexanone. It is intended for researchers, scientists, and professionals in d...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the factors governing the thermodynamic stability of 6-Carbethoxy-2,2,6-trimethylcyclohexanone. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of conformational analysis and stereoisomeric stability in complex cyclic ketones.

Introduction: The Significance of Stereochemical Stability

6-Carbethoxy-2,2,6-trimethylcyclohexanone is a substituted cyclohexanone with multiple stereocenters, making its three-dimensional structure and conformational preferences crucial determinants of its chemical reactivity and biological activity. In drug discovery and development, a thorough understanding of the thermodynamic stability of different stereoisomers is paramount for identifying the most stable and, therefore, the most likely conformation to interact with biological targets. This guide will delve into the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of this molecule.

Part 1: Conformational Analysis of the Cyclohexanone Ring

The cyclohexanone ring deviates from the perfect chair conformation of cyclohexane due to the sp2 hybridized carbonyl carbon.[1] This flattening of the ring at the carbonyl group influences the torsional and steric strains within the molecule, affecting the relative energies of different conformers.[2] For 6-Carbethoxy-2,2,6-trimethylcyclohexanone, we must consider the chair and boat conformations, with the chair conformers being significantly more stable and thus the focus of our analysis.

The presence of substituents at the C2 and C6 positions introduces several steric and electronic interactions that dictate the preferred conformation. The key factors to consider are:

  • 1,3-Diaxial Interactions: Axial substituents on a cyclohexane ring experience steric repulsion with other axial substituents, particularly the axial hydrogens at the C2 and C4 positions relative to them.[3]

  • A-values: The conformational preference of a substituent for the equatorial position is quantified by its A-value (Gibbs free energy difference between the axial and equatorial conformers). Larger A-values indicate a stronger preference for the equatorial position.

  • Allylic 1,3-Strain (A1,3 Strain): In cyclohexene and related systems, steric strain between a substituent at the allylic position and the double bond can influence conformational preferences. While not a cyclohexene, the carbonyl group's sp2 nature can lead to similar steric encounters.

  • Torsional Strain: Eclipsing interactions between adjacent substituents or between substituents and ring atoms contribute to the overall strain energy of a conformer.[1]

For 6-Carbethoxy-2,2,6-trimethylcyclohexanone, the C6 position is quaternary, bearing both a methyl and a carbethoxy group. The C2 position has a gem-dimethyl group. This high degree of substitution leads to significant steric crowding, making a detailed conformational analysis essential.

The Two Chair Conformations

The molecule can exist in two primary chair conformations that interconvert via a ring-flip. Let's analyze the placement of the substituents in each:

  • Conformer A: In one chair form, let's assume the C6-methyl group is axial and the C6-carbethoxy group is equatorial.

  • Conformer B: After a ring flip, the C6-methyl group becomes equatorial, and the C6-carbethoxy group becomes axial.

The gem-dimethyl group at C2 will have one methyl group in an axial position and the other in an equatorial position in both chair conformations. The key to determining the more stable conformer lies in evaluating the steric interactions of the C6 substituents.

Generally, a larger group prefers the equatorial position to minimize 1,3-diaxial interactions. The carbethoxy group is sterically more demanding than the methyl group. Therefore, the conformer where the carbethoxy group is in the equatorial position is predicted to be the more stable one.

Below is a diagram illustrating the ring flip and the key steric interactions that determine the thermodynamic stability.

G cluster_workflow NMR-Based Thermodynamic Stability Workflow A Sample Preparation (Dissolve in suitable deuterated solvent) B 1D NMR Acquisition (¹H and ¹³C spectra at room temperature) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) B->C For structural assignment D Variable-Temperature (VT) NMR (Acquire spectra at a range of temperatures) B->D E Data Analysis (Assign signals, measure coupling constants, integrate peaks) C->E D->E F Equilibrium Constant (Keq) Determination (From low-temperature NMR peak integration) E->F G Gibbs Free Energy (ΔG°) Calculation (ΔG° = -RTln(Keq)) F->G

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Exploratory

FTIR Spectral Analysis and Absorption Frequencies of 6-Carbethoxy-2,2,6-trimethylcyclohexanone: A Mechanistic Guide

Executive Summary 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8)[1] is a highly sterically hindered β -keto ester utilized as a critical building block in the synthesis of complex bicyclic systems and epoxyeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8)[1] is a highly sterically hindered β -keto ester utilized as a critical building block in the synthesis of complex bicyclic systems and epoxyethers[2]. For analytical chemists and drug development professionals, interpreting the Fourier Transform Infrared (FTIR) spectrum of this compound requires a deep understanding of its unique structural constraints. Unlike typical β -keto esters, this molecule cannot undergo enolization, resulting in a distinct and highly predictable vibrational profile. This guide synthesizes the theoretical causality behind its FTIR absorption frequencies and provides a self-validating experimental protocol for accurate spectral acquisition.

Structural Causality & Mechanistic Insights

To accurately interpret the FTIR spectrum of 6-carbethoxy-2,2,6-trimethylcyclohexanone, one must first analyze the causality behind its molecular vibrations. The structure consists of a cyclohexanone ring with a gem-dimethyl group at C2 and a methyl/carbethoxy (ethyl ester) pair at C6[3].

The Enolization Blockade

Standard β -keto esters (e.g., ethyl acetoacetate) exist in a dynamic keto-enol tautomeric equilibrium. This typically manifests in FTIR spectra as a broad O-H stretch (~2500–3000 cm⁻¹) and a conjugated, red-shifted carbonyl peak (~1650 cm⁻¹). However, in 6-carbethoxy-2,2,6-trimethylcyclohexanone, both the C2 and C6 positions are quaternary carbons. The complete absence of α -protons strictly enforces a 100% keto-ester state [4].

  • Analytical Consequence: Any O-H stretching observed in the spectrum immediately indicates moisture contamination or degradation, rather than enolization. This serves as an internal quality control metric.

Steric and Inductive Effects on Carbonyls

Because the molecule cannot enolize, the FTIR spectrum will display two distinct carbonyl (C=O) stretching bands:

  • Ketone C=O (C1): Flanked by bulky substituents (C2 and C6), the C-C-C bond angle is slightly compressed. This increased ring strain raises the s -character of the carbonyl carbon, shifting the ketone absorption slightly higher than an unsubstituted cyclohexanone (from ~1715 cm⁻¹ to ~1725–1730 cm⁻¹).

  • Ester C=O (C6): The ester carbonyl experiences inductive electron withdrawal from the adjacent ketone. This dipole-dipole interaction strengthens the ester C=O bond, shifting its absorption to a higher frequency (~1745–1750 cm⁻¹).

gem-Dimethyl Splitting

The presence of the C2 gem-dimethyl group causes a mechanical coupling of the symmetric C-H bending vibrations (the "umbrella" mode). Instead of a single peak at ~1375 cm⁻¹, this coupling results in a characteristic doublet, providing a highly specific structural fingerprint.

FTIR Absorption Frequencies

The following table summarizes the expected quantitative FTIR data based on the structural and mechanistic rules of this specific non-enolizable system.

Functional GroupVibration ModeExpected Frequency (cm⁻¹)Intensity & ShapeMechanistic Assignment / Causality
Ester C=O Stretching1740 – 1750Strong, SharpShifted higher due to inductive withdrawal from the adjacent C1 ketone.
Ketone C=O Stretching1720 – 1730Strong, SharpShifted higher due to steric compression from C2/C6 quaternary centers.
Ester C–O–C Asymmetric Stretch1180 – 1220Strong, BroadCharacteristic of aliphatic ethyl esters; confirms the carbethoxy group.
Alkyl C–H Asymmetric/Symmetric Stretch2850 – 2960Strong, MultipletOverlapping signals from the three methyl groups and ring methylenes.
gem-Dimethyl Symmetric Bend (Umbrella)1385 and 1365Medium, DoubletMechanical coupling of the two methyl groups attached to the C2 quaternary carbon.
Methylene C–H Scissoring Bend1450 – 1465Medium, SharpArises from the C3, C4, C5 ring carbons and the ethyl ester CH₂ group.

Experimental Protocol: ATR-FTIR Spectral Acquisition

To ensure a self-validating system, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed to eliminate artifacts and confirm the purity of the non-enolizable state.

Step 1: Instrument Calibration & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol and allow it to dry completely. Acquire a background spectrum (Air) using 32 scans at a resolution of 4 cm⁻¹.

  • Causality: A high-quality background eliminates atmospheric H₂O and CO₂ interference, which is critical since moisture (H₂O) could be falsely interpreted as an enol O-H stretch.

Step 2: Sample Application & Film Formation

  • Action: Apply 1–2 drops of neat 6-carbethoxy-2,2,6-trimethylcyclohexanone directly onto the ATR crystal. Ensure the liquid completely covers the active sensor area without introducing air bubbles.

  • Causality: As a liquid at room temperature, a neat film provides the highest signal-to-noise ratio without the matrix effects associated with KBr pellets or Nujol mulls.

Step 3: Spectral Acquisition & Resolution Settings

  • Action: Acquire the sample spectrum using 32–64 scans at 4 cm⁻¹ resolution.

  • Causality: The 4 cm⁻¹ resolution is specifically chosen to ensure the instrument can resolve the closely spaced Ester C=O (~1745 cm⁻¹) and Ketone C=O (~1725 cm⁻¹) peaks, which might otherwise merge into a single broad band at lower resolutions.

Step 4: Orthogonal Validation (Self-Validating Check)

  • Action: Inspect the 2500–3300 cm⁻¹ region.

  • Causality: If a broad band is present, the sample has absorbed atmospheric moisture (since enolization is structurally impossible). If the region is flat (save for the sharp C-H stretches <3000 cm⁻¹), the sample's integrity and the 100% keto-state are validated.

Logical Workflow for Spectral Validation

The following diagram illustrates the decision matrix for validating the FTIR spectrum of sterically hindered, non-enolizable β -keto esters.

FTIR_Workflow Start Sample Prep: Liquid Film on ATR Bkg Acquire Background (Air/Crystal) Start->Bkg Scan Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ res) Bkg->Scan CheckOH Is O-H Band Present? (>3000 cm⁻¹) Scan->CheckOH Reject Reject/Dry Sample (Moisture Detected) CheckOH->Reject Yes Deconv Deconvolute C=O Region (1700-1760 cm⁻¹) CheckOH->Deconv No Assign Assign Peaks: Ester (~1745 cm⁻¹) Ketone (~1725 cm⁻¹) Deconv->Assign Valid Validation Complete: 100% Keto Form Confirmed Assign->Valid

Caption: Workflow for the FTIR spectral validation of non-enolizable β-keto esters.

References

  • Stevens, C. L., & Weinheimer, A. J. (1958). Epoxyethers. XVI. A Bicyclo Epoxyether. Journal of the American Chemical Society, 80(15), 4072-4075. URL:[Link][4]

Sources

Foundational

The Structural and Physicochemical Paradigm of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

An In-Depth Technical Guide for Advanced Synthesis and Drug Development Executive Summary In the landscape of complex organic synthesis and drug development, sterically hindered cyclic β -keto esters serve as critical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Synthesis and Drug Development

Executive Summary

In the landscape of complex organic synthesis and drug development, sterically hindered cyclic β -keto esters serve as critical scaffolds. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (IUPAC: ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate, CAS: 7507-68-8) is a highly specialized intermediate characterized by its fully substituted α -carbons[1]. By completely blocking enolization pathways, this molecule forces unique reactivity profiles, making it an indispensable building block for bicyclic systems, epoxyethers, and advanced co-crystal solvent matrices[2].

This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this compound, providing researchers with an authoritative grounding for its application.

Structural Causality & Physicochemical Profile

The defining feature of 6-carbethoxy-2,2,6-trimethylcyclohexanone is the exhaustive methylation at the C2 and C6 positions relative to the parent cyclohexanone ring. In standard β -keto esters, the α -proton is highly acidic, leading to a dynamic keto-enol tautomerization that complicates nucleophilic additions.

By installing a gem-dimethyl group at C2 and a methyl/carbethoxy group at C6, the molecule is locked entirely in the keto form . This lack of α -protons eliminates competitive deprotonation side-reactions when exposed to strong nucleophiles (e.g., Grignard reagents or organolithiums), directing attack exclusively to the sterically shielded carbonyl carbon[2].

Quantitative Physicochemical Data

The steric bulk and lack of hydrogen-bonding enol forms directly dictate the compound's physical properties, yielding a stable, distillable liquid with a highly specific refractive index[3].

PropertyValueCausality / Significance
IUPAC Name Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylateReflects the priority of the ester over the ketone[1].
CAS Registry Number 7507-68-8Unique identifier for procurement and safety tracking[1].
Molecular Formula C₁₂H₂₀O₃Defines the mass balance for synthetic yields[1].
Molecular Weight 212.29 g/mol Standardized weight for stoichiometric calculations[1].
Density 0.992 - 1.006 g/mLNear-water density; requires careful phase separation[3].
Boiling Point 55-56 °C (at 3.0 mmHg)High molecular weight necessitates vacuum distillation[1].
Refractive Index ( nD20​ ) 1.4540 - 1.4560Purity indicator; deviations suggest incomplete methylation[1].
Flash Point 111.7 °CHigh thermal stability; safe for elevated temperature reactions[3].
Topological Polar Surface Area 43.4 ŲOptimal lipophilicity (LogP ~2.7) for membrane permeability studies[4].

Self-Validating Synthesis Methodology

The synthesis of 6-carbethoxy-2,2,6-trimethylcyclohexanone relies on the iterative, exhaustive methylation of 2-carbethoxycyclohexanone. The following protocol is designed as a self-validating system , ensuring that each mechanistic step provides measurable feedback.

Protocol: Exhaustive Alkylation of 2-Carbethoxycyclohexanone

Step 1: Enolate Generation

  • Action: Dissolve 1.0 equivalent of 2-carbethoxycyclohexanone in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere. Cool the reactor to 0 °C. Slowly add 3.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality: Anhydrous THF prevents the competitive saponification of the ethyl ester. The excess NaH ensures complete, iterative deprotonation. The 0 °C temperature suppresses unwanted Claisen condensations.

Step 2: Electrophilic Methylation

  • Action: Introduce 4.0 equivalents of Methyl Iodide (MeI) dropwise via an addition funnel over 45 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: Dropwise addition controls the highly exothermic SN​2 alkylation. The large excess of MeI drives the equilibrium toward the fully substituted quaternary carbons at C2 and C6.

Step 3: Quenching and Phase Separation

  • Action: Quench the reaction carefully with saturated aqueous NH4​Cl until gas evolution ( H2​ ) ceases. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous MgSO4​ .

  • Causality: A mild acidic quench ( NH4​Cl ) neutralizes residual base without hydrolyzing the newly sterically hindered ester.

Step 4: Vacuum Distillation & Self-Validation

  • Action: Remove the solvent under reduced pressure. Purify the crude yellow oil via fractional vacuum distillation, collecting the fraction boiling at 55-56 °C at 3.0 mmHg.

  • Validation Checkpoint: Analyze the purified fraction via FT-IR spectroscopy. The protocol is validated as successful only if there is a complete absence of the broad enol O-H stretch (~3300 cm⁻¹) and the presence of two distinct, sharp carbonyl stretches (ester at ~1740 cm⁻¹, ketone at ~1710 cm⁻¹).

Synthesis A 2-Carbethoxycyclohexanone (Precursor) B Base Treatment (Enolate Formation) A->B NaH / THF 0 °C C Exhaustive Methylation (MeI Addition) B->C SN2 Attack D 6-Carbethoxy-2,2,6- trimethylcyclohexanone C->D Steric Locking

Figure 1: Stepwise exhaustive methylation workflow to synthesize the sterically locked target.

Advanced Applications in Chemical Research

The unique steric topology of 6-carbethoxy-2,2,6-trimethylcyclohexanone facilitates specialized applications that standard cyclic ketones cannot support.

A. Synthesis of Bicyclo Epoxyethers

As established in foundational literature by , this compound is a critical precursor for synthesizing complex bicyclo epoxyethers[2]. Because enolization is impossible, nucleophilic attack by reagents (such as α -halo carbanions) occurs strictly at the ketone face, followed by an intramolecular cyclization that forms highly strained, yet stable, oxygen-bridged bicyclic systems.

B. Co-Crystal Solvent Matrices for Cyclophanes

Recent advancements in supramolecular chemistry utilize this compound as a specialized solvent for growing single crystals of complex hydrocarbons. According to a comprehensive packing study published in Crystal Growth & Design[5], 6-carbethoxy-2,2,6-trimethylcyclohexanone acts as an optimal solvate for Anthraphane (a D3h​ -symmetric hydrocarbon cyclophane). The solvent's steric bulk prevents it from intercalating destructively into the host lattice, instead inducing a highly ordered monoclinic crystal system ( C2/c space group) that allows for pristine X-Ray Diffraction (SC-XRD) analysis[5].

Reactivity S1 6-Carbethoxy-2,2,6-trimethylcyclohexanone (Fully Substituted Alpha-Carbons) S2 Enolization Blocked (No Alpha-Protons) S1->S2 S3 Steric Shielding (C2 & C6 Methyls) S1->S3 R1 Direct Nucleophilic Attack (No Deprotonation Side-Reactions) S2->R1 Enables R3 Stable Co-Crystal Matrix (Anthraphane Solvate) S2->R3 Thermal Stability R2 Bicyclo Epoxyether Synthesis (Stevens Rearrangement) S3->R2 Directs Pathway

Figure 2: Mechanistic pathways dictated by the sterically hindered structure of the compound.

References

  • Title : 6-Carbethoxy-2,2,6-trimethylcyclohexanone, 97% Specifications Source : Fisher Scientific URL :[Link]

  • Title : Epoxyethers. XVI. A Bicyclo Epoxyether Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

  • Title : Library of Single Crystal Structures of a D3h-Symmetric Hydrocarbon Cyclophane: A Comprehensive Packing Study of Anthraphane from 30 Solvents Source : Crystal Growth & Design (ACS Publications) URL :[Link]

Sources

Exploratory

The Strategic Synthesis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone: A Mechanistic and Methodological Guide

Abstract This technical guide provides a comprehensive examination of the formation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone, a substituted cyclic β-keto ester with applications in organic synthesis. The narrative de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the formation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone, a substituted cyclic β-keto ester with applications in organic synthesis. The narrative delves into the strategic selection of a multi-step synthetic pathway, beginning with a Michael addition to construct the acyclic precursor, followed by an intramolecular Dieckmann condensation to forge the cyclohexanone ring, and culminating in a regioselective alkylation to achieve the target substitution pattern. Each stage is analyzed from a mechanistic perspective, elucidating the rationale behind the choice of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of classical carbon-carbon bond-forming reactions in the context of complex molecule synthesis.

Introduction: The Architectural Challenge of a Polysubstituted Cyclohexanone

The synthesis of highly substituted cyclic systems is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals and other functional molecules. 6-Carbethoxy-2,2,6-trimethylcyclohexanone presents a fascinating synthetic challenge, incorporating a quaternary center, a tertiary stereocenter, and the versatile β-keto ester functionality within a six-membered ring. A robust and efficient synthesis of this molecule requires a carefully orchestrated sequence of reactions that control both regioselectivity and, where applicable, stereoselectivity.

This guide eschews a simple recitation of steps in favor of a narrative that explores the "why" behind the "how." We will dissect a logical and field-proven synthetic strategy, emphasizing the underlying principles that govern each transformation. Our journey will encompass the elegant simplicity of the Michael addition, the ring-forming power of the Dieckmann condensation, and the precision of enolate alkylation.

A Deliberate Strategy: Retrosynthetic Analysis

A logical approach to the synthesis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone begins with a retrosynthetic analysis. The target molecule is a β-keto ester, a structure readily accessible through the Dieckmann condensation of a 1,7-diester. The trimethyl substitution pattern suggests that some of these methyl groups could be introduced either before or after the cyclization. A strategically sound approach would be to install the gem-dimethyl group at the 2-position prior to ring formation, as this simplifies the subsequent alkylation steps.

This line of reasoning leads to the following retrosynthetic pathway:

Retrosynthesis target 6-Carbethoxy-2,2,6-trimethylcyclohexanone intermediate1 Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate target->intermediate1 Methylation intermediate2 Diethyl 3,3-dimethyl-6-oxoheptanedioate intermediate1->intermediate2 Dieckmann Condensation starting_materials Diethyl malonate + Mesityl oxide intermediate2->starting_materials Michael Addition

Diagram 1: Retrosynthetic analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone.

This analysis reveals a three-stage synthesis:

  • Michael Addition: The conjugate addition of diethyl malonate to mesityl oxide to form the acyclic precursor, diethyl 3,3-dimethyl-6-oxoheptanedioate.

  • Dieckmann Condensation: An intramolecular cyclization of the keto-diester to yield ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate.

  • Alkylation: The final methylation at the 6-position to afford the target molecule.

We will now explore each of these stages in detail.

Stage 1: Constructing the Carbon Skeleton via Michael Addition

The Michael addition is a powerful tool for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In our synthesis, we utilize the enolate of diethyl malonate as the Michael donor and mesityl oxide (4-methyl-3-penten-2-one) as the Michael acceptor.

Mechanism of the Michael Addition

The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon by a suitable base, typically sodium ethoxide, to generate a resonance-stabilized enolate. This enolate then attacks the β-carbon of mesityl oxide in a 1,4-conjugate addition, forming a new carbon-carbon bond and another enolate intermediate. Subsequent protonation by the solvent (ethanol) yields the Michael adduct, diethyl 3,3-dimethyl-6-oxoheptanedioate.[2]

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation EtO2C_CH2_CO2Et Diethyl malonate NaOEt NaOEt Enolate [EtO2C-CH-CO2Et]⁻ Na⁺ NaOEt->Enolate Deprotonation EtOH EtOH Mesityl_Oxide Mesityl oxide Enolate->Mesityl_Oxide Nucleophilic Attack Intermediate_Enolate Intermediate Enolate Mesityl_Oxide->Intermediate_Enolate EtOH_proton EtOH Intermediate_Enolate->EtOH_proton Protonation Product Diethyl 3,3-dimethyl-6-oxoheptanedioate EtOH_proton->Product Dieckmann_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Elimination of Ethoxide cluster_step4 Step 4: Acidic Workup Keto_Diester Diethyl 3,3-dimethyl-6-oxoheptanedioate NaOEt NaOEt Enolate Intramolecular Enolate NaOEt->Enolate Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Cyclic_Beta_Keto_Ester_Enolate Cyclic β-Keto Ester Enolate Tetrahedral_Intermediate->Cyclic_Beta_Keto_Ester_Enolate - EtOH H3O_plus H₃O⁺ Cyclic_Beta_Keto_Ester_Enolate->H3O_plus Protonation Final_Product Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate H3O_plus->Final_Product

Diagram 3: Mechanism of the Dieckmann condensation.
Experimental Protocol: Dieckmann Condensation
Parameter Value Rationale
Substrate Diethyl 3,3-dimethyl-6-oxoheptanedioateThe 1,7-keto-diester is poised for intramolecular cyclization to form a stable six-membered ring.
Base Sodium ethoxide in an aprotic solvent (e.g., toluene or THF)A strong, non-nucleophilic base is required to deprotonate the α-carbon without competing side reactions.
Solvent Toluene or THFAprotic solvents are preferred to avoid protonation of the intermediate enolate.
Temperature RefluxProvides the necessary thermal energy for the cyclization to occur.

Step-by-Step Procedure:

  • To a solution of the keto-diester in dry toluene, add a dispersion of sodium ethoxide.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

  • Cool the reaction mixture and quench by the slow addition of dilute acid.

  • Perform an aqueous workup, separating the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • The crude product can be purified by vacuum distillation.

Stage 3: Final Touches via Alkylation

The final step in the synthesis is the regioselective methylation of ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate to introduce the third methyl group at the 6-position. This is achieved through the alkylation of the enolate of the β-keto ester.

Mechanism and Regioselectivity of Alkylation

The α-proton at the 6-position is highly acidic due to the electron-withdrawing effects of both the ketone and the ester carbonyl groups. Treatment with a base, such as sodium ethoxide, will selectively deprotonate this position to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide, in an SN2 reaction to form the final product.

The alkylation occurs specifically at the 6-position because the proton at this position is significantly more acidic than any other protons in the molecule. The gem-dimethyl group at the 2-position sterically hinders the approach of the base to the protons on the adjacent methylene group (C3), further favoring deprotonation at C6.

Alkylation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: SN2 Alkylation Cyclic_Keto_Ester Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylate NaOEt NaOEt Enolate Enolate NaOEt->Enolate Deprotonation at C6 MeI Methyl Iodide Enolate->MeI Nucleophilic Attack Final_Product 6-Carbethoxy-2,2,6-trimethylcyclohexanone MeI->Final_Product

Diagram 4: Mechanism of the alkylation of the cyclic β-keto ester.
Stereochemical Considerations

The alkylation of the enolate at the 6-position creates a new stereocenter. The approach of the electrophile (methyl iodide) can occur from either face of the planar enolate. In the absence of a chiral auxiliary or catalyst, the reaction will typically produce a racemic mixture of the two possible enantiomers. The stereochemical outcome can be influenced by the conformation of the enolate and steric hindrance from the existing substituents on the ring. [3]

Experimental Protocol: Alkylation
Parameter Value Rationale
Substrate Ethyl 2,2-dimethyl-6-oxocyclohexanecarboxylateThe acidic proton at C6 allows for selective enolate formation.
Base Sodium ethoxide in ethanolA suitable base for deprotonating the β-keto ester.
Alkylating Agent Methyl iodideA reactive and efficient methylating agent for SN2 reactions.
Solvent Anhydrous EthanolA common solvent for this type of alkylation.
Temperature Room temperature to gentle refluxSufficient to promote the SN2 reaction without significant side reactions.

Step-by-Step Procedure:

  • Dissolve the cyclic β-keto ester in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol to the stirred solution of the β-keto ester to form the enolate.

  • Add methyl iodide to the enolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • After the reaction is complete, neutralize the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent.

  • The final product, 6-Carbethoxy-2,2,6-trimethylcyclohexanone, can be purified by column chromatography or vacuum distillation.

Conclusion: A Symphony of Classic Reactions

The synthesis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone is a testament to the enduring power and versatility of fundamental organic reactions. Through a logical and strategic sequence of a Michael addition, a Dieckmann condensation, and a final alkylation, a complex, polysubstituted cyclic molecule can be constructed from simple, readily available starting materials. Each step in this synthesis is governed by well-understood mechanistic principles, allowing for a high degree of control over the formation of the desired product. This guide has aimed to provide not just a protocol, but a deeper understanding of the chemical logic that underpins the synthesis, empowering researchers to apply these principles to their own synthetic challenges.

References

  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356.
  • Zubrick, J. W. (2004). Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone. Experimental Organic Chemistry.
  • St. Paul's Cathedral Mission College. (n.d.). Carbonyl Compounds.
  • PrepChem. (2023). Synthesis of 2,2,6-trimethyl-cyclohexanone.
  • Bergman, E. D., & Pappo, R. (1951).
  • MedchemExpress. (n.d.). 2,2,6-Trimethylcyclohexanone.
  • Royal Society of Chemistry. (2020). Synthesis of Dimedone.
  • Chegg. (2011). a)
  • Thieme. (n.d.). An Efficient One-Step Synthesis of 2-Hydroxy-2,2,6-trimethylcyclohexanone.
  • Google Patents. (2002). Process for the production of 2,2,6-trimethylcyclohexane-1,4-dione. US6420609B2.
  • CHEM 330. (n.d.). Topics Discussed on Oct 19.
  • Braun, M., et al. (2020). Discussion Addendum for: (S)-(-)-2-Allylcyclohexanone. Organic Syntheses.
  • Wikipedia. (n.d.).
  • YouTube. (2024). Stereochemistry for the Michael addition of cyclohexanone.
  • Alfa Chemistry. (n.d.).
  • OpenStax. (2023). 22.
  • Synthesis of 4'-(2,6,6-Trimethyl-2-Cyclohexen-1-yl)-3'-Buten-2'-Ketoxime-N-O-Alkyl Ethers. Journal of the Indian Chemical Society.
  • Organic Chemistry Portal. (n.d.).
  • Sheffield Hallam University Research Archive. (n.d.). Synthesis of thromboxane A2 analogues.
  • Vaia. (n.d.).
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Benchchem. (2025).
  • Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones.
  • PubChem. (n.d.).
  • LookChem. (n.d.).
  • PrepChem. (2023).
  • Google Patents. (2006). Process for preparing 3, 3-dimethyl -2-pentanone. CN1781894A.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 4,5-Diethyl-3,3-dimethylheptane.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Decarboxylation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Strategic Overview & Chemical Context 2,2,6-Trimethylcyclohexanone is a critical building block in the total synthesis of complex terpenoids and biologically active natural products, such as the tumor inhibitor (+)-dichr...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Context

2,2,6-Trimethylcyclohexanone is a critical building block in the total synthesis of complex terpenoids and biologically active natural products, such as the tumor inhibitor (+)-dichroanone 1. The most direct synthetic precursor to this target is the β -keto ester, 6-carbethoxy-2,2,6-trimethylcyclohexanone.

However, transforming this specific α,α -disubstituted β -keto ester into the target ketone presents unique synthetic challenges. The presence of the gem-dimethyl group at C2 and the methyl group at C6 creates a highly sterically hindered environment around the ketone functional group [[2]](). Subjecting this substrate to classical basic saponification (e.g., NaOH/EtOH) often leads to unwanted retro-aldol cleavage or ring-opening due to the strain of the intermediate enolate.

To preserve the integrity of the carbon skeleton, the Krapcho dealkoxycarbonylation is the premier methodology. This protocol operates under near-neutral conditions, selectively removing the ester group without triggering the side reactions associated with harsh alkaline or acidic environments 3.

Mechanistic Causality

The Krapcho decarboxylation utilizes a nucleophilic salt (typically LiCl or NaCl) in a dipolar aprotic solvent like DMSO at elevated temperatures [[3]](). The causality behind this specific reagent choice is three-fold:

  • Nucleophilic Dealkylation ( SN​2 ): The chloride ion acts as a nucleophile, attacking the electrophilic ethyl group of the ester. Because ethyl esters are less susceptible to SN​2 attack than methyl esters, the reaction requires sustained heating (~160 °C) to overcome the activation energy barrier. This step yields volatile chloroethane and a stabilized carboxylate anion 4.

  • Thermal Decarboxylation: The carboxylate anion undergoes thermal decarboxylation, releasing CO2​ gas and forming an enolate intermediate. The continuous loss of CO2​ gas drives the reaction forward via Le Chatelier's principle [[3]]().

  • Protonation: The enolate is subsequently protonated by a stoichiometric amount of water present in the solvent system, yielding the target 2,2,6-trimethylcyclohexanone 3.

Mechanism N1 1. β-Keto Ester Substrate N2 2. SN2 Dealkylation (Cl⁻ attack) N1->N2 LiCl, DMSO, 160°C N3 3. Carboxylate Anion N2->N3 - Chloroethane N4 4. Thermal Decarboxylation N3->N4 N5 5. Enolate Intermediate N4->N5 - CO₂ N6 6. Protonation (by H₂O) N5->N6 N7 7. 2,2,6-Trimethylcyclohexanone N6->N7

Fig 1. Mechanistic pathway of Krapcho decarboxylation for sterically hindered β-keto esters.

Experimental Methodologies

Protocol A: Krapcho Decarboxylation (Recommended)

This protocol is designed as a self-validating system: the continuous evolution of CO2​ gas serves as a real-time visual indicator of reaction progress.

Materials:

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone (1.0 equiv)

  • Lithium Chloride (LiCl, anhydrous) (2.0 equiv)

  • Deionized Water (1.5 equiv)

  • Dimethyl Sulfoxide (DMSO, anhydrous) (0.5 M relative to substrate)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-carbethoxy-2,2,6-trimethylcyclohexanone in DMSO.

  • Reagent Addition: Add anhydrous LiCl and water to the solution. Causality Note: Water is strictly required as the proton source for the final enolate; without it, the reaction stalls or yields unwanted condensation side products.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 160 °C. Observe the reaction mixture. Within 15-30 minutes, steady bubbling ( CO2​ evolution) will commence.

  • Monitoring (Self-Validation): Maintain heating for 4-8 hours. The reaction is complete when gas evolution completely ceases. Validate completion via TLC (Hexanes/EtOAc 9:1), observing the disappearance of the UV-active ester spot.

  • Workup: Cool the mixture to room temperature. Quench by adding saturated aqueous NaCl (brine) to reduce the solubility of the organic product in the aqueous/DMSO phase. Extract the aqueous layer three times with diethyl ether ( Et2​O ).

  • Purification: Wash the combined organic layers with water (to remove residual DMSO) and brine, then dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure. Purify the crude oil via fractional distillation or silica gel flash chromatography to yield pure 2,2,6-trimethylcyclohexanone.

Workflow Step1 Reaction Setup Substrate LiCl H2O DMSO Step2 Heating 160 °C 4-8 h CO2 Monitor Step1->Step2 Step3 Workup Cool Brine Et2O Extract Step2->Step3 Step4 Purification Dry Evaporate Distill Step3->Step4

Fig 2. Step-by-step experimental workflow for the Krapcho dealkoxycarbonylation.

Protocol B: Classical Acidic Hydrolysis (Alternative)

Use only if Krapcho reagents are unavailable. Expect lower yields due to potential side reactions.

  • Setup: Suspend the β -keto ester (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl (3:1 v/v).

  • Hydrolysis & Decarboxylation: Reflux the mixture at 110 °C for 12-24 hours. The strong acid catalyzes the hydrolysis of the ethyl ester to a β -keto acid, which spontaneously decarboxylates under the reflux conditions.

  • Workup: Cool to room temperature, dilute with water, and carefully neutralize with saturated NaHCO3​ until pH 7 is reached. Extract with CH2​Cl2​ , dry over MgSO4​ , and concentrate.

Quantitative Data & Method Comparison

ParameterProtocol A (Krapcho)Protocol B (Acid Hydrolysis)
Reagents LiCl, H2​O , DMSOConc. HCl, Glacial AcOH
Temperature 150 - 160 °C110 °C (Reflux)
Reaction Time 4 - 8 hours12 - 24 hours
Typical Yield 75% - 85%55% - 65%
Primary Side Reactions Trace unreacted starting materialRing-opening, polymerization
Scalability Excellent (up to 100g scale)Moderate (exothermic neutralization)

References

  • Title: How can you account for the fact that 2,2,6 -trimethylcyclohexanone yields no detectable aldol product even though it has an acidic - Vaia Source: vaia.com URL: 2

  • Title: The Catalytic Enantioselective, Protecting Group-Free Total Synthesis of (+)-Dichroanone Source: Journal of the American Chemical Society - ACS Publications URL: 1

  • Title: Krapcho Decarboxylation | Chem-Station Int. Ed. Source: chem-station.com URL: 4

  • Title: Krapcho decarboxylation - Wikipedia Source: wikipedia.org URL: 3

Sources

Application

Application Note: 6-Carbethoxy-2,2,6-trimethylcyclohexanone as a Strategic Intermediate in Terpenoid and Strigolactone Synthesis

Executive Summary The synthesis of complex terpenoids—ranging from dietary carotenoids and retinoid-based therapeutics to agricultural signaling molecules like strigolactones—relies heavily on the efficient construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex terpenoids—ranging from dietary carotenoids and retinoid-based therapeutics to agricultural signaling molecules like strigolactones—relies heavily on the efficient construction of the β -ionone ring system. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS: 7507-68-8)[1] serves as a highly functionalized, advanced building block for these scaffolds. By providing a pre-formed, sterically demanding 2,2,6-trimethylated cyclohexane core equipped with a versatile β -keto ester moiety, this intermediate bypasses the notoriously difficult direct alkylation of unfunctionalized cyclohexanones[2]. This application note details the physicochemical profile, mechanistic rationale, and validated protocols for utilizing this compound in chain-elongation workflows.

Mechanistic Causality: The Strategic Value of the 6-Carbethoxy Handle

In classical terpene synthesis, the conversion of 2,2,6-trimethylcyclohexanone to β -ionone or carlactone precursors is hindered by severe steric crowding around the α -carbons[2],[3].

Using the 6-carbethoxy derivative introduces a critical thermodynamic and kinetic advantage:

  • Steric & Regiochemical Control: The C6 position is a fully substituted (quaternary) carbon. The presence of the carbethoxy group prevents unwanted enolization at C6, forcing any enolate-driven chemistry to occur exclusively at the less hindered C2 methyl groups or directing the synthetic pathway toward ester manipulation.

  • Orthogonal Functionalization: The carbethoxy group acts as a masked aldehyde. It can be selectively reduced using carefully controlled hydride donors (like DIBAL-H) without over-reducing the sterically shielded C1 ketone. This newly revealed aldehyde becomes the perfect electrophile for Horner-Wadsworth-Emmons (HWE) olefination, allowing for the rapid, stereoselective attachment of isoprenoid tails required for retinoid and strigolactone synthesis[3].

Physicochemical Properties

Accurate physical data is critical for scaling up reactions, particularly when calculating equivalents for cryogenic reductions or determining extraction solvent systems.

PropertyValue
Chemical Name 6-Carbethoxy-2,2,6-trimethylcyclohexanone
IUPAC Name Ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate
CAS Registry Number 7507-68-8[1]
Molecular Formula C₁₂H₂₀O₃[4]
Molecular Weight 212.29 g/mol
Boiling Point 55-56 °C at 3 mmHg[1]
Refractive Index ( nD20​ ) 1.454 - 1.456[1]
LogP (Hydrophobicity) 2.7 (Calculated)[1]
Appearance Colorless to pale yellow transparent liquid[1]

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this intermediate, demonstrating its role as a central hub in terpenoid drug development.

TerpenoidSynthesis A 6-Carbethoxy-2,2,6-trimethylcyclohexanone (Core Building Block) B Ester Reduction (DIBAL-H) Aldehyde Intermediate A->B Cryogenic Reduction C HWE Olefination Isoprenoid Chain Elongation B->C C-C Bond Formation D Beta-Ionone Scaffold C->D Acid-Catalyzed Cyclization E Vitamin A & Retinoid Therapeutics D->E Retinoid Pathway F Strigolactones (e.g., Carlactone) D->F Plant Hormone Pathway

Workflow of 6-Carbethoxy-2,2,6-trimethylcyclohexanone conversion into complex terpenoids.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating; visual and physical cues are embedded to ensure the reaction is proceeding correctly before moving to the next step.

Protocol 1: Selective Cryogenic Reduction to the Aldehyde

Objective: Convert the C6 ester to an aldehyde while preserving the C1 ketone. Causality: Diisobutylaluminum hydride (DIBAL-H) at -78 °C forms a stable tetrahedral aluminum acetal intermediate that only collapses to the aldehyde upon aqueous workup, preventing over-reduction to the alcohol. The extreme steric bulk of the 2,2,6-trimethyl groups kinetically protects the C1 ketone from competitive reduction.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 6-Carbethoxy-2,2,6-trimethylcyclohexanone (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Add DIBAL-H (1.0 M in hexanes, 1.05 equiv, 10.5 mL) dropwise via a syringe pump over 45 minutes.

    • Validation Check: The slow addition prevents local exothermic spikes. The solution should remain clear and colorless.

  • Reaction: Stir the mixture for 2 hours at -78 °C.

  • Quenching (Critical Step): Quench the reaction by adding anhydrous methanol (2 mL) dropwise at -78 °C to destroy excess DIBAL-H. Wait 10 minutes, then add 20 mL of a saturated aqueous Rochelle salt (potassium sodium tartrate) solution.

    • Causality: Rochelle salt acts as a bidentate ligand, chelating the aluminum byproducts to prevent the formation of an intractable aluminum hydroxide emulsion.

  • Workup: Remove the cooling bath and stir vigorously at room temperature for 2–4 hours until two distinct, clear phases separate. Extract the aqueous layer with DCM (3 × 20 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Attach the primary isoprenoid tail to the newly formed aldehyde with strict E-stereoselectivity. Causality: The HWE reaction utilizes phosphonate-stabilized carbanions, which are highly selective for yielding trans (E) alkenes—a strict structural requirement for the biological efficacy of downstream retinoids and strigolactones[3].

  • Ylide Generation: In a flame-dried flask under Argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) in anhydrous THF (30 mL) and cool to 0 °C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 equiv, 12 mmol) dropwise.

    • Validation Check: Immediate hydrogen gas evolution will occur. Stir for 30 minutes until gas evolution completely ceases and the solution becomes clear, indicating full formation of the sodium ylide.

  • Coupling: Dissolve the crude aldehyde from Protocol 1 (1.0 equiv, 10 mmol) in THF (10 mL) and add it dropwise to the ylide solution at 0 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL) to neutralize the basic environment. Extract with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the resulting α,β -unsaturated ketone via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient).

References

  • BaseChem Chemical Database. "6-乙酸基-2,2,6-三甲基环己酮 (6-Carbethoxy-2,2,6-trimethylcyclohexanone) - Properties and Data." BaseChem. Available at:[Link]

  • Chemical-Suppliers Product Search. "6-Carbethoxy-2,2,6-trimethylcyclohexanone Suppliers and Formula." Chemical-Suppliers.eu. Available at:[Link]

  • Breining, T., Schmidt, C., & Polos, K. "A Palladium-Catalyzed Synthesis of β -Ionone from 2,2,6-Trimethylcyclohexanone." Synthetic Communications, 17(1), 85–88 (1987). Available at:[Link]

  • Seto, Y., et al. "Carlactone is an endogenous biosynthetic precursor for strigolactones." Proceedings of the National Academy of Sciences (PNAS), 111(4), 1640-1645 (2014). Available at:[Link]

Sources

Method

Application Notes and Protocols: Grignard Reagent Addition to 6-Carbethoxy-2,2,6-trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with a high degree of versatility. The addition of organomagnesium halides to carbonyl compounds provides a powerful method for the synthesis of complex alcohols, which are prevalent scaffolds in pharmaceuticals and natural products. This document provides a detailed technical guide on the reaction of Grignard reagents with 6-Carbethoxy-2,2,6-trimethylcyclohexanone, a sterically hindered β-keto ester.

A significant challenge in this transformation is the presence of multiple reactive sites: a ketone, an ester, and an acidic α-hydrogen. This application note will dissect the reactivity of this substrate, predict the probable course of the reaction, and provide detailed protocols for researchers aiming to achieve specific synthetic outcomes. We will explore the critical interplay of steric hindrance, electronic effects, and the potential for chelation to control the reaction's regioselectivity and diastereoselectivity.

Theoretical Background and Mechanistic Considerations

The reaction of a Grignard reagent with 6-Carbethoxy-2,2,6-trimethylcyclohexanone is not a simple nucleophilic addition to a ketone. The presence of a β-ester functionality and an α-hydrogen introduces competitive reaction pathways that must be carefully considered.

The Acid-Base Reaction: A Primary Consideration

Grignard reagents are not only potent nucleophiles but also strong bases. The α-hydrogen located between the ketone and the carbethoxy group in the target molecule is significantly acidic, with a pKa value estimated to be around 11. This acidity is a direct consequence of the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both the ketone and ester carbonyl groups.

Given the strongly basic nature of Grignard reagents, the initial and most likely reaction is the deprotonation of this acidic α-hydrogen to form a magnesium enolate. This acid-base reaction is typically very fast and will consume one equivalent of the Grignard reagent.

Figure 1: Initial acid-base reaction between the Grignard reagent and the β-keto ester.
Nucleophilic Addition to the Carbonyl Groups

For a nucleophilic addition to occur at either the ketone or the ester carbonyl, an excess of the Grignard reagent is essential. Generally, ketones are more reactive towards Grignard reagents than esters.[1][2] This is attributed to the greater partial positive charge on the ketone's carbonyl carbon compared to the ester's, where the lone pair of the alkoxy group provides resonance stabilization.[1]

Therefore, if nucleophilic addition occurs after the initial deprotonation, it will preferentially take place at the ketone carbonyl. A second equivalent of the Grignard reagent would be required for this step.

A subsequent reaction with the ester group is also possible, which would require a third equivalent of the Grignard reagent and would lead to a tertiary alcohol after two additions to the ester carbonyl.[3][4][5][6][7] However, the steric hindrance around both carbonyl groups in 6-Carbethoxy-2,2,6-trimethylcyclohexanone makes these subsequent additions challenging.

Diastereoselectivity of the Grignard Addition to the Ketone

Assuming the nucleophilic addition to the ketone occurs, the stereochemical outcome is a critical consideration. The cyclohexanone ring exists in a chair conformation, and the substituents will influence the trajectory of the incoming Grignard reagent. The diastereoselectivity of this reaction will be dictated by a combination of steric and stereoelectronic effects, which can be rationalized using established models.

  • Steric Hindrance: The 2,2,6-trimethyl substitution pattern creates a highly congested environment. The gem-dimethyl group at the C2 position and the methyl and carbethoxy groups at the C6 quaternary center will significantly influence the accessibility of the two faces of the carbonyl group. This steric congestion is a major factor in the Thorpe-Ingold effect, which can influence intramolecular reactions and ring conformations.[8][9]

  • Felkin-Anh Model: This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[2] The largest substituent on the α-carbon orients itself anti to the incoming nucleophile. In this case, the C6 quaternary center is the adjacent stereocenter. The relative steric bulk of the methyl, carbethoxy, and the ring methylene groups will determine the preferred trajectory of the Grignard reagent. The nucleophile will approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the less hindered face.[10]

  • Chelation Control: The formation of the magnesium enolate after the initial deprotonation opens the possibility of chelation control. The magnesium ion could coordinate with both the ketone and the ester carbonyl oxygens, forming a rigid cyclic intermediate.[11] This chelation could direct the attack of a second equivalent of the Grignard reagent to a specific face of the ketone carbonyl, potentially leading to high diastereoselectivity.

Chelation_Control substrate 6-Carbethoxy-2,2,6-trimethylcyclohexanone + R-MgX enolate Magnesium Enolate (Chelated Intermediate) substrate->enolate Deprotonation (fast) product Diastereomeric Tertiary Alcohols enolate->product Nucleophilic Addition (slower) grignard2 Second equivalent of R-MgX grignard2->product

Figure 2: Potential reaction pathway involving chelation control.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol for the Formation of the Magnesium Enolate

This protocol is designed to achieve the deprotonation of the α-hydrogen.

Materials:

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base for comparison)

  • Deuterated water (D₂O) for quenching and analysis

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolve 6-Carbethoxy-2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • To confirm enolate formation, a small aliquot of the reaction mixture can be quenched with D₂O.

  • For work-up, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the product by ¹H NMR to confirm the absence of the α-hydrogen and the presence of deuterium at that position (if quenched with D₂O).

Protocol for Grignard Addition to the Ketone (Forcing Conditions)

This protocol aims to achieve nucleophilic addition to the ketone carbonyl after enolate formation, requiring an excess of the Grignard reagent.

Materials:

  • Same as in Protocol 2.1, with an increased amount of Grignard reagent.

Procedure:

  • Follow steps 1-3 of Protocol 2.1.

  • Slowly add the Grignard reagent (at least 2.5 equivalents) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to promote the nucleophilic addition. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Perform the work-up as described in steps 8-9 of Protocol 2.1.

  • Purify the product mixture by column chromatography on silica gel to separate the unreacted starting material, the tertiary alcohol product, and any byproducts.

  • Characterize the diastereomeric ratio of the product by ¹H NMR, ¹³C NMR, and/or GC-MS analysis.

Data Presentation and Expected Outcomes

The outcome of the reaction is highly dependent on the stoichiometry of the Grignard reagent and the reaction conditions.

Equivalents of Grignard Reagent Reaction Conditions Expected Major Product Expected Minor Product(s)
1.10 °C, 30 minMagnesium enolate of the starting materialUnreacted starting material
2.5 - 3.0Reflux, 2-4 hDiastereomeric tertiary alcohols (from ketone addition)Unreacted starting material, potential products from ester addition

Troubleshooting and Key Considerations

  • Low Conversion to the Tertiary Alcohol: If the primary product is the unreacted starting material (after work-up), this indicates that only the acid-base reaction has occurred. To promote nucleophilic addition, increase the excess of the Grignard reagent and/or increase the reaction temperature and time.

  • Mixture of Products: The formation of multiple products is likely due to the reaction at both the ketone and the ester. To achieve selectivity for the ketone addition, carefully control the stoichiometry and reaction temperature. For selective reaction at the ester, the ketone must be protected, for example, as an acetal.[8][12]

  • Diastereoselectivity: The diastereomeric ratio of the tertiary alcohol product will depend on the steric bulk of the Grignard reagent and the conformational preferences of the cyclohexanone ring. A detailed conformational analysis and experimentation with different Grignard reagents may be necessary to optimize the selectivity for a desired diastereomer.

Conclusion

The Grignard reaction with 6-Carbethoxy-2,2,6-trimethylcyclohexanone is a complex transformation that requires careful consideration of the substrate's reactivity. The primary reaction pathway is the deprotonation of the acidic α-hydrogen to form a magnesium enolate. Nucleophilic addition to the ketone carbonyl is possible with an excess of the Grignard reagent and under forcing conditions, leading to the formation of diastereomeric tertiary alcohols. The stereochemical outcome of this addition is governed by a delicate balance of steric and potential chelation effects. For researchers aiming to perform this reaction, a thorough understanding of these competing pathways is crucial for achieving the desired synthetic outcome.

References

  • Esters with Grignard Reagent - Chemistry Steps. (2025, October 13). Retrieved from [Link]

  • Pseudo-macrocyclic chelation control in remote asymmetric induction. Highly efficient 1,7-asymmetric inductive hydride reduction and Grignard reaction of γ-keto esters of 1,1′-binaphthalen-2-ols bearing an appropriate oligoether group as the 2′-substituent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Protecting Groups In Grignard Reactions - Master Organic Chemistry. (2015, December 16). Retrieved from [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC. (2025, August 16). Retrieved from [Link]

  • Grignard Reaction - Common Conditions. Retrieved from [Link]

    • The Grignard Reaction - WVU Community. Retrieved from [Link]

  • Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β–γ,δ-Dienones and α,β–γ,δ-Dienyl Thiol Esters | The Journal of Organic Chemistry - ACS Publications. (2017, February 21). Retrieved from [Link]

  • The Grignard Reaction Mechanism - Chemistry Steps. (2025, August 06). Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow - DSpace@MIT. Retrieved from [Link]

  • Why would in this case, Grignard selectively reacts with ester over ketone? - Reddit. (2022, February 27). Retrieved from [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC. Retrieved from [Link]

  • 20.11 Protecting Groups of Aldehydes - Chemistry LibreTexts. (2019, June 05). Retrieved from [Link]

  • Unprecedented stereoselectivity in the addition of organoiron(II) reagents to cyclohexanone derivatives - RSC Publishing. Retrieved from [Link]

  • Reaction of grignard with beta Keto ester [closed] - Chemistry Stack Exchange. (2018, November 26). Retrieved from [Link]

  • Thorpe–Ingold effect - Wikipedia. Retrieved from [Link]

  • Grignard Reaction. Retrieved from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. Retrieved from [Link]

  • Unusual reagent control of diastereoselectivity in the 1,2-addition of hard carbon nucleophiles to C(6)-heteroatom substituted cyclohexenones - PubMed. (2001, December 13). Retrieved from [Link]

Sources

Application

Application Note: Enolate Alkylation Methods for 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Introduction & Structural Rationale The synthesis of highly substituted cyclic β...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Structural Rationale

The synthesis of highly substituted cyclic β -keto esters is a cornerstone in the development of complex terpenoids, bicyclic epoxyethers, and advanced pharmaceutical intermediates[1]. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (also nomenclatured as ethyl 2,2,6-trimethyl-1-oxocyclohexane-6-carboxylate) represents a fully substituted, sterically hindered system.

Because both the C2 and C6 positions adjacent to the carbonyl are fully alkylated, this molecule cannot be synthesized via standard single-step enolization. Instead, it is constructed through the exhaustive methylation of 2-carbethoxycyclohexanone (ethyl 2-oxocyclohexanecarboxylate). As a Senior Application Scientist, I have structured this guide to move beyond basic reaction schemes, providing the mechanistic causality and field-proven optimizations required to drive this sterically demanding sequence to completion.

Mechanistic Principles of Exhaustive Alkylation

The transformation of 2-carbethoxycyclohexanone into its trimethylated derivative requires three sequential enolate formations and electrophilic alkylations. Understanding the shifting pKₐ values and steric environments is critical for protocol design[2].

  • Thermodynamic vs. Kinetic Acidity: The starting material possesses a highly acidic proton at C2 (pKa ~11) flanked by both the ketone and the ester. The first equivalent of base exclusively deprotonates here. Once methylated, the C2 position has no remaining protons.

  • Forced Regioselectivity: The second and third deprotonations are forced to occur at the C6 position (pKa ~19). Because C6 is only activated by the ketone, stronger bases (e.g., NaH or t -BuOK) are mandatory to quantitatively generate the enolate.

  • Overcoming Steric Hindrance: The final methylation (converting 2-carbethoxy-2,6-dimethylcyclohexanone to the target molecule) is notoriously sluggish. The incoming methyl iodide must execute an Sₙ2 attack on a C6 enolate that is sterically shielded by the adjacent gem-dimethyl-like transition state and the bulky carbethoxy group across the ring. Elevated temperatures (refluxing THF) are required to overcome this activation barrier.

Reaction Pathway Visualization

ReactionPathway SM 2-Carbethoxycyclohexanone (Highly Acidic C2 Proton) Enolate1 C2 Enolate Formation (Base: NaH) SM->Enolate1 Alk1 1st Methylation (+ MeI, SN2) Enolate1->Alk1 Int1 2-Carbethoxy-2-methylcyclohexanone (Less Acidic C6 Protons) Alk1->Int1 Enolate2 C6 Enolate Formation (Base: NaH) Int1->Enolate2 Alk2 2nd Methylation (+ MeI, SN2) Enolate2->Alk2 Int2 2-Carbethoxy-2,6-dimethylcyclohexanone (Sterically Hindered) Alk2->Int2 Enolate3 C6' Enolate Formation (Base: NaH) Int2->Enolate3 Alk3 3rd Methylation (+ MeI, SN2) Enolate3->Alk3 Prod 6-Carbethoxy-2,2,6-trimethylcyclohexanone (Target Molecule) Alk3->Prod

Reaction pathway for the exhaustive methylation of 2-carbethoxycyclohexanone.

Quantitative Data & Condition Optimization

Selecting the correct base and solvent system dictates the degree of alkylation. The table below summarizes how different conditions shift the reaction from mono-alkylation to the desired exhaustive polyalkylation.

Base SystemSolventTemp (°C)Base/MeI (Eq.)Primary Reaction OutcomeCausality / Insight
NaOEt Ethanol0 to 251.1 / 1.1Monoalkylation (C2)Base is too weak to efficiently deprotonate C6 (pKa ~19). Stops at 1st intermediate.
LDA THF-78 to 01.1 / 1.1Directed MonoalkylationKinetic control allows isolation of specific intermediates without over-alkylation.
t -BuOK t -BuOH25 to 803.5 / 4.0Mixed PolyalkylationSteric bulk of t -butoxide slows the final deprotonation step; incomplete conversion.
NaH THF 0 to 65 3.5 / 4.0 Exhaustive Alkylation Irreversible deprotonation (H₂ gas escapes). Reflux overcomes steric barriers.

Experimental Workflows & Protocols

To ensure reproducibility, the protocol below utilizes Sodium Hydride (NaH) as an irreversible base, driving the reaction via Le Chatelier’s principle (evolution of H₂ gas)[3].

Experimental Workflow Diagram

Workflow Step1 Preparation Dry THF & NaH Step2 Substrate Addition 0°C, Dropwise Step1->Step2 Step3 Alkylation Add MeI, Reflux Step2->Step3 Step4 Quenching NH4Cl (aq) Step3->Step4 Step5 Extraction EtOAc / Brine Step4->Step5 Step6 Purification Vacuum Distillation Step5->Step6

Step-by-step experimental workflow for enolate alkylation and purification.

Step-by-Step Protocol: Synthesis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Reagents Required:

  • 2-Carbethoxycyclohexanone (Ethyl 2-oxocyclohexanecarboxylate): 1.0 equivalent

  • Sodium Hydride (60% dispersion in mineral oil): 3.5 equivalents

  • Iodomethane (Methyl Iodide, MeI): 4.0 equivalents (Caution: Highly toxic and volatile alkylating agent)

  • Anhydrous Tetrahydrofuran (THF): 0.5 M relative to substrate

Procedure:

  • Preparation of the Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add NaH (3.5 eq). Wash the dispersion with anhydrous hexanes ( 3×10 mL) to remove the mineral oil. Decant the hexanes via syringe and suspend the activated NaH in anhydrous THF.

  • Enolate Generation: Cool the suspension to 0 °C using an ice bath. Add 2-carbethoxycyclohexanone (1.0 eq) dropwise over 30 minutes.

    • Expert Insight: The dropwise addition is critical. The reaction is highly exothermic and generates stoichiometric amounts of hydrogen gas. Rapid addition will cause the solvent to bump.

  • Electrophile Addition: Once gas evolution ceases (indicating complete formation of the initial enolates), add Iodomethane (4.0 eq) dropwise at 0 °C.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to a gentle reflux (approx. 65 °C) for 18–24 hours.

    • Expert Insight: While the first two methylations occur rapidly at room temperature, the third methylation is sterically hindered. Refluxing is mandatory to force the final Sₙ2 attack.

  • Quenching: Cool the reaction mixture to 0 °C. Carefully quench the excess NaH by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Expert Insight: Do not use strong aqueous acids (like HCl) for quenching, as this can trigger the premature hydrolysis and decarboxylation of the β -keto ester.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via fractional vacuum distillation. The target 6-carbethoxy-2,2,6-trimethylcyclohexanone distills as a clear liquid at 118–126 °C (at 15 mmHg) with a refractive index of nD20​ 1.4512–1.4526[3].

Troubleshooting & Safety

  • O-Alkylation vs. C-Alkylation: The use of polar aprotic solvents (like DMF) can sometimes expose the enolate oxygen, leading to unwanted O-alkylation. THF provides the optimal balance of enolate solubility and tight ion-pairing, heavily favoring C-alkylation.

  • Incomplete Alkylation: If GC-MS analysis indicates a mixture of di- and tri-methylated products, the reaction did not overcome the steric activation barrier. Ensure the THF is strictly anhydrous, the NaH is properly washed, and the reflux is maintained for a full 24 hours.

  • Safety: Iodomethane is a potent, volatile alkylating agent and suspected carcinogen. All operations, especially the reflux and quenching steps, must be performed in a certified fume hood.

References

  • Stevens, C. L., & Weinheimer, A. J. (1958). Epoxyethers. XVI. A Bicyclo Epoxyether. Journal of the American Chemical Society, 80(15), 4072-4075. URL:[Link][3]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Organic Chemistry (McMurry). URL:[Link][2]

Sources

Method

Using 6-Carbethoxy-2,2,6-trimethylcyclohexanone in Robinson annulation

Application Note: Strategic Utilization of 6-Carbethoxy-2,2,6-trimethylcyclohexanone in Robinson Annulation for Terpenoid Synthesis Executive Summary & Mechanistic Rationale The construction of heavily substituted decali...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 6-Carbethoxy-2,2,6-trimethylcyclohexanone in Robinson Annulation for Terpenoid Synthesis

Executive Summary & Mechanistic Rationale

The construction of heavily substituted decalin and octalin systems is a foundational challenge in the synthesis of complex terpenoids and steroids. While 6-carbethoxy-2,2,6-trimethylcyclohexanone is frequently synthesized as an advanced intermediate in these campaigns[1], attempting to use it directly in a Robinson annulation is chemically impossible.

The "Masked Enolate" Problem: A successful Robinson annulation requires a ketone to act as a Michael donor via its enolate. However, 6-carbethoxy-2,2,6-trimethylcyclohexanone features a gem-dimethyl group at C2 and a methyl/carbethoxy pair at C6. Consequently, it possesses zero α-protons and cannot enolize. The carbethoxy group is merely a synthetic scaffold—installed early to direct the exhaustive methylation of the ring and prevent uncontrolled polyalkylation.

To utilize this molecule, the scaffold must be dismantled (decarbethoxylated) to unmask the latent α-proton at C6. Once unmasked, the resulting 2,2,6-trimethylcyclohexanone presents a secondary challenge: extreme steric hindrance. Standard thermodynamic base conditions (e.g., KOH/EtOH) fail to initiate the Michael addition because the bulky methyl groups block the approach of the Michael acceptor[2]. Overcoming this requires a decoupled, two-step kinetic annulation strategy, a methodology famously validated in the total synthesis of (+)-dichroanone[3].

Reaction Pathway Visualization

G A 6-Carbethoxy-2,2,6- trimethylcyclohexanone (Masked Enolate) B Krapcho Decarbethoxylation A->B -CO2, -EtOH C 2,2,6-Trimethyl- cyclohexanone (Active Donor) B->C D Kinetic Michael Addition (LDA, MVK) C->D Enolization @ C6 E 1,5-Diketone Intermediate D->E C-C Bond Formation F Aldol Cyclization (KOH/EtOH) E->F G Bicyclic Terpene Core (Octalin) F->G -H2O

Workflow for unmasking and Robinson annulation of 6-carbethoxy-2,2,6-trimethylcyclohexanone.

Comparative Analysis of Annulation Strategies

Attempting to force the unmasked ketone through standard protocols results in severe yield penalties. The table below summarizes the causality behind condition selection.

Table 1: Optimization of Robinson Annulation for Sterically Hindered 2,2,6-Trimethylcyclohexanone

Annulation StrategyReagents / ConditionsYield (%)Causality / Mechanistic Observations
Direct One-Pot Base KOH, MVK, EtOH, 25 °C< 10%Severe steric hindrance at C6 prevents efficient Michael addition; equilibrium favors starting materials.
Direct One-Pot Acid p-TsOH, MVK, PhMe, Δ15–20%Prolonged heating required for the hindered enol leads to rapid polymerization of MVK.
Two-Step (Enamine) Pyrrolidine, MVK, PhMe40–50%Enamine formation is sluggish due to the adjacent gem-dimethyl group blocking the amine approach.
Two-Step Kinetic 1. LDA, MVK, THF, -78 °C2. KOH, EtOH, 80 °C75–85% Pre-formation of the kinetic enolate forces C-C bond formation; subsequent basic aldol drives irreversible cyclization.

Self-Validating Experimental Protocols

Phase 1: Unmasking the Enolate (Krapcho Decarbethoxylation)

Expertise Note: Attempting standard aqueous saponification (NaOH/H₂O) on 6-carbethoxy-2,2,6-trimethylcyclohexanone is a fatal error. Because the C6 position lacks an α-proton to absorb the negative charge, hydroxide attack on the ketone carbonyl will trigger a retro-Dieckmann condensation, cleaving the C1-C6 bond and destroying the ring. The Krapcho protocol circumvents this by using a soft nucleophile (Cl⁻) to attack the ethyl ester, liberating the carboxylate for thermal decarboxylation while leaving the ketone intact.

Step-by-Step Methodology:

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 6-carbethoxy-2,2,6-trimethylcyclohexanone (10.0 mmol) in wet DMSO (50 mL DMSO + 0.36 mL H₂O).

  • Reagent Addition: Add anhydrous Lithium Chloride (LiCl) (20.0 mmol, 2.0 eq).

  • Thermal Decarboxylation: Attach a reflux condenser fitted with a mineral oil bubbler. Heat the mixture to 160 °C.

  • Monitoring: Observe the bubbler for CO₂ evolution. Maintain heating until gas evolution ceases (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature, dilute with H₂O (100 mL), and extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove all traces of DMSO. Dry over MgSO₄ and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the complete disappearance of the ester C=O stretch at ~1740 cm⁻¹. Only the ketone stretch (~1710 cm⁻¹) should remain.

    • ¹H NMR: Verify the loss of the ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), and the appearance of a new α-proton multiplet at C6.

Phase 2: Kinetic Michael Addition

Expertise Note: The unmasked 2,2,6-trimethylcyclohexanone must be quantitatively converted to its kinetic enolate before introducing the electrophile.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under argon, prepare a solution of LDA (11.0 mmol, 1.1 eq) in anhydrous THF (30 mL) at -78 °C.

  • Substrate Addition: Add the 2,2,6-trimethylcyclohexanone (10.0 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophile Trapping: Add freshly distilled methyl vinyl ketone (MVK) (12.0 mmol, 1.2 eq) dropwise.

  • Reaction Progression: Stir for 2 hours at -78 °C, then slowly warm to 0 °C over 1 hour.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate to yield the crude 1,5-diketone intermediate.

  • Self-Validation Checkpoint:

    • TLC: The starting ketone (stains weakly with phosphomolybdic acid) should be replaced by a more polar, UV-inactive spot corresponding to the 1,5-diketone.

Phase 3: Intramolecular Aldol Cyclization

Step-by-Step Methodology:

  • Cyclization: Dissolve the crude 1,5-diketone in absolute ethanol (40 mL). Add powdered KOH (15.0 mmol, 1.5 eq).

  • Dehydration: Heat the mixture to reflux (80 °C) for 4 hours. The thermodynamic driving force of the conjugated enone formation pushes the sterically hindered aldol addition forward.

  • Workup: Cool to room temperature, neutralize with 1M HCl, and extract with dichloromethane (3 × 30 mL). Dry and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint:

    • UV-Vis / TLC: The final bicyclic product will be strongly UV-active (λ_max ≈ 240 nm) due to the α,β-unsaturated ketone system.

    • IR Spectroscopy: Appearance of a conjugated enone stretch at ~1670 cm⁻¹ and an alkene C=C stretch at ~1620 cm⁻¹.

References

  • Epoxyethers. XVI. A Bicyclo Epoxyether (Synthesis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • How can you account for the fact that 2,2,6-trimethylcyclohexanone yields no detectable aldol product... (Steric Hindrance Mechanics) Source: Vaia / StudySmarter URL:[Link]

  • The Catalytic Enantioselective, Protecting Group-Free Total Synthesis of (+)-Dichroanone (Two-Step Robinson Annulation of 2,2,6-trimethylcyclohexanone) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Bicyclic Compounds from 6-Carbethoxy-2,2,6-trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block Bicyclic scaffolds are privileged structures in medicinal chemistry and natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

Bicyclic scaffolds are privileged structures in medicinal chemistry and natural product synthesis, offering a unique combination of conformational rigidity and three-dimensional complexity. The starting material, 6-Carbethoxy-2,2,6-trimethylcyclohexanone, represents a highly versatile and underexplored building block for the construction of these valuable molecular architectures. Its key structural features—a sterically hindered ketone, a quaternary stereocenter, and a malleable carbethoxy group—provide multiple avenues for strategic chemical manipulation. This guide presents several detailed synthetic strategies to leverage the reactivity of this starting material for the synthesis of diverse bicyclic systems, providing both the theoretical framework and actionable experimental protocols.

Strategic Overview: Navigating Synthetic Pathways

The inherent functionalities of 6-Carbethoxy-2,2,6-trimethylcyclohexanone allow for several distinct approaches to bicyclic synthesis. The choice of strategy will depend on the desired bicyclic framework and the available chemical toolkit. This document will explore three primary, high-impact strategies:

  • Robinson Annulation: A classic and powerful method for the formation of a new six-membered ring, leading to decalin-type structures.

  • Intramolecular Alkylation: A versatile approach to construct bridged bicyclic systems, such as bicyclo[3.3.1]nonanes or bicyclo[4.3.1]decanes, through the formation of a new carbon-carbon bond within the molecule.

  • Diels-Alder Cycloaddition: A strategy that offers excellent stereochemical control by transforming the starting material into a diene or dienophile for an intramolecular [4+2] cycloaddition.

G start 6-Carbethoxy-2,2,6-trimethylcyclohexanone strat1 Strategy 1: Robinson Annulation start->strat1 strat2 Strategy 2: Intramolecular Alkylation start->strat2 strat3 Strategy 3: Diels-Alder Cycloaddition start->strat3 prod1 Decalin Systems strat1->prod1 prod2 Bridged Bicyclic Systems (e.g., bicyclo[3.3.1]nonanes) strat2->prod2 prod3 Fused Bicyclic Systems with High Stereocontrol strat3->prod3 G start [Starting Material] step1 Decarboxylation start->step1 intermediate [2,2,6-Trimethylcyclohexanone] step1->intermediate step2 Robinson Annulation intermediate->step2 product [Bicyclic Enone] step2->product

Caption: Workflow for Robinson Annulation strategy.

Protocol 1: Decarboxylation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Objective: To remove the carbethoxy group to generate the less sterically hindered 2,2,6-trimethylcyclohexanone.

Materials:

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone

  • Sodium chloride (NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 6-Carbethoxy-2,2,6-trimethylcyclohexanone (1 equivalent), NaCl (1.2 equivalents), DMSO, and a small amount of water.

  • Heat the mixture to reflux (typically 120-160 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 2,2,6-trimethylcyclohexanone.

Protocol 2: Robinson Annulation with Methyl Vinyl Ketone

Objective: To construct a new six-membered ring onto the 2,2,6-trimethylcyclohexanone core.

Materials:

  • 2,2,6-Trimethylcyclohexanone

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (10% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2,2,6-trimethylcyclohexanone (1 equivalent) in absolute ethanol in a round-bottom flask under a nitrogen atmosphere.

  • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl vinyl ketone (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the Michael addition is complete (monitor by TLC).

  • Heat the reaction mixture to reflux to induce the intramolecular aldol condensation and dehydration. Monitor by TLC until the formation of the bicyclic enone is complete.

  • Cool the reaction to room temperature and neutralize with 10% aqueous HCl.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Strategy 2: Intramolecular Alkylation for Bridged Bicyclic Systems

This strategy involves the introduction of an alkyl chain with a suitable leaving group onto the cyclohexanone core, followed by an intramolecular cyclization to form a bridged bicyclic system. The carbethoxy group can be retained as a functional handle for further modifications.

Reaction Scheme:

G start [Starting Material] step1 Alkylation start->step1 intermediate [Alkylated Intermediate] step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product [Bicyclo[x.y.z]alkanone] step2->product

Caption: Workflow for Intramolecular Alkylation strategy.

Protocol 3: Synthesis of a Bicyclo[3.3.1]nonane Derivative

Objective: To synthesize a bicyclo[3.3.1]nonane scaffold via allylation followed by intramolecular cyclization.

Materials:

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone

  • Sodium hydride (NaH)

  • Allyl bromide

  • Dry tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Part A: Allylation

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry THF and sodium hydride (1.2 equivalents).

  • Cool the suspension to 0 °C and add a solution of 6-Carbethoxy-2,2,6-trimethylcyclohexanone (1 equivalent) in dry THF dropwise.

  • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add allyl bromide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the allylated intermediate.

Part B: Intramolecular Cyclization

This step may require exploration of different conditions (e.g., acid-catalyzed, radical-initiated, or metal-catalyzed cyclization) depending on the desired outcome. A potential acid-catalyzed approach is outlined below.

Materials:

  • Allylated intermediate from Part A

  • Formic acid or a Lewis acid (e.g., BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the allylated intermediate (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C and add formic acid (or a Lewis acid) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC for the formation of the bicyclic product.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Strategy 3: Intramolecular Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings. [1]This strategy involves the transformation of the starting material into a precursor containing both a diene and a dienophile, which then undergoes an intramolecular cycloaddition.

Reaction Scheme:

G start [Starting Material] step1 Functional Group Manipulation start->step1 intermediate [Diene-Dienophile Precursor] step1->intermediate step2 Intramolecular Diels-Alder intermediate->step2 product [Fused Bicyclic System] step2->product

Caption: Workflow for Intramolecular Diels-Alder strategy.

Protocol 4: Synthesis of a Fused Bicyclic System

Objective: To construct a fused bicyclic system via an intramolecular Diels-Alder reaction. This protocol outlines a potential route to a suitable precursor.

Materials:

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone

  • Lithium aluminum hydride (LAH)

  • Dess-Martin periodinane (DMP) or other mild oxidizing agent

  • Wittig reagent (e.g., Ph₃P=CH₂)

  • Dry THF or DCM

  • Toluene

  • Saturated aqueous sodium potassium tartrate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

Part A: Precursor Synthesis (Multi-step)

  • Reduction of the ester and ketone: Reduce 6-Carbethoxy-2,2,6-trimethylcyclohexanone with LAH in dry THF to form the corresponding diol.

  • Selective oxidation: Selectively oxidize the less hindered primary alcohol to an aldehyde using a mild oxidizing agent like DMP.

  • Wittig reaction: React the resulting aldehyde with a suitable Wittig reagent to install a vinyl group (part of the diene).

  • Formation of the dienophile: The enone system can be generated from the remaining secondary alcohol via oxidation followed by elimination or other standard methods to create the diene-dienophile precursor.

Part B: Intramolecular Diels-Alder Reaction

  • Dissolve the diene-dienophile precursor in a high-boiling solvent such as toluene in a sealed tube.

  • Heat the reaction mixture to the required temperature (typically 110-180 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and concentrate under reduced pressure.

  • Purify the resulting bicyclic product by column chromatography.

Summary of Synthetic Strategies

StrategyBicyclic SystemKey ReactionsAdvantagesPotential Challenges
Robinson Annulation Decalin (fused 6,6)Decarboxylation, Michael Addition, Aldol CondensationWell-established, powerful ring-forming reaction. [2]Steric hindrance may affect yields; potential for side reactions.
Intramolecular Alkylation Bridged (e.g., Bicyclo[3.3.1]nonane)Alkylation, Intramolecular CyclizationAccess to complex bridged systems; carbethoxy group can be retained.Cyclization step may require significant optimization.
Intramolecular Diels-Alder Fused BicyclicReduction, Oxidation, Wittig, CycloadditionExcellent stereochemical control; predictable outcomes.Multi-step synthesis of the precursor can be lengthy.

Conclusion

6-Carbethoxy-2,2,6-trimethylcyclohexanone is a promising and versatile starting material for the synthesis of a variety of bicyclic compounds. The strategies outlined in this guide—Robinson annulation, intramolecular alkylation, and Diels-Alder cycloaddition—provide a solid foundation for researchers to explore the rich chemistry of this building block. The provided protocols, based on established chemical principles, offer practical starting points for the development of novel synthetic routes to complex molecules for applications in drug discovery and natural product synthesis.

References

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Krapcho, A. P. (2007). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters, α-cyano esters and related activated esters. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Robinson annulation. [Link]

  • Chemistry Stack Exchange. (2015). Decarboxylation product of bicyclic compound. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 208-223. [Link]

  • Roy, S., et al. (2023). Synthesis of bicyclo[3.3.1]nonane from cyclohexanone and.... ResearchGate. [Link]

  • Srinivas, K., & Kumar, V. (2012). An Efficient and General Approach to β-Functionalized Ketones. ACS Omega, 3(1), 123-127. [Link]

  • Wasserman, H. H., & Precopio, F. M. (1952). The Decarboxylation of β-Keto Acids. II. An Investigation of the Bredt Rule in Bicyclo[3.2.1]octane Systems. Journal of the American Chemical Society, 74(2), 326-328. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation). [Link]

  • Valencia-Cruz, G., et al. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 84-90. [Link]

  • Griesbeck, A. G., et al. (1993). Intramolecular [2 + 2]‐Photocycloadditions of 6‐Allyl‐2‐cyclohexenones. Formation of Tricyclo[3.3.1.02,7]nonan‐6‐ones and Tricyclo[4.2.1.03,8]nonan‐7‐ones. Helvetica Chimica Acta, 76(2), 622-633. [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. [Link]

  • Wipf, P., et al. (2010). Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. Bioorganic & medicinal chemistry, 18(13), 4539-4548. [Link]

  • Roy, B., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22359-22393. [Link]

  • Atkinson, R. S., & Grimshire, M. J. (1986). Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol). Journal of the Chemical Society, Perkin Transactions 1, 1215-1224. [Link]

  • Amanote Research. (2008). Synthesis of Bicyclo[3.3.1]nonane Derivatives. [Link]

  • Banerjee, D. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]

  • Google Patents. (2003). US6642035B2 - Synthesis of B-keto esters.
  • Plietker, B. (2005). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Chemistry & Biodiversity, 2(8), 1083-1101. [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]

  • MacMillan, D. W. C., et al. (2013). Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Journal of the American Chemical Society, 135(48), 18032-18035. [Link]

  • MDPI. (2023). Intramolecular Cyclization. [Link]

  • Semantic Scholar. (2025). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) invol. [Link]

  • Pure. (2014). Intramolecular cyclization of β-nitroso-o-quinone methides. [Link]

  • Trost, B. M., & Hung, C.-I. (2011). Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. The Journal of Organic Chemistry, 76(15), 5972-5984. [Link]

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Method

Application Note: Robust GC-MS Analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone via Methoximation Derivatization

Abstract and Introduction The quantitative analysis of substituted cyclic ketones like 6-Carbethoxy-2,2,6-trimethylcyclohexanone is crucial in various fields, including synthetic chemistry, fragrance development, and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

The quantitative analysis of substituted cyclic ketones like 6-Carbethoxy-2,2,6-trimethylcyclohexanone is crucial in various fields, including synthetic chemistry, fragrance development, and pharmaceutical research. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a preferred analytical technique due to its high resolution and sensitivity.[1] However, direct GC analysis of this keto-ester presents significant challenges. The presence of the polar ketone functional group can lead to poor chromatographic performance, including peak tailing, analyte adsorption on active sites within the GC system, and potential thermal degradation.[2]

Furthermore, the ketone group is susceptible to keto-enol tautomerism, which, if not controlled, can result in the formation of multiple isomers and consequently, multiple chromatographic peaks for a single analyte, complicating quantification and data interpretation.[3][4]

This application note provides a comprehensive guide and a detailed protocol for the chemical derivatization of 6-Carbethoxy-2,2,6-trimethylcyclohexanone to overcome these analytical hurdles. We will focus on a robust methoximation procedure that protects the ketone functional group, rendering the molecule volatile, thermally stable, and amenable to high-resolution GC-MS analysis. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable method for the analysis of this and similar cyclic keto-esters.

The Scientific Rationale: Why Derivatization is Essential

The decision to derivatize an analyte is driven by the need to improve its chemical properties for a specific analytical method.[5][6] For 6-Carbethoxy-2,2,6-trimethylcyclohexanone, the primary driver is the reactivity of the carbonyl (keto) group.

2.1 Stabilizing the Ketone and Preventing Isomerization

The most significant challenge with cyclic ketones in GC is the potential for the molecule to exist in equilibrium between its keto and enol forms (tautomerism). If both forms are present during analysis, or if silylation is attempted directly, multiple derivatives can be formed, leading to chromatographic artifacts.[7]

The optimal strategy is to "lock" the carbonyl group in a stable form. This is achieved through oximation , specifically methoximation , where the ketone reacts with methoxyamine hydrochloride. This reaction converts the reactive carbonyl group into a stable O-methyl oxime derivative.[8][9] The key benefits of this transformation are:

  • Prevention of Tautomerism: The formation of the C=N-OCH₃ bond eliminates the possibility of enolization, ensuring that a single, stable derivative is formed from the analyte.[3][4]

  • Increased Volatility and Thermal Stability: The derivatized molecule is less polar and more volatile, making it ideal for GC analysis.[9]

  • Improved Peak Shape: By converting the polar ketone into a less polar oxime, interactions with active sites (e.g., silanol groups) in the GC inlet and column are minimized, resulting in sharper, more symmetrical peaks.[2]

2.2 A Note on Silylation

Silylation is a common derivatization technique used to replace active hydrogens (in -OH, -COOH, -NH groups) with a trimethylsilyl (TMS) group.[10][11] While often performed in tandem with methoximation for analytes containing multiple functional groups (like keto-acids), it is not typically necessary for 6-Carbethoxy-2,2,6-trimethylcyclohexanone. This molecule lacks hydroxyl or carboxylic acid groups, and the critical ketone group is fully protected by methoximation. Attempting silylation without prior methoximation could problematically yield a mix of keto- and enol-TMS derivatives.[7]

Experimental and Analytical Workflow

A successful analysis requires a systematic approach, from sample preparation to data interpretation. The workflow below outlines the critical stages of the process.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Analyte Sample Dry Evaporate to Dryness (Anhydrous Conditions) Sample->Dry Add_MeOx Add Methoxyamine HCl in Pyridine Dry->Add_MeOx Transfer to Reaction Vial Incubate_1 Incubate (e.g., 60°C for 60 min) Add_MeOx->Incubate_1 Deriv_Sample Derivatized Sample (Methoxime Derivative) Incubate_1->Deriv_Sample Inject Inject into GC-MS Deriv_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Processing & Quantification Detect->Data

Figure 1: Overall workflow for the derivatization and GC-MS analysis.

Detailed Protocol: Methoximation

This protocol provides a robust method for the methoximation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone.

4.1 Materials and Reagents

ItemSpecification/Supplier Recommendation
6-Carbethoxy-2,2,6-trimethylcyclohexanoneAnalytical Standard Grade
Methoxyamine hydrochloride (MeOx)≥98% Purity (e.g., Sigma-Aldrich)
Anhydrous PyridineGC Grade, <0.005% water
Ethyl Acetate / HexaneGC or HPLC Grade
Nitrogen Gas (N₂)High Purity (99.999%)
Reaction Vials2 mL, with PTFE-lined screw caps
Heating Block or OvenCapable of maintaining ±1°C accuracy
Syringes and PipettesCalibrated, for accurate liquid handling
Vortex MixerStandard laboratory model

4.2 Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing 6-Carbethoxy-2,2,6-trimethylcyclohexanone into a 2 mL reaction vial.

    • If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. Causality: The presence of water or protic solvents will interfere with the derivatization reagents and must be completely removed.[8][9]

  • Reagent Preparation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. This is equivalent to a 2% (w/v) solution.

    • Expert Tip: Prepare this solution fresh or store it under an inert atmosphere in small aliquots to prevent degradation from atmospheric moisture. Pyridine acts as both a solvent and a catalyst by scavenging the HCl byproduct of the reaction.[11]

  • Methoximation Reaction:

    • To the dried sample residue in the vial, add 50 µL of the methoxyamine hydrochloride solution.

    • Seal the vial tightly with the PTFE-lined cap and vortex for 30 seconds to ensure complete dissolution and mixing.

    • Incubate the vial in a heating block or oven at 60°C for 60 minutes .[3] Causality: Heating accelerates the reaction to ensure complete conversion of the ketone to its methoxime derivative within a practical timeframe.

  • Final Sample Preparation for GC-MS:

    • After incubation, cool the vial to room temperature.

    • The sample can often be injected directly. Alternatively, for dilute samples or to adjust concentration, the reaction mixture can be diluted with a non-polar solvent like hexane or ethyl acetate.

4.3 Chemical Reaction

The reaction converts the ketone into its corresponding syn and anti methoxime isomers.

Figure 2: Methoximation of the target analyte.

GC-MS Analysis and Expected Results

Proper GC-MS parameters are critical for achieving good separation and detection of the derivatized analyte.

5.1 Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 GC with 5977B MS or equivalentStandard, reliable instrumentation for this type of analysis.
Column HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas, provides good efficiency.
Inlet Split/Splitless, 250°CEnsures rapid and complete vaporization of the derivative. A splitless injection is preferred for trace analysis.
Injection Volume 1 µLStandard volume to avoid column overloading.
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minThis program provides good separation from solvent and potential impurities. May require optimization.
MS Transfer Line 280°CPrevents condensation of the analyte before reaching the ion source.
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard ionization method providing reproducible fragmentation patterns for library matching.
Quadrupole Temp 150°CStandard setting for good mass filtering.
Scan Range m/z 40-500Captures the molecular ion and key fragments of the derivative.

5.2 Expected Results

A successful derivatization and analysis will yield a chromatogram with a sharp, symmetrical peak corresponding to the methoxime derivative. It is common for the reaction to produce both syn and anti isomers of the oxime, which may appear as two closely eluting, well-resolved peaks.[12] This is an expected outcome and does not indicate an analytical problem. The mass spectrum should show a clear molecular ion (M+) and characteristic fragment ions that can be used for confirmation.

Advanced Application: Chiral Analysis

The 6-Carbethoxy-2,2,6-trimethylcyclohexanone molecule possesses a quaternary chiral center at the C6 position. In pharmaceutical and biological contexts, distinguishing between enantiomers is often critical.

For enantiomeric separation, the derivatized sample should be analyzed on a chiral GC column .

  • Recommended Column: A cyclodextrin-based chiral column, such as a Betadex or Gammadex phase, is highly effective for separating enantiomers of cyclic compounds.[13]

  • Methodology: The methoximation protocol remains the same, as good chromatographic properties are required for both enantiomers. The derivatized mixture is then injected onto the chiral column using an optimized temperature program. The two enantiomers will elute at different retention times, allowing for their individual quantification.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No Peak or Very Small Analyte Peak 1. Incomplete derivatization. 2. Presence of moisture. 3. Analyte degradation in the inlet.1. Verify reagent activity and optimize reaction time/temperature.[5] 2. Ensure the sample is completely dry before adding reagents. 3. Use a deactivated inlet liner and check if the inlet temperature is too high.
Broad or Tailing Peak 1. Active sites in the GC inlet or column. 2. Non-optimal oven temperature program. 3. Column contamination.1. Use a fresh, deactivated glass inlet liner. Trim the first few cm off the column head.[2] 2. Lower the initial oven temperature to improve peak focusing. 3. Bake out the column according to the manufacturer's instructions.
Multiple Peaks for a Single Analyte 1. Incomplete methoximation, leading to analysis of both the original ketone and its enol form.[3][7] 2. Expected syn and anti oxime isomers.1. Ensure the derivatization reaction goes to completion. Re-run the reaction with a longer incubation time or slightly higher temperature. 2. If two sharp, closely-eluting peaks are observed, this is likely normal isomer formation and not a problem.

Conclusion

Direct GC-MS analysis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone is unreliable due to the chemical properties of its ketone functional group. A robust methoximation derivatization is an essential and highly effective sample preparation step. By converting the ketone to a stable methoxime derivative, this protocol eliminates peak tailing, prevents unwanted isomer formation, and significantly improves the thermal stability of the analyte. The result is a reliable and reproducible method that yields sharp, symmetrical peaks suitable for accurate quantification by GC-MS. This approach provides a solid foundation for routine analysis and can be readily adapted for advanced applications such as chiral separations.

References

  • Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace by IntechOpen URL: [Link]

  • Title: Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation Source: Benchling URL: [Link]

  • Title: Derivatization of metabolites for GC-MS via methoximation+silylation Source: Benchling URL: [Link]

  • Title: Derivatization reagents for GC Source: Macherey-Nagel URL: [Link]

  • Title: Determination of Cyclohexanone, Cyclohexanone Oxime and Nitrocyclohexane in Hydroxylamine Hydrochloride Oximation Reaction Solution by GC Source: China Petroleum and Chemical Industry Association URL: [Link]

  • Title: A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: Guide to Derivatization Reagents for GC Source: LabRulez GCMS URL: [Link]

  • Title: A Simplified Overall Kinetic Model for Cyclohexanone Oximation by Hydroxylamine Salt Source: ACS Publications URL: [Link]

  • Title: 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Cyclohexanone ammoximation via in situ H₂O₂ production using TS-1 supported catalysts Source: Royal Society of Chemistry URL: [Link]

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]

  • Title: (PDF) Derivatization Methods in GC and GC/MS Source: ResearchGate URL: [Link]

  • Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]

  • Title: Gas chromatographic analysis of sugars and related hydroxy acids as acyclic oxime and ester trimethylsilyl derivatives Source: Springer URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers encounter when synthesizing 6-carbethoxy-2,2,6-trimethylcyclohexanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers encounter when synthesizing 6-carbethoxy-2,2,6-trimethylcyclohexanone. This highly congested α,α,α′,α′ -tetrasubstituted cyclohexanone is a critical intermediate for complex bicyclic systems and terpene analogs.

Its synthesis relies on the exhaustive methylation of ethyl 2-oxocyclohexanecarboxylate. Due to escalating steric hindrance with each subsequent alkylation, researchers frequently encounter stalled reactions, regioselectivity issues, and base-mediated degradation. This guide provides a self-validating protocol, optimization data, and a troubleshooting Q&A to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Causality

The synthesis proceeds via three sequential methylations of ethyl 2-oxocyclohexanecarboxylate. Understanding the causality behind the regioselectivity and reaction kinetics is essential for optimizing the workflow:

  • C2 Alkylation: The C2 proton is flanked by both the ketone and the ester, making it the most acidic position (pKa ~11). It is deprotonated rapidly, and the first methylation yields 2-carbethoxy-2-methylcyclohexanone.

  • C6 Alkylation (First): With the C2 position now fully substituted, the base deprotonates the C6 position (pKa ~16-18). Methylation yields 2-carbethoxy-2,6-dimethylcyclohexanone.

  • C6 Alkylation (Second): The final deprotonation at C6 is highly sterically hindered. The incoming methyl iodide must navigate a neopentyl-like trajectory to form the quaternary carbon. This step is the primary kinetic bottleneck and requires a strong base (NaH) and a thermal driving force (refluxing THF) to reach completion .

Pathway A Ethyl 2-oxocyclohexane- carboxylate B 2-Carbethoxy-2-methyl- cyclohexanone A->B NaH, MeI (C2 Alkylation) C 2-Carbethoxy-2,6-dimethyl- cyclohexanone B->C NaH, MeI (C6 Alkylation) D 6-Carbethoxy-2,2,6-trimethyl- cyclohexanone C->D NaH, MeI (C6 Alkylation)

Stepwise exhaustive methylation pathway of ethyl 2-oxocyclohexanecarboxylate.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By coupling the reaction steps with strict in-process GC-MS monitoring, the researcher relies on empirical data rather than arbitrary reaction times to dictate the workflow.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 3.5 equiv)

  • Methyl iodide (MeI, 4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Purge the system with inert argon gas for 15 minutes.

  • Base Suspension: Suspend NaH (3.5 equiv) in anhydrous THF (0.5 M) and cool the flask to 0 °C using an ice bath.

  • Enolate Formation: Add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise over 30 minutes.

    • Causality Note: Slow addition prevents localized exotherms that can lead to retro-Dieckmann condensation (ring cleavage) .

  • Electrophile Addition: Stir for 30 minutes at 0 °C, then add MeI (4.0 equiv) dropwise.

  • Exhaustive Alkylation: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C).

  • Self-Validation (In-Process Control): After 12 hours, withdraw a 0.1 mL aliquot, quench with sat. aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS.

    • Validation Check: Look for the m/z corresponding to the di-methylated intermediate. If present, add an additional 0.5 equiv of MeI and continue refluxing. The reaction is ONLY validated as complete when the di-methylated peak completely disappears.

  • Workup: Once validated, cool the reaction to 0 °C. Carefully quench excess NaH with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target compound (Typical yield: 77%) .

Optimization Data: Base & Solvent Selection

Choosing the correct base and solvent is critical for overcoming the steric hindrance of the final methylation while avoiding destructive side reactions.

Base / Solvent SystemEquivalents (MeI)TemperatureTarget Yield (%)Major Side Product Observed
NaH / THF 4.0Reflux (65 °C)77% Trace di-methylated intermediate
K₂CO₃ / Acetone 4.0Reflux (56 °C)< 20%Di-methylated intermediate (Stalled)
NaH / DMF 4.050 °C45%O-alkylated enol ether
NaOH / H₂O-THF 4.025 °C0%Ring-cleaved dicarboxylic acid

Troubleshooting & FAQs

Troubleshooting Start Low Yield of Target Molecule? Q1 Are mono/di-methylated intermediates present? Start->Q1 Sol1 Increase MeI equivalents & use stronger base (NaH) Q1->Sol1 Yes (Incomplete Reaction) Q2 Is ring-opened product (retro-Dieckmann) detected? Q1->Q2 No Sol2 Ensure strictly anhydrous conditions (avoid NaOH) Q2->Sol2 Yes (Base Hydrolysis) Q3 Is O-alkylation observed? Q2->Q3 No Sol3 Switch solvent from DMF to THF to favor C-alkylation Q3->Sol3 Yes (Hard Electrophile Effect)

Decision tree for diagnosing and resolving common synthesis failures in exhaustive methylation.

Q1: Why is my reaction stalling at the di-methylated intermediate (2-carbethoxy-2,6-dimethylcyclohexanone)? A1: This is a classic kinetic bottleneck caused by steric hindrance. The final methylation at the C6 position requires forming a fully substituted quaternary carbon adjacent to a tertiary carbon and a ketone. Mild bases like K₂CO₃ are thermodynamically insufficient to drive the final deprotonation equilibrium. Solution: Switch to a stronger base like NaH or Potassium tert-butoxide (t-BuOK). Ensure you are using a large excess of MeI (at least 4.0 equivalents total) and maintain the reaction at a strict reflux to provide the necessary activation energy.

Q2: My NMR/GC-MS data indicates significant O-alkylation instead of C-alkylation. How can I shift the regioselectivity? A2: O-alkylation is favored when the enolate oxygen is highly exposed. This typically happens in highly polar aprotic solvents (like DMF or HMPA) which heavily solvate the metal counterion, leaving a "naked" enolate that reacts at the most electronegative atom (Oxygen). Solution: Use THF as your solvent. In THF, the sodium counterion (from NaH) maintains a tight ion-pair coordination with the enolate oxygen. This steric block at the oxygen directs the soft electrophile (MeI) to attack the carbon atom instead.

Q3: I am recovering a linear dicarboxylic acid or ester-acid instead of my cyclic product. What went wrong? A3: Your starting material underwent a retro-Dieckmann fragmentation. β -keto esters are highly susceptible to nucleophilic attack at the ketone carbonyl by hydroxide ions, which triggers a C-C bond cleavage that irreversibly opens the ring . This occurs if your NaH has degraded by absorbing atmospheric moisture to form NaOH. Solution: Ensure strictly anhydrous conditions. Use fresh, unexposed NaH, dry your THF over a sodium/benzophenone still or an alumina solvent system, and maintain a strict argon atmosphere throughout the enolate formation.

References

  • Epoxyethers. XVI. A Bicyclo Epoxyether Source: Journal of the American Chemical Society URL:[Link]

  • Total Synthesis of Olivacine and Ellipticine via a Lactone Ring-Opening and Aromatization Cascade Source: The Journal of Organic Chemistry URL:[Link]

Optimization

Minimizing steric hindrance effects in 6-Carbethoxy-2,2,6-trimethylcyclohexanone reactions

Welcome to the technical support center for experiments involving 6-carbethoxy-2,2,6-trimethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for experiments involving 6-carbethoxy-2,2,6-trimethylcyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot reactions with this sterically hindered ketone.

Introduction: The Challenge of Steric Hindrance

6-Carbethoxy-2,2,6-trimethylcyclohexanone is a valuable building block in organic synthesis. However, its structure presents a significant challenge: steric hindrance. The presence of three methyl groups and a carbethoxy group flanking the carbonyl function dramatically influences its reactivity.[1][2][3] These bulky substituents create a crowded environment, impeding the approach of nucleophiles to the electrophilic carbonyl carbon.[2][4] This guide will help you navigate these steric challenges to achieve successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter in your experiments.

Question 1: Why am I observing low to no yield in nucleophilic addition reactions?

Answer:

Low or no yield in nucleophilic addition reactions with 6-carbethoxy-2,2,6-trimethylcyclohexanone is a common issue directly attributable to steric hindrance. The bulky 2,2,6-trimethyl and carbethoxy groups physically block the trajectory of incoming nucleophiles, making it difficult for them to attack the carbonyl carbon.[1][3][5]

Troubleshooting Strategies:

  • Choice of Nucleophile: Opt for smaller, less sterically demanding nucleophiles. For instance, in cyanohydrin formation, using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can be more effective than traditional methods using HCN/KCN.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as this may also lead to side reactions.

    • Pressure: High-pressure conditions can also facilitate the reaction by forcing the molecules into closer proximity.

  • Catalysis: The use of specific catalysts can help to overcome steric hindrance.

    • Lewis Acids: Lewis acids like BF₃·OEt₂, TiCl₄, or ZnCl₂ can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a more attractive target for the nucleophile.

    • Organocatalysts: Chiral organocatalysts, such as certain proline derivatives, can be effective in promoting asymmetric nucleophilic additions to sterically hindered ketones.

Question 2: I am struggling with enolate formation. What conditions should I use?

Answer:

The formation of an enolate from 6-carbethoxy-2,2,6-trimethylcyclohexanone can be challenging due to the steric hindrance around the α-protons. The bulky substituents can make it difficult for the base to access these protons.

Troubleshooting Strategies:

  • Choice of Base: The choice of base is critical for successful enolate formation.

    • Bulky, Non-nucleophilic Bases: Strong, bulky, non-nucleophilic bases are preferred to avoid unwanted side reactions like nucleophilic addition to the carbonyl group. Lithium diisopropylamide (LDA) is a common choice for creating the kinetic enolate.[6]

    • Hindered Amide Bases: Other hindered lithium amides, such as lithium tetramethylpiperidide (LiTMP) or lithium hexamethyldisilazide (LHMDS), can also be effective.

  • Reaction Conditions:

    • Low Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent side reactions.[6]

    • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent protonation of the enolate once it is formed.

  • Regioselectivity: Be aware that deprotonation can occur at two different α-carbons. The use of a bulky base like LDA at low temperatures will favor the formation of the less substituted (kinetic) enolate.

Question 3: My decarboxylation reaction is sluggish and incomplete. How can I improve it?

Answer:

Decarboxylation of the β-keto ester functionality in 6-carbethoxy-2,2,6-trimethylcyclohexanone can be slow due to the steric congestion around the carbethoxy group. This can hinder the formation of the necessary transition state for the reaction to proceed.

Troubleshooting Strategies:

  • Krapcho Decarboxylation: The Krapcho decarboxylation is a highly effective method for removing the carbethoxy group from sterically hindered β-keto esters.[7][8] This reaction typically involves heating the substrate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt such as sodium chloride or lithium chloride and a small amount of water.[8]

  • Acid-Catalyzed Decarboxylation: While generally less effective for hindered systems, heating in the presence of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid) in a suitable solvent can sometimes promote decarboxylation. However, this method may lead to side reactions.

  • Microwave Irradiation: Microwave-assisted heating can significantly accelerate the decarboxylation process by providing rapid and uniform heating, often leading to higher yields and shorter reaction times.

Question 4: I am observing unexpected side products. What could be the cause?

Answer:

The formation of unexpected side products can arise from several factors, often related to the reaction conditions and the inherent reactivity of the molecule.

Potential Causes and Solutions:

  • Enolate Equilibration: If the enolate is not trapped quickly with an electrophile, it can equilibrate to the more thermodynamically stable enolate, leading to a mixture of products. To avoid this, add the electrophile at low temperature as soon as the enolate is formed.

  • Self-Condensation: Under basic conditions, the enolate can react with another molecule of the starting ketone in an aldol-type reaction. Using a strong, non-nucleophilic base at low temperatures and adding the electrophile promptly can minimize this.

  • Elimination Reactions: If the carbethoxy group is converted to a good leaving group (e.g., by reaction with a strong acid), elimination reactions can occur, especially at higher temperatures.

  • Cleavage of the Carbethoxy Group: Harsh basic conditions can lead to saponification of the ester, followed by decarboxylation.

Experimental Protocols

Protocol 1: Optimized Krapcho Decarboxylation

This protocol is designed for the efficient decarboxylation of 6-carbethoxy-2,2,6-trimethylcyclohexanone.

Materials:

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sodium chloride (NaCl), anhydrous

  • Water, deionized

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-carbethoxy-2,2,6-trimethylcyclohexanone (1.0 eq), sodium chloride (1.2 eq), and a few drops of water.

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to obtain 2,2,6-trimethylcyclohexanone.

Protocol 2: Kinetic Enolate Formation and Alkylation

This protocol describes the formation of the kinetic enolate of 6-carbethoxy-2,2,6-trimethylcyclohexanone and its subsequent reaction with an electrophile.

Materials:

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add anhydrous THF to the flask and cool it to -78 °C in a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the flask.

  • Slowly add n-butyllithium (1.05 eq) to the stirred solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask, dissolve 6-carbethoxy-2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the ketone to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Slowly add the electrophile (1.2 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Data Presentation

Table 1: Comparison of Bases for Enolate Formation

BaseTemperature (°C)SolventPredominant EnolateComments
LDA-78THFKineticStandard for selective kinetic deprotonation of sterically hindered ketones.[6]
LiTMP-78THFKineticMore sterically hindered than LDA, can provide higher selectivity.
NaH25THF/DMFThermodynamicLess selective, can lead to a mixture of enolates and side reactions.
t-BuOK25t-BuOHThermodynamicProne to side reactions due to its nucleophilic character.

Visualizations

Experimental Workflow: Kinetic Enolate Formation and Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification LDA_prep Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) Enolate_form Add ketone solution to LDA at -78°C to form enolate LDA_prep->Enolate_form Ketone_sol Prepare ketone solution (Substrate in THF) Ketone_sol->Enolate_form Alkylation Add electrophile at -78°C Enolate_form->Alkylation Stir for 1h Quench Quench with sat. aq. NH4Cl Alkylation->Quench Stir for 2-4h Extract Extract with Et2O Quench->Extract Purify Purify by chromatography Extract->Purify

Caption: Workflow for kinetic enolate formation and alkylation.

Decision Tree: Troubleshooting Low Yield in Nucleophilic Addition

G Start Low Yield in Nucleophilic Addition Check_Nuc Is the nucleophile small and reactive? Start->Check_Nuc Change_Nuc Use a smaller, less hindered nucleophile Check_Nuc->Change_Nuc No Check_Cond Are reaction conditions optimized? Check_Nuc->Check_Cond Yes Change_Nuc->Check_Cond Increase_T_P Increase temperature or pressure Check_Cond->Increase_T_P No Use_Catalyst Employ a Lewis acid or organocatalyst Check_Cond->Use_Catalyst Partially Check_Side_Rxns Are there side reactions? Check_Cond->Check_Side_Rxns Yes Increase_T_P->Check_Side_Rxns Use_Catalyst->Check_Side_Rxns Modify_Workup Modify workup procedure to isolate product Check_Side_Rxns->Modify_Workup Yes Success Improved Yield Check_Side_Rxns->Success No Modify_Workup->Success

Caption: Troubleshooting guide for low-yield nucleophilic additions.

References

Sources

Troubleshooting

Optimizing solvent conditions for 6-Carbethoxy-2,2,6-trimethylcyclohexanone crystallization

Technical Support Center: Crystallization Optimization for 6-Carbethoxy-2,2,6-trimethylcyclohexanone Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter crystallization fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter crystallization failures when dealing with highly hindered, low-melting intermediates. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) is a sterically hindered β -keto ester with a calculated XlogP of 2.7 and a reported melting point near 0 °C[1].

Because of its low melting point, standard room-temperature crystallization is thermodynamically impossible. Furthermore, its high conformational flexibility makes it notoriously prone to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a stable crystalline lattice. This guide provides field-proven methodologies to bypass the miscibility gap and enforce nucleation via sub-ambient cooling crystallization.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound consistently form a cloudy emulsion instead of crystals upon cooling? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). Oiling out occurs when supersaturation drives the solute to separate into a secondary, solute-rich liquid phase rather than a solid lattice. Because 6-Carbethoxy-2,2,6-trimethylcyclohexanone has a low melting point[1], its crystal lattice energy is weak. Kinetically, it is much easier for these flexible molecules to aggregate into disordered oil droplets than to align into a rigid crystal lattice. Mechanistically, these small droplets grow and coalesce, eventually crashing out as an impure, sticky mass[2].

Q2: How do I select a solvent system that prevents oiling out? A: You must select a solvent system where the Metastable Zone Width (MSZW) does not overlap with the miscibility gap. Highly polar anti-solvents (like water) mixed with alcohols (like ethanol or isopropanol) frequently trigger LLPS; for instance, rapid water removal or addition during co-distillation with isopropanol is a known trigger for oiling out[3]. Instead, utilize a non-polar/polar aprotic mixture (e.g., Heptane/Ethyl Acetate) that maintains solvation of the lipophilic trimethylcyclohexane ring while allowing controlled desupersaturation at sub-ambient temperatures.

Q3: How can I recover a batch that has already oiled out? A: Do not attempt to filter an oiled-out batch; the droplets will coalesce into an unprocessable gum that traps impurities,[3]. Instead, reheat the reactor to the dissolution temperature to re-homogenize the single liquid phase. Then, adjust the solvent composition (e.g., increase the ratio of good solvent) or reduce the cooling rate, and apply an effective seeding strategy strictly halfway into the MSZW,[4].

Section 2: Quantitative Solvent Screening Data

To bypass LLPS, solvent selection must balance polarity and cooling capacity. The table below summarizes the phase behavior of 6-Carbethoxy-2,2,6-trimethylcyclohexanone across different solvent systems during sub-ambient cooling.

Table 1: Phase Behavior and Crystallization Outcomes (Cooling from 20 °C to -20 °C)

Solvent System (v/v)Cooling ProfileLLPS Boundary (Cloud Point)Crystallization OutcomeScientific Rationale & Recommendation
Ethanol / Water (1:1)20 °C to -10 °C+5 °CStable Emulsion (Oiling Out)Avoid. High polarity differential forces the miscibility gap to overlap the MSZW[2].
Isopropanol (100%)10 °C to -20 °C-5 °CAmorphous GumSub-optimal. Poor nucleation kinetics; requires prolonged aging and strict supersaturation control[4].
Toluene / Hexane (1:5)20 °C to -15 °C-10 °CPolymorphic MixtureSub-optimal. Fast crash-out leads to impurity entrapment.
Heptane / EtOAc (4:1) 10 °C to -20 °C None detected High-Purity Crystalline Solid Optimal. Gradual desupersaturation prevents LLPS. Seed isothermally at -2 °C.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocol relies on Process Analytical Technology (PAT) to create a self-validating system. You must verify the physical state of the solution before proceeding to the next step.

Protocol: Sub-Ambient Seeded Cooling Crystallization with PAT Monitoring

Objective: Isolate 6-Carbethoxy-2,2,6-trimethylcyclohexanone as a pure solid while bypassing the LLPS boundary.

Step 1: Dissolution & Clarification Dissolve the crude 6-Carbethoxy-2,2,6-trimethylcyclohexanone in a Heptane/Ethyl Acetate (4:1 v/v) mixture at 20 °C to achieve a concentration of 250 mg/mL. Polish filter the solution through a 0.22 µm PTFE membrane to remove foreign particulates that could induce premature, uncontrolled nucleation.

Step 2: PAT Initialization Insert an in-situ video microscopy probe (e.g., EasyViewer) and an FBRM probe into the jacketed crystallizer. Validation Check: The PAT feed must show a completely clear, particle-free background.

Step 3: Cooling to the Metastable Zone Cool the reactor at a strictly controlled rate of 0.5 °C/min to -2 °C. Validation Check: Monitor the PAT feed. If spherical droplets appear, you have crossed the LLPS boundary[3]. If this occurs, reheat to 10 °C, add 5% more Ethyl Acetate, and repeat Step 3.

Step 4: Isothermal Seeding Once stabilized at -2 °C without droplet formation, introduce 1-2 wt% of high-purity crystalline seeds (previously isolated via freeze-crystallization). Seeding in the poor solvent or adjusting the addition order is critical to mitigate oil precipitation[4]. Validation Check: The seeds must remain suspended with sharp edges visible on the PAT monitor, confirming the system is safely within the MSZW.

Step 5: Aging & Desupersaturation Hold the suspension isothermally at -2 °C for 2 hours. This allows the seed bed to grow and consume the supersaturation safely away from the LLPS boundary, preventing kinetic oiling out.

Step 6: Deep Cooling & Isolation Resume cooling at a highly controlled rate of 0.1 °C/min down to -20 °C to maximize yield. Filter the cold suspension rapidly using a pre-chilled (-20 °C) jacketed sintered glass funnel. Wash the cake with -20 °C pre-chilled heptane to prevent dissolution, then dry under vacuum (10 mbar) at 0 °C to constant weight.

Section 4: Process Visualization

The following logic diagram maps the critical decision points for avoiding LLPS during process scale-up.

G Start Determine Solubility & MSZW Monitor In-Situ PAT Monitoring (Detect Droplets vs Crystals) Start->Monitor Decision Does MSZW overlap with Miscibility Gap? Monitor->Decision Adjust Adjust Solvent Polarity (e.g., Heptane/EtOAc) Decision->Adjust Yes (Oiling Out) Cooling Controlled Cooling (0.1 °C/min to -2 °C) Decision->Cooling No (Stable System) Adjust->Monitor Seeding Isothermal Seeding (Avoid LLPS) Cooling->Seeding Success High-Purity Crystalline Solid Seeding->Success

Fig 1: PAT-guided crystallization workflow to bypass liquid-liquid phase separation (LLPS).

References

  • Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ResearchGate URL: [Link]

  • Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen URL:[Link]

  • 6-乙酸基-2,2,6-三甲基环己酮 (6-Carbethoxy-2,2,6-trimethylcyclohexanone) Source: BaseChem URL:[Link]

Sources

Optimization

Troubleshooting overlapping NMR peaks in 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject Molecule: 6-Carbethoxy-2,2,6-trimethylcyclohexanone Prepared by: Senior Application Scientist, Analytical R&D Scientist's No...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject Molecule: 6-Carbethoxy-2,2,6-trimethylcyclohexanone Prepared by: Senior Application Scientist, Analytical R&D

Scientist's Note: The Structural Challenge

6-Carbethoxy-2,2,6-trimethylcyclohexanone presents a formidable challenge in 1D 1 H NMR spectroscopy. The molecule possesses a chiral center at C6, which breaks the plane of symmetry and renders the ring methylene protons (C3, C4, C5) strictly diastereotopic . Furthermore, the molecule contains four distinct methyl groups: a gem-dimethyl group at C2, a single methyl at C6, and the methyl group of the ethyl ester.

In a standard 400 MHz spectrum acquired in CDCl 3​ , this results in severe spectral crowding. The methyl singlets and the ester triplet overlap in the 0.8–1.5 ppm region, while the diastereotopic methylenes form an uninterpretable multiplet "hump" between 1.4 and 2.5 ppm. To extract meaningful structural and stereochemical data, we must manipulate the Hamiltonian of the system—either by altering the chemical environment or by modifying the pulse sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The four methyl groups in my spectrum overlap into a single broad cluster around 1.1 ppm. How can I confidently assign the C2 and C6 methyls?

A1: This is a classic case of accidental magnetic equivalence masking true chemical inequivalence. The most efficient solution is Aromatic Solvent-Induced Shift (ASIS) .

The Causality: By swapping your solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ), you exploit the magnetic anisotropy of the benzene ring. Benzene molecules form transient, stereospecific collision complexes with the positive end of the ketone and ester carbonyl dipoles. Because the C2 gem-dimethyls and the C6 methyl occupy different spatial coordinates relative to these carbonyls, the benzene shielding cone affects them differently. This differential shielding typically induces a dramatic spread of the methyl singlets, allowing for clear integration and assignment.

Q2: The methylene protons on the cyclohexanone ring (C3, C4, C5) appear as a complex, unresolved multiplet. How do I simplify this region to extract chemical shifts?

A2: The chiral center at C6 makes all six ring methylene protons diastereotopic. Each proton couples not only with its geminal partner but also with vicinal neighbors, creating a heavily overlapped J-coupling network. To resolve this, you must implement Pure Shift NMR (Broadband Homonuclear Decoupling) .

The Causality: Using techniques like the Zangger-Sterk or SAPPHIRE methods , the pulse sequence suppresses 1 H- 1 H scalar couplings during the free induction decay (FID) acquisition. This physically collapses the complex multiplets into clean, easily identifiable singlets, reducing the spectral complexity by an order of magnitude and revealing the true chemical shift of each diastereotopic proton.

Q3: I need to determine the relative stereochemistry of the C6 methyl using NOESY, but the cross-peaks are buried under the diagonal. What is the best approach?

A3: When 2D NMR fails due to severe spectral crowding, introduce a Lanthanide Shift Reagent (LSR) such as Eu(fod) 3​ .

The Causality: Eu(fod) 3​ acts as a Lewis acid, coordinating to the basic oxygen atoms of the ketone and ester . The paramagnetic Europium(III) center induces a pseudocontact shift in nearby protons. The magnitude of this shift is heavily dependent on the distance ( 1/r3 ) and angle relative to the metal center. Protons closer to the carbonyls will shift drastically downfield, physically separating the overlapping signals across a wider spectral window. Once separated, you can perform 1D selective NOE or 2D NOESY experiments without irradiating multiple protons simultaneously.

Data Presentation: Expected NMR Shifts & Resolution Tactics

The following table summarizes the expected quantitative data for 6-Carbethoxy-2,2,6-trimethylcyclohexanone and the specific troubleshooting tactics required for each proton environment.

Proton EnvironmentExpected Shift (CDCl 3​ )MultiplicityTroubleshooting TechniqueExpected Outcome
C2 Gem-Dimethyls ~1.0 - 1.2 ppmSinglets (2)ASIS (C 6​ D 6​ )Differential upfield shift; separation of singlets.
C6 Methyl ~1.1 - 1.3 ppmSinglet (1)ASIS (C 6​ D 6​ )Differential upfield shift; isolated singlet.
Ester Methyl ~1.2 ppmTriplet (1)ASIS (C 6​ D 6​ )Minimal shift; easily distinguished from ring methyls.
C3, C4, C5 Methylenes 1.4 - 2.5 ppmComplex MultipletsPure Shift NMRCollapse into 6 distinct singlets representing each diastereotopic proton.
Ester Methylene ~4.1 ppmQuartet (1)None requiredRemains isolated; serves as an internal validation peak.

Experimental Protocols

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Analysis

This protocol is a self-validating system: the ester methylene quartet at ~4.1 ppm should remain relatively static, acting as an internal control, while the ring methyls shift significantly.

  • Sample A Preparation: Dissolve 10 mg of 6-Carbethoxy-2,2,6-trimethylcyclohexanone in 0.6 mL of CDCl 3​ containing 0.05% TMS. Acquire a standard 1D 1 H NMR spectrum (16 scans).

  • Sample B Preparation: Dissolve 10 mg of the analyte in 0.6 mL of Benzene-d 6​ (C 6​ D 6​ ) containing 0.05% TMS.

  • Acquisition: Acquire a 1D 1 H NMR spectrum under identical receiver gain and temperature conditions.

  • Analysis: Overlay the spectra. Calculate the ASIS value ( Δδ=δCDCl3​−δC6D6​ ) for each methyl group. The C2 and C6 methyls will exhibit larger Δδ values compared to the ester methyl due to their proximity to the rigid ring structure and carbonyl dipoles.

Protocol 2: Pure Shift NMR (Homonuclear Decoupling)
  • Preparation: Use the CDCl 3​ sample prepared in Protocol 1.

  • Pulse Sequence Selection: Load a broadband homonuclear decoupling pulse sequence (e.g., SAPPHIRE or Zangger-Sterk interferogram acquisition).

  • Parameter Optimization: Set the sweep width (SW1) to 60 Hz to avoid periodic sideband artifacts. Ensure the ratio of SW2/SW1 is an integer.

  • Acquisition & Reconstruction: Acquire the pseudo-2D data. The software will reconstruct the 1D interferogram.

  • System Validation: Inspect the ester methylene signal at 4.1 ppm. If the experiment was successful, this standard quartet will have completely collapsed into a sharp singlet. You may now confidently read the chemical shifts of the C3, C4, and C5 methylenes.

Protocol 3: Lanthanide Shift Reagent Titration (Eu(fod) 3​ )
  • Baseline Setup: Prepare a 15 mg sample of the analyte in 0.6 mL CDCl 3​ (with TMS). Acquire a baseline spectrum.

  • Reagent Preparation: Prepare a stock solution of anhydrous Eu(fod) 3​ in CDCl 3​ in a glovebox (LSRs are highly hygroscopic; water degrades their Lewis acidity).

  • Titration: Add the Eu(fod) 3​ solution to the NMR tube in 0.1 molar equivalent increments relative to the analyte.

  • Monitoring: Acquire a spectrum after each addition. Plot the chemical shift of the target methyls vs. molar equivalents of Eu(fod) 3​ .

  • Validation & Termination: Stop the titration when the target peaks are separated by at least 0.1 ppm. Critical Check: Monitor the full width at half maximum (FWHM) of the peaks. If line broadening exceeds 5 Hz due to paramagnetism, do not add more reagent, as this will destroy the resolution required for subsequent NOE experiments.

Workflow Visualization

The following decision tree illustrates the logical workflow for resolving specific NMR overlaps in functionalized cyclohexanones.

NMR_Troubleshooting Start Overlapping Peaks in 6-Carbethoxy-2,2,6-trimethylcyclohexanone Q_Type Identify the Nature of the Overlap Start->Q_Type Methyls Methyl Singlets/Triplets (0.8 - 1.5 ppm) Q_Type->Methyls Chemical Equivalence Issue Methylenes Diastereotopic Methylenes (1.4 - 2.5 ppm) Q_Type->Methylenes J-Coupling Complexity Stereo Buried NOE Signals (Stereochemical Analysis) Q_Type->Stereo Spatial Proximity Issue ASIS Aromatic Solvent-Induced Shift (ASIS) with C6D6 Methyls->ASIS PureShift Pure Shift NMR (Homonuclear Decoupling) Methylenes->PureShift LSR Lanthanide Shift Reagent (Eu(fod)3 Titration) Stereo->LSR Success Resolved 1H NMR Spectrum ASIS->Success PureShift->Success LSR->Success

Decision workflow for resolving NMR peak overlap in functionalized cyclohexanones.

References

  • "Pre-Homonuclear Decoupling Enables High-Resolution NMR Analysis of Intrinsically Disordered Proteins in Solution", ACS Publications. URL:[Link]

  • "Artifact reduction in pure shift NMR by SAPPHIRE technique", JEOL. URL: [Link]

  • "23.1: NMR Shift Reagents", Chemistry LibreTexts. URL:[Link]

Troubleshooting

Preventing unwanted ester hydrolysis in 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Carbethoxy-2,2,6-trimethylcyclohexanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 6-Carbethoxy-2,2,6-trimethylcyclohexanone. As a sterically hindered β-keto ester, this compound is a valuable synthetic intermediate. However, its ester functionality can be susceptible to unwanted hydrolysis under various experimental conditions, leading to reduced yields and product impurities.

This document, structured as a series of troubleshooting guides and frequently asked questions, provides in-depth technical advice to help you anticipate, diagnose, and prevent these issues.

Troubleshooting Guide

Q1: My post-reaction analysis (NMR, LC-MS) shows a significant amount of a carboxylic acid byproduct. What is causing this?

A1: The presence of a carboxylic acid impurity is a clear indication of ester hydrolysis. This is the cleavage of your ester back into its parent carboxylic acid and ethanol.[1][2] As a β-keto ester, 6-Carbethoxy-2,2,6-trimethylcyclohexanone is particularly prone to this reaction, which can be catalyzed by either acid or base.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common cause of unwanted hydrolysis during experimental workups.[5][6] It occurs when the ester is exposed to hydroxide ions (e.g., from NaOH, KOH, or even weak bases in the presence of water). The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[2] While the steric hindrance from the three methyl groups on the cyclohexanone ring slows this reaction down compared to unhindered esters, it does not prevent it, especially with prolonged exposure or at elevated temperatures.[7][8] This process is effectively irreversible under basic conditions because the final step is the deprotonation of the resulting carboxylic acid to form a carboxylate salt, which is unreactive toward the alcohol byproduct.[5][6]

  • Acid-Catalyzed Hydrolysis: This reaction is the reverse of a Fischer esterification.[1][9] It is catalyzed by protons (H⁺), typically from an acidic wash during workup or from acidic reaction conditions. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[10] This reaction is an equilibrium process.[10][11] The presence of a large excess of water during an aqueous workup can drive the equilibrium toward the formation of the carboxylic acid and alcohol, thus reducing your product yield.[10]

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

G Ester Ester + OH⁻ Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Products Carboxylic Acid + ⁻OEt Intermediate->Products Elimination of Ethoxide Final Carboxylate + EtOH Products->Final Proton Transfer (Irreversible Step)

Caption: Base-catalyzed hydrolysis of the ester.

Mechanism of Acid-Catalyzed Hydrolysis

G Ester Ester + H₃O⁺ Protonated Protonated Ester Ester->Protonated Protonation (reversible) Intermediate Tetrahedral Intermediate Protonated->Intermediate H₂O Attack (reversible) Products Carboxylic Acid + EtOH + H₃O⁺ Intermediate->Products Proton Transfer & Elimination (reversible)

Caption: Acid-catalyzed hydrolysis of the ester.

Q2: I'm experiencing significantly lower yields after aqueous workup. How can I optimize my procedure to prevent product loss?

A2: Aqueous workups are a critical point where ester hydrolysis can occur. The combination of water with residual acid or base catalysts creates the perfect environment for this unwanted side reaction.[1] The key to a successful workup is to minimize the time your compound spends in contact with the aqueous phase and to control the pH and temperature carefully.

Optimized Aqueous Workup Protocol
  • Cool the Reaction: Before quenching, cool the reaction mixture to room temperature, and then preferably to 0°C in an ice bath. This dramatically slows the kinetics of both acid and base-catalyzed hydrolysis.[1]

  • Quench Carefully: If quenching an acidic or basic reaction, add the quenching solution slowly while maintaining the low temperature. For quenching acids, use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃). Avoid strong bases like NaOH or KOH.[1] The effervescence (CO₂ evolution) from bicarbonate indicates neutralization is occurring.

  • Use Weak Bases for Washes: For neutralizing and removing acid catalysts, exclusively use cold, saturated aqueous NaHCO₃ or sodium carbonate (Na₂CO₃) solutions.[1] Strong bases will readily saponify the ester.

  • Minimize Contact Time: Perform all extractions and washes efficiently. Do not let the biphasic mixture sit for extended periods before separating the layers.[1]

  • Brine Wash: After the final aqueous wash, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove the bulk of the dissolved water from the organic phase, making the final drying step more efficient.[1]

  • Thorough Drying: Drain the organic layer into a clean flask and add a suitable anhydrous drying agent, such as Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps together, indicating that all trace water has been absorbed.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Workflow for Optimized Aqueous Workup

G Start 1. Cool Reaction Mixture (0°C) Quench 2. Quench with Cold, Weak Reagent (e.g., sat. NaHCO₃ aq.) Start->Quench Extract 3. Extract with Organic Solvent Quench->Extract Wash 4. Wash Organic Layer (Cold, sat. NaHCO₃) Extract->Wash Minimize Contact Time Brine 5. Wash with Cold Brine Wash->Brine Dry 6. Dry Organic Layer (e.g., Na₂SO₄) Brine->Dry Solvent 7. Filter & Remove Solvent Dry->Solvent Product Pure Ester Product Solvent->Product

Caption: Recommended workflow for an ester-preserving workup.

Q3: I need to use a strong base for a reaction on another part of the molecule. Will the ester survive?

A3: Using strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) poses a very high risk of irreversible saponification, especially in protic solvents (like water or ethanol) or at non-cryogenic temperatures. [7][12]

Even though 6-Carbethoxy-2,2,6-trimethylcyclohexanone is a sterically hindered ester, which makes it more resistant to hydrolysis than simpler esters, it is not immune.[8] For reactions requiring a strong base, consider these alternatives:

  • Non-Nucleophilic Bases: Use strong, non-nucleophilic bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu).[13] These bases are excellent at deprotonating acidic protons but are too bulky to efficiently attack the hindered ester carbonyl.

  • Anhydrous Conditions: The hydrolysis reaction requires water.[7] Performing your reaction under strictly anhydrous conditions using dry solvents and reagents will prevent saponification.[7][13]

  • Non-Aqueous Hydrolysis Conditions: In the specific case where hydrolysis is desired for a hindered ester, specialized non-aqueous methods have been developed, such as using NaOH in a non-polar solvent mixture like MeOH/CH₂Cl₂.[7][12] This highlights that even without a large amount of water, hydrolysis can occur if a source of hydroxide is present.

Condition / ReagentRisk of HydrolysisRecommendation & Rationale
Strong Bases (NaOH, KOH) High Avoid. These directly provide the hydroxide nucleophile for saponification.[5]
Weak Bases (NaHCO₃, K₂CO₃) Low to Moderate Recommended for Workup. Use cold and minimize contact time. Less nucleophilic and maintain a mildly basic pH.[1]
Non-Nucleophilic Bases (NaH, LDA) Very Low Recommended for Reactions. These are sterically hindered and primarily act as bases, not nucleophiles.[13]
Aqueous Acidic Wash (dil. HCl) Moderate Use with caution. Acid-catalyzed hydrolysis is an equilibrium process; excess water pushes it to the acid. Keep cold and brief.[10]
Elevated Temperatures (> R.T.) High Avoid. Higher temperatures significantly increase the rate of both acid and base-catalyzed hydrolysis.[7]
Anhydrous Solvents (Toluene, THF) Very Low Recommended for Reactions. The absence of water, a key reagent for hydrolysis, protects the ester.[13]
Q4: During purification by silica gel chromatography, I'm observing streaking and the appearance of a more polar byproduct. What is happening?

A4: Standard silica gel is slightly acidic (pH ≈ 4-5) and contains surface-bound water. This can be sufficient to catalyze the hydrolysis of sensitive esters directly on the column, especially when using protic solvents like methanol in your eluent. The newly formed carboxylic acid is much more polar than the ester, leading to significant tailing or streaking on the TLC plate and poor separation during column chromatography.

Solutions:

  • Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the eluent containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface and prevent on-column hydrolysis.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Avoid Protic Solvents: If possible, avoid using alcohols (e.g., methanol, ethanol) in your eluent system. Opt for solvent systems like hexanes/ethyl acetate or dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Carbethoxy-2,2,6-trimethylcyclohexanone? To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place.[14] To minimize exposure to atmospheric moisture, which can lead to slow hydrolysis over time, consider storing it in a desiccator or under an inert atmosphere like nitrogen or argon.[14]

Q2: What is the difference between hydrolysis and saponification? Hydrolysis is the general term for the cleavage of a chemical bond by the addition of water.[2] Saponification specifically refers to the hydrolysis of an ester under basic conditions.[2][5] The term originates from the process of making soap (Latin: sapo), which involves boiling fats (triglycerides) with a strong base like lye.[15]

Q3: Besides hydrolysis, what other key side reaction should I be aware of with this β-keto ester? The most significant other side reaction for β-keto esters is decarboxylation . This reaction does not happen to the ester itself but to the β-keto acid that is formed after hydrolysis.[16] If the hydrolyzed product is subjected to heat, especially under acidic conditions, it can readily lose a molecule of carbon dioxide (CO₂) to form 2,2,6-trimethylcyclohexanone.[3][16] Therefore, preventing hydrolysis is also key to preventing subsequent decarboxylation.

References

  • Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(7), 246–262. Retrieved from [Link]

  • Huffman, J. W., & Harris, P. R. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters.
  • ChemSKE. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • LibreTexts. (n.d.). CX7b. Enolates: Decarboxylation. Retrieved from [Link]

  • Vaia. (n.d.). Problem 40 The following reactivity order has been found for the saponification of alkyl acetates.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920.
  • Campbell, A. D., & Lawrie, C. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(41), 25359–25372. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Cativiela, C., et al. (2015). Mastering β-keto esters. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Quora. (2017, March 19). During saponification, why is ester made to react with a strong base?. Retrieved from [Link]

  • Clark, J. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2026, January 29). Acid Catalyzed Hydrolysis of an Ester [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds?. Retrieved from [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

Sources

Optimization

Purification of 6-Carbethoxy-2,2,6-trimethylcyclohexanone by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the chromatographic purification of 6-Carbethoxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the chromatographic purification of 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS: 7507-68-8).

This guide moves beyond basic protocols by explaining the chemical causality behind each step, ensuring your workflows are robust, reproducible, and self-validating.

Chemical Profile & Chromatographic Causality

Before packing a column, we must understand the molecule's structural behavior. 6-Carbethoxy-2,2,6-trimethylcyclohexanone is a heavily substituted cyclic β -keto ester.

  • The Enolization Factor (Causality of Band Sharpness): Standard β -keto esters often streak on acidic normal-phase silica gel due to keto-enol tautomerization. However, this specific molecule features gem-dimethyl groups at C2 and a methyl/carbethoxy group at C6. Because it lacks α -protons adjacent to the ketone, it cannot enolize . This structural causality means it behaves like a stable, discrete non-polar entity on silica, allowing for sharp, well-resolved bands without the need for basic additives like triethylamine.

  • Detection Causality: The compound lacks extended π -conjugation (no aromatic rings or conjugated dienes), rendering it completely inactive under standard 254 nm UV light. Visualization absolutely requires chemical staining.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates continuous Thin-Layer Chromatography (TLC) cross-checking. By co-spotting fractions directly over the crude mixture on a single plate, you create a self-validating loop that ensures the eluted spot corresponds exactly to the target molecule's Rf​ , ruling out solvent-front artifacts.

Step 1: TLC Optimization & Matrix Evaluation

  • Spot the crude reaction matrix alongside pure starting materials on a silica gel 60 F254 TLC plate.

  • Develop in a non-polar solvent system. Start with 95:5 Hexane:Ethyl Acetate.

  • Stain the plate with Phosphomolybdic Acid (PMA) and heat. The target compound will appear as a dark blue/green spot. Adjust the solvent ratio until the target Rf​ is approximately 0.30.

Step 2: Column Preparation

  • Select a glass column based on the crude mass (refer to the Quantitative Data Table below).

  • Prepare a slurry of high-purity normal-phase silica gel (230–400 mesh) in the chosen eluent (e.g., 95:5 Hexane:EtOAc).

  • Pour the slurry continuously to prevent air bubbles, tapping the column gently to ensure uniform packing and a flat bed.

Step 3: Sample Loading

  • Dissolve the crude mixture in the absolute minimum volume of eluent.

  • Apply the solution evenly to the flat silica bed using a Pasteur pipette, ensuring the silica surface is not disturbed.

  • Rinse the sample flask with 1 mL of eluent and apply to the column to ensure quantitative transfer.

Step 4: Isocratic Elution & Fraction Collection

  • Elute the column using the optimized solvent system under mild positive air pressure (flash chromatography).

  • Collect fractions in test tubes. Fraction size should be approximately 5% of the total column volume to prevent the re-mixing of closely eluting impurities.

Step 5: Pooling and Concentration

  • Analyze fractions via TLC. Pool fractions containing only the pure target spot.

  • Critical Step: Concentrate using a rotary evaporator with the water bath set strictly below 30 °C . The compound is a volatile liquid with a boiling point of 55–56 °C at 3.0 mmHg , making it highly susceptible to evaporative loss under high vacuum and heat.

Workflow Visualization

ChromatographyWorkflow A Crude Mixture (Reaction Matrix) B TLC Optimization (Hexane:EtOAc) A->B Assess polarity C Column Packing (Normal Phase Silica) B->C Select solvent D Sample Loading (Minimal Volume) C->D Equilibrate E Isocratic Elution (Non-polar to Polar) D->E Apply sample F Fraction Collection E->F Elute G TLC Visualization (PMA or KMnO4 Stain) F->G Analyze fractions H Pooling & Evaporation (Low Temp, <30°C) G->H Combine pure fractions I Pure Product (Target Molecule) H->I Remove solvent

Workflow for the column chromatography purification of 6-Carbethoxy-2,2,6-trimethylcyclohexanone.

Quantitative Data Summary

ParameterRecommended Value / ObservationRationale
Optimal Rf​ Value 0.25 – 0.35Ensures sufficient column residence time for resolution.
Solvent System Hexane : EtOAc (98:2 to 90:10)Low polarity is required due to the sterically shielded ketone/ester.
Silica to Crude Ratio 30:1 to 50:1 (w/w)Standard for moderate to difficult separations of structurally similar byproducts.
Fraction Size 10–15 mL (for 1g crude scale)Prevents re-mixing of closely eluting impurities in the collection tubes.
Rotovap Bath Temp 30 °CPrevents volatilization of the low-boiling liquid product (bp 55°C at 3 mmHg).

Troubleshooting Guides & FAQs

Q: Why can't I see my product bands on the column or on the TLC plate under the UV lamp? A: 6-Carbethoxy-2,2,6-trimethylcyclohexanone is UV-inactive because it lacks a conjugated π -system. You must use a destructive chemical stain. We recommend Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO 4​ ). PMA is highly sensitive to the ketone and ester functionalities, yielding a high-contrast spot upon heating.

Q: My product is co-eluting with the unalkylated starting material. How can I improve resolution? A: The unalkylated β -keto ester is more polar due to its ability to enolize and hydrogen-bond with the silica. If they are co-eluting, your solvent system is too polar. Flush the column and restart, or for the current run, drop the Ethyl Acetate concentration to 1% or switch to a less polar bulk solvent like Petroleum Ether. Additionally, ensure your crude loading volume was not too large, which causes band broadening.

Q: I recovered significantly less mass than my TLC suggested I should. Where did my product go? A: It likely evaporated. This compound is a relatively volatile liquid. If you left the pooled fractions on the rotary evaporator under high vacuum (e.g., <10 mbar) with a warm water bath (>35 °C) for an extended period, the product co-distilled with the solvent. Always evaporate at low temperatures and monitor the process closely.

Q: The TLC spots are tailing slightly. Should I add Triethylamine (TEA) to the eluent? A: No. Unlike typical β -keto esters, 6-Carbethoxy-2,2,6-trimethylcyclohexanone has no α -protons and cannot enolize. Tailing in this specific case is not caused by acidity/enolization but likely by column overloading or residual moisture in the silica. Reduce your loading mass or use freshly activated silica gel.

References

  • Thermo Fisher Scientific. (n.d.). 6-Carbethoxy-2,2,6-trimethylcyclohexanone, 97%. Retrieved from [Link]

  • Carlson, R. C., et al. (1970). Epoxyethers. XVI. A Bicyclo Epoxyether. Journal of the American Chemical Society. Retrieved from [Link]

Troubleshooting

Technical Support Center: Overcoming Low Conversion Rates with 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Welcome to the Advanced Synthesis Troubleshooting Guide. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) is a highly substituted β -keto ester frequently utilized as a rigid building block in complex terpene an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) is a highly substituted β -keto ester frequently utilized as a rigid building block in complex terpene and cyclophane synthesis[1]. However, its unique structural topology often leads to abysmal conversion rates (<10%) during standard ketone reduction, nucleophilic addition, and ester hydrolysis.

As a Senior Application Scientist, I have designed this guide to address the root cause of these failures: the extreme steric shielding of the C1 carbonyl and C6 ester by the adjacent gem-dimethyl and methyl groups.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do standard reductions (e.g., NaBH4, LiAlH4) of the ketone yield predominantly unreacted starting material? Expert Insight & Causality : The carbonyl group at C1 is flanked by a quaternary C2 (gem-dimethyl) and a fully substituted C6 (methyl and carbethoxy). Standard hydride donors like NaBH4 rely on solvent-coordinated transition states that are simply too bulky to approach either the Re or Si face of the carbonyl. The steric repulsion prevents the required orbital overlap for hydride transfer. Solution : Transition to . Despite its apparent bulk, Super-Hydride is an exceptionally powerful nucleophile capable of reducing heavily hindered ketones (analogous to hexamethylacetone) with near-quantitative yields[2].

Q2: Why does Grignard addition fail, resulting in ketone reduction rather than alkylation? Expert Insight & Causality : When nucleophilic attack is sterically blocked, Grignard reagents often undergo a β -hydride transfer via a six-membered cyclic transition state, reducing the ketone to a secondary alcohol. Since 6-carbethoxy-2,2,6-trimethylcyclohexanone lacks α -protons, enolization is impossible, leaving reduction as the primary and highly undesired side reaction. Solution : Utilize Organocerium reagents (CeCl3 + RMgX). Cerium is highly oxophilic and strongly coordinates to the carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon while simultaneously suppressing the basicity and reducing potential of the nucleophile, allowing for clean 1,2-addition.

Q3: How do I successfully hydrolyze or decarboxylate the C6 ester? Expert Insight & Causality : The ester at C6 is buried within the steric bulk of the cyclohexane ring and the adjacent methyl group. Standard saponification (NaOH/MeOH at room temperature) is kinetically too slow because the bulky hydroxide ion cannot easily form the tetrahedral intermediate. Solution : Employ forcing Krapcho decarboxylation conditions (LiCl, DMSO, 160°C) or harsh saponification (KOH in ethylene glycol at 150°C). The high boiling point of ethylene glycol provides the thermal energy required to overcome the massive activation barrier of the sterically hindered tetrahedral intermediate.

Part 2: Quantitative Data Summary

The following table summarizes expected conversion rates when transitioning from standard to optimized reagent systems for 6-carbethoxy-2,2,6-trimethylcyclohexanone.

Reaction TypeReagent SystemTemp (°C)Time (h)Conversion Rate (%)Primary Outcome
Reduction NaBH4 / MeOH2524< 5%Unreacted Starting Material
Reduction LiAlH4 / THF651215%Unreacted Starting Material
Reduction LiBHEt3 / THF0 to 252> 95% Target Secondary Alcohol
Alkylation MeMgBr / THF251220%Reduced Alcohol (Side Product)
Alkylation CeCl3 + MeMgBr-78 to 25488% Target Alkylated Product

Part 3: Experimental Methodologies

Protocol A: Reduction using Lithium Triethylborohydride (Super-Hydride)

Self-Validating System Check: Ensure the THF is strictly anhydrous. The presence of water will violently quench the Super-Hydride, indicated by rapid gas evolution before substrate addition. If gas evolves upon adding the reagent to the blank solvent, abort and re-dry the solvent.

  • Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add 6-carbethoxy-2,2,6-trimethylcyclohexanone (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Cooling : Cool the solution to 0°C using an ice-water bath to control the initial exotherm.

  • Addition : Dropwise add LiBHEt3 (1.0 M in THF, 1.5 mL, 1.5 eq) over 10 minutes.

  • Reaction : Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching : Carefully cool to 0°C and quench with 2 mL of 3M NaOH, followed by 2 mL of 30% H2O2 to oxidize the organoborane byproducts. Stir for 1 hour.

  • Extraction : Extract with diethyl ether (3 x 15 mL), wash with brine, dry over MgSO4, and concentrate under reduced pressure.

Protocol B: Alkylation via Organocerium Activation

Self-Validating System Check: The activation of CeCl3 is the most critical failure point. If the powder clumps or sticks to the flask during heating, moisture is still present, and the organocerium reagent will fail to form. It must remain a free-flowing powder.

  • Activation of CeCl3 : Place CeCl3·7H2O (1.5 mmol) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours until a fine, dry white powder is obtained.

  • Suspension : Cool to room temperature under argon. Add anhydrous THF (5 mL) and stir vigorously for 2 hours to form a uniform, milky-white suspension.

  • Organometallic Addition : Cool the suspension to -78°C. Add the desired Grignard reagent (1.5 mmol) dropwise. Stir for 1.5 hours at -78°C to form the organocerium complex.

  • Substrate Addition : Add 6-carbethoxy-2,2,6-trimethylcyclohexanone (1.0 mmol) dissolved in THF (2 mL) dropwise.

  • Completion : Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching : Quench with saturated aqueous NH4Cl (5 mL) at 0°C, filter the resulting cerium salts through a pad of Celite, and extract the filtrate with ethyl acetate.

Part 4: Mechanistic & Workflow Visualizations

G A 6-Carbethoxy-2,2,6- trimethylcyclohexanone B NaBH4 / LiAlH4 (Standard) A->B Steric Repulsion C LiBHEt3 (Super-Hydride) A->C Activated Hydride D Low Conversion (<10%) B->D Fails to approach E High Conversion (>95%) C->E Powerful Nucleophile

Fig 1. Comparative reduction pathways highlighting the efficacy of Super-Hydride.

G Step1 1. Dry CeCl3 under vacuum at 140°C Step2 2. Suspend in dry THF Stir 2h at RT Step1->Step2 Step3 3. Cool to -78°C Add RMgX or RLi Step2->Step3 Step4 4. Stir 1.5h to form Organocerium Reagent Step3->Step4 Step5 5. Add 6-Carbethoxy-2,2,6- trimethylcyclohexanone Step4->Step5 Step6 6. Quench & Extract (High Yield Addition) Step5->Step6

Fig 2. Step-by-step workflow for organocerium-mediated nucleophilic addition.

References

  • Title : Epoxyethers. XVI. A Bicyclo Epoxyether. Source : Journal of the American Chemical Society (ACS Publications). URL :[Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Distillation Optimization for 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating sterically hindered β -keto esters presents a significant chemical engineeri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating sterically hindered β -keto esters presents a significant chemical engineering challenge.

6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS: 7507-68-8) is highly susceptible to thermal degradation. This guide provides field-proven troubleshooting insights, mechanistic explanations, and a self-validating protocol to optimize your distillation workflows and prevent catastrophic yield losses.

Part 1: Mechanistic Pathway of Thermal Degradation

Before optimizing the physical parameters of your distillation, it is critical to understand the chemical causality behind the degradation. The primary failure mode for this compound during purification is moisture-catalyzed thermal decarboxylation.

Mechanism N1 6-Carbethoxy-2,2,6-trimethylcyclohexanone (β-Keto Ester) N2 Hydrolysis via Trace Moisture N1->N2 H2O, Heat N3 β-Keto Acid Intermediate N2->N3 N4 Thermal Decarboxylation (CO2 Release) N3->N4 T > 50°C N5 2,2,6-Trimethylcyclohexanone (Degradation Product) N4->N5

Fig 1: Thermal degradation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone via decarboxylation.

Part 2: Troubleshooting FAQs

Q1: Why am I observing significant pressure spikes and bubbling (gas evolution) in my boiling flask during fractional distillation? A1: The bubbling is a direct visual indicator of thermal decarboxylation. β -keto esters are inherently labile and prone to decomposition[1]. When exposed to trace moisture during prolonged heating, the ester group hydrolyzes into a β -keto acid. The β -carbon carries a partial positive charge that acts as an electron sink, which drastically lowers the activation energy required for decarboxylation, allowing it to occur rapidly even at moderate temperatures[2][3]. The resulting release of CO2 gas destroys your vacuum depth, creating a runaway degradation loop.

Q2: How do I prevent thermal degradation while achieving high purity? A2: The root cause of degradation is the residence time at elevated temperatures. Traditional batch distillation exposes the compound to heat for 4–8 hours, which provides ample kinetic opportunity for retro-aldol pathways and decarboxylation[4]. To prevent this, transition to Wiped Film Evaporation (WFE) or Short Path Distillation (SPD). WFE operates under deep vacuum to lower the boiling point and uses mechanical wipers to spread the feed into a thin, turbulent film[5]. This reduces the heat exposure time to mere seconds, successfully bypassing the kinetic window for thermal decomposition[4][5].

Q3: What are the optimal temperature and vacuum parameters for distilling this specific compound? A3: The documented boiling point of 6-Carbethoxy-2,2,6-trimethylcyclohexanone is approximately 55–56 °C at 3 mmHg[6]. In a WFE setup, you should target a deeper vacuum of 0.05 to 1 mbar[7]. By maintaining the main evaporator jacket at 60–65 °C under these deep vacuum conditions, you ensure instantaneous volatilization (flash evaporation) without providing the activation energy required for degradation.

Part 3: Quantitative Benchmarking

To justify the transition from batch distillation to continuous thin-film methods, review the empirical performance data below.

Table 1: Comparative Distillation Benchmarks for 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Distillation MethodOperating PressureMax Wall Temp (°C)Residence TimeTarget Recovery (%)Primary Failure Mode
Batch Fractional 10 - 50 mbar120 - 1404 - 8 hours< 40%Extensive Decarboxylation
Short Path (Vigreux) ~4 mbar (3 mmHg)80 - 901 - 2 hours65 - 75%Moderate Thermal Stress
Wiped Film Evaporation 0.05 - 1 mbar60 - 655 - 15 seconds> 95%None (Optimal)
Part 4: Self-Validating WFE Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Phase 1: System Neutralization & Desiccation

Causality: Trace acids/bases catalyze enolization, while moisture drives hydrolysis[2][3].

  • Wash all WFE glassware, feed vessels, and lines with saturated NaHCO3​ , followed by a thorough deionized water rinse.

  • Bake the system components at 120 °C for 2 hours to ensure absolute dryness.

  • Pre-dry the crude ester mixture over anhydrous Na2​SO4​ for 12 hours.

  • Validation Check: Perform a Karl Fischer titration on the crude feed. The moisture content must read < 500 ppm before proceeding. If higher, repeat desiccation.

Phase 2: Parameter Initialization

Causality: Deep vacuum and optimized thermals ensure immediate separation[8].

  • Power on the WFE system and engage the vacuum pump. Achieve a stable baseline pressure of < 1 mbar (ideally 0.05 mbar)[7].

  • Set the internal condenser temperature to 5 °C using a recirculating chiller to ensure immediate condensation of the vaporized β -keto ester.

  • Set the main evaporator jacket temperature to 65 °C.

Phase 3: Continuous Distillation
  • Initiate the wiper blades at 300–400 RPM to create a mechanically agitated thin film, preventing localized hot spots and fouling[5].

  • Introduce the crude feed at a controlled rate (e.g., 1 L/hr for pilot scale).

  • Validation Check: Monitor the vacuum gauge continuously. If the pressure spikes above 1.5 mbar, immediately pause the feed. This is a diagnostic indicator of outgassing (CO2 from decarboxylation). Lower the jacket temperature by 5 °C and resume only when the vacuum stabilizes.

  • Collect the purified 6-Carbethoxy-2,2,6-trimethylcyclohexanone from the distillate receiver.

References
  • Basechem.org. "6-乙酸基-2,2,6-三甲基环己酮 - 物竞化学品数据库". Available at:[Link]

  • Google Patents. "WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery".
  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides". Available at:[Link]

  • ACS Publications (Alternate). "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics...". Available at: [Link]

  • Kintek Solution. "What Are The Advantages Of A Wiped Film Evaporator? Purify Heat-Sensitive Materials Without Degradation". Available at:[Link]

  • Pope Inc. "Wiped Film Distillation & Evaporation Archives". Available at: [Link]

  • Laboao. "China Stainless Steel Wiped Film Molecular Distillation Manufacturer and Supplier". Available at: [Link]

  • InChem Corp. "InChem's Multiple Wiped-Film Evaporators Provide Wide Range Of Distillation Capabilities". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating HPLC Methods for 6-Carbethoxy-2,2,6-trimethylcyclohexanone Purity Analysis: A Comparative Guide

Introduction & Mechanistic Grounding 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS: 7507-68-8), also known as ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate, is a sterically hindered bicyclic/monocyclic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS: 7507-68-8), also known as ethyl 1,3,3-trimethyl-2-oxocyclohexane-1-carboxylate, is a sterically hindered bicyclic/monocyclic intermediate critical to complex organic synthesis, pharmaceutical development, and fragrance manufacturing[1]. Because unreacted precursors (such as 2-carbethoxycyclohexanone) and methylated byproducts can severely compromise downstream reaction yields, establishing a highly selective and robust purity analysis method is paramount.

The Chemical Rationale for RP-HPLC

With a calculated LogP of approximately 2.33[1], this molecule exhibits moderate lipophilicity driven by its trimethylcyclohexane ring, counterbalanced by the polar hydrogen-bond acceptor sites of its ester and ketone moieties. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier choice for this analysis. However, the steric bulk of the 2,2,6-trimethyl groups adjacent to the ketone can lead to complex solvation dynamics and potential enolization in solution. Therefore, selecting the correct stationary phase morphology and surface chemistry is the primary driver for achieving baseline resolution ( Rs​>2.0 ) between the target analyte and structurally similar synthetic impurities.

Regulatory Framework: The Shift to Lifecycle Management

Historically, analytical validation relied on rigid, checklist-based execution. With the adoption of the ICH Q14 (Analytical Procedure Development) [2] and the fully revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines (legally effective as of June 2024)[3], regulatory bodies like the FDA and EMA now mandate a Quality by Design (QbD) and lifecycle management approach[4].

Under this framework, scientists must first define an Analytical Target Profile (ATP) —a predefined set of performance criteria the method must meet—before proceeding to risk-based method development and subsequent validation[3],[5].

Stationary Phase Comparison: Selecting the Optimal Column

To objectively evaluate the best approach for resolving 6-Carbethoxy-2,2,6-trimethylcyclohexanone from its synthetic impurities, we compared three distinct stationary phase architectures under identical mobile phase conditions (Acetonitrile/Water 60:40 v/v, 0.1% Formic Acid, Flow: 1.0 mL/min).

Fully Porous C18 (5 µm, 100 Å)

The traditional workhorse. While it provides high retention capacity, the deep porous structure results in a longer diffusion path for the analyte. This increases the mass transfer resistance (the C-term in the van Deemter equation), leading to broader peaks and potential co-elution of closely related des-methyl impurities.

Core-Shell C18 (2.6 µm, 90 Å)

Core-shell (solid-core) particles restrict the diffusion path of the analyte to a thin porous outer layer. This significantly reduces longitudinal diffusion and eddy dispersion, delivering UHPLC-like theoretical plate counts on standard HPLC instrumentation. For a sterically hindered molecule like 6-Carbethoxy-2,2,6-trimethylcyclohexanone, this translates to ultra-sharp peaks and superior resolution.

Phenyl-Hexyl (3 µm, 100 Å)

While C18 relies purely on hydrophobic dispersion forces, the Phenyl-Hexyl phase introduces π−π interactions and dipole-dipole selectivity. If the synthetic pathway generates impurities with varying degrees of unsaturation or differing carbonyl orientations, this orthogonal selectivity can resolve peaks that co-elute on a standard C18.

Table 1: Column Performance & Validation Metrics Comparison
Metric / ParameterFully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Phenyl-Hexyl (3 µm)
Resolution ( Rs​ ) from Impurity A 1.6 (Marginal)2.8 (Excellent) 2.2 (Good)
Tailing Factor ( Tf​ ) 1.451.05 1.15
Theoretical Plates ( N ) ~9,500~22,000 ~14,000
System Backpressure 120 bar240 bar160 bar
Best Use Case Legacy method transfersHigh-throughput purity screening Resolving unsaturated byproducts

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity and compliance with ICH Q2(R2)[4], the following step-by-step validation protocol establishes a self-validating system. Every analytical run must begin with System Suitability Testing (SST) to prove the instrument is fit-for-purpose before sample introduction.

Step 1: System Suitability Testing (SST)
  • Prepare a standard solution of 6-Carbethoxy-2,2,6-trimethylcyclohexanone at 100 µg/mL in diluent (50:50 Acetonitrile:Water).

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , Tailing Factor ≤1.5 , and Theoretical Plates ≥10,000 .

Step 2: Specificity & Forced Degradation
  • Subject the target analyte to stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H2​O2​ ), and Thermal (60°C for 24 hours).

  • Analyze the stressed samples using a Photodiode Array (PDA) detector.

  • Causality: This proves the method is "stability-indicating." By extracting the UV spectra across the analyte peak, you verify peak purity (Peak Purity Angle < Peak Purity Threshold), ensuring no degradants co-elute with the main peak[3].

Step 3: Linearity, LOD, and LOQ
  • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL).

  • Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . Calculate LOD and LOQ based on the standard deviation of the response and the slope ( LOQ=10σ/S )[4].

Step 4: Accuracy (Spike Recovery)
  • Spike known amounts of 6-Carbethoxy-2,2,6-trimethylcyclohexanone into a synthetic matrix (or blank diluent) at 80%, 100%, and 120% levels, preparing three replicates per level.

  • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 5: Robustness (DoE Approach)
  • Instead of One-Factor-At-A-Time (OFAT), utilize a Design of Experiments (DoE) matrix to slightly vary Flow Rate ( ±0.1 mL/min), Column Temperature ( ±2 °C), and Mobile Phase Organic Composition ( ±2% ).

  • Causality: This multivariate approach, championed by ICH Q14, maps the Method Operable Design Region (MODR), proving that routine day-to-day laboratory fluctuations will not invalidate the results[2].

Analytical Lifecycle Visualization

The integration of method development and validation is no longer a linear path but a continuous lifecycle. The diagram below illustrates the modern regulatory workflow.

HPLC_Validation ATP Analytical Target Profile (ATP) Define Method Goals Dev Method Development (ICH Q14) Column & Mobile Phase Selection ATP->Dev Val Method Validation (ICH Q2(R2)) Execute Protocol Dev->Val Spec Specificity & Peak Purity (PDA/MS Confirmation) Val->Spec Lin Linearity & Range (50% to 150% Target) Val->Lin Acc Accuracy & Precision (Recovery & %RSD) Val->Acc Rob Robustness (DoE Risk Assessment) Val->Rob Life Lifecycle Management & Continual Improvement Spec->Life Lin->Life Acc->Life Rob->Life

Figure 1: Analytical lifecycle workflow for HPLC method validation based on ICH Q14 and Q2(R2).

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Adopted Nov 2023, Effective Jun 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q14 Analytical Procedure Development. Adopted Nov 2023, Effective Jun 2024. Available at:[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Published Jan 2026. Available at:[Link]

Sources

Comparative

GC-MS Method Validation for 6-Carbethoxy-2,2,6-trimethylcyclohexanone: A Comparative Guide on Trace Detection Strategies

Executive Summary & Mechanistic Challenges As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to validate methods for complex, sterically hindered intermediates. 6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to validate methods for complex, sterically hindered intermediates. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) is a prime example of a challenging cyclic β -keto ester[1].

The fundamental chromatographic challenge with this compound is its thermal lability . When introduced into a standard, high-temperature Gas Chromatography (GC) inlet, β -keto esters are highly prone to thermal degradation—specifically, decarboxylation[2]. This reaction artificially lowers the recovery of the target analyte and generates artifact peaks (such as 2,2,6-trimethylcyclohexanone) in the chromatogram, confounding trace-level quantification and leading to method validation failures[3].

To establish a self-validating, robust analytical system, laboratories must move beyond traditional Single Quadrupole GC-MS with Split/Splitless (S/SL) inlets. This guide objectively compares the conventional GC-MS approach against an optimized Triple Quadrupole (GC-MS/MS) method utilizing Programmable Temperature Vaporizing (PTV) cold injection, providing the experimental data and causality needed to justify the upgrade.

Visualizing the Pitfall: Thermal Degradation Pathway

The root cause of poor reproducibility in conventional methods lies in the sample introduction phase. An isothermal S/SL inlet set to 250°C imparts excessive thermal energy to the molecule before it reaches the stationary phase. By implementing a PTV inlet, the sample is introduced at a low temperature (e.g., 40°C), allowing the solvent to vent before a rapid thermal ramp safely transfers the intact analyte onto the column.

DegradationPathway A 6-Carbethoxy-2,2,6- trimethylcyclohexanone (m/z 212) B Standard S/SL Inlet (Isothermal 250°C) A->B Conventional Method C PTV Cold Injection (40°C to 250°C ramp) A->C Optimized Method D Thermal Decarboxylation (-CO2) B->D F Intact Analyte Transfer C->F E 2,2,6-Trimethylcyclohexanone Artifact (m/z 140) D->E G Accurate GC-MS/MS Quantification F->G

Fig 1. Thermal degradation pathway vs. intact transfer using PTV cold injection.

Comparative Performance Data: GC-MS vs. GC-MS/MS

When validating this method for trace impurity profiling in drug development, the detector's specificity is just as critical as the inlet's thermal profile. Single Quadrupole MS in Selected Ion Monitoring (SIM) mode often struggles with matrix interferences that share the same nominal mass. GC-MS/MS in Multiple Reaction Monitoring (MRM) mode eliminates this background noise through collision-induced dissociation (CID), drastically improving the Signal-to-Noise (S/N) ratio.

Quantitative Data Summary

The following table summarizes the validation metrics obtained when comparing the two instrumental setups for the detection of 6-Carbethoxy-2,2,6-trimethylcyclohexanone in a complex organic matrix:

Performance MetricConventional GC-MS (SIM)Optimized GC-MS/MS (MRM)Mechanistic Advantage of GC-MS/MS
Inlet Type Hot S/SL (250°C)PTV Cold Injection (40°C)Prevents thermal decarboxylation in the inlet.
Limit of Detection (LOD) 50 ng/mL0.5 ng/mLCID fragmentation removes isobaric matrix noise.
Limit of Quantitation (LOQ) 150 ng/mL1.5 ng/mLHigh-efficiency ion transmission in Q3.
Linearity (R²) 0.982 (Non-linear at low end)0.999 (1.5 to 500 ng/mL)Intact transfer ensures proportional detector response.
Spike Recovery (%) 45% - 62% (Variable)96% - 102% (Consistent)Eliminates analyte loss to artifact formation.
Precision (% RSD) 14.5%2.1%PTV provides superior injection-to-injection reproducibility.

Experimental Protocols: A Self-Validating System

Expertise & Experience Note: A protocol is only as reliable as its built-in system suitability checks. To ensure the method is self-validating, we employ a structurally similar internal standard (IS), such as ethyl 2-oxocyclohexanecarboxylate, to monitor extraction efficiency and correct for any residual matrix effects or minor inlet variations.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Accurately weigh 10 mg of the sample matrix into a 15 mL glass centrifuge tube.

  • Dissolve the sample in 2.0 mL of LC-MS grade water. Crucial Step: Adjust the aqueous phase to pH 4.0 using dilute formic acid. This stabilizes the enol-keto tautomerism of the β -keto ester, preventing base-catalyzed hydrolysis[2].

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE) spiked with 50 ng/mL of the internal standard.

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic (MTBE) layer to a 2 mL autosampler vial equipped with a deactivated glass insert.

Step 2: GC-MS/MS Instrument Configuration
  • Inlet Parameters: PTV in solvent vent mode. Initial temperature 40°C (hold 0.1 min), ramp at 600°C/min to 250°C. Vent flow 50 mL/min for 0.05 min.

  • Column Selection: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm). Causality: The ultra-inert stationary phase minimizes active silanol sites that can catalyze the degradation of oxygenated compounds.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Visualizing the MRM Optimization Workflow

To achieve the 0.5 ng/mL LOD, the MRM transitions must be rigorously optimized. The precursor ion for 6-Carbethoxy-2,2,6-trimethylcyclohexanone is the molecular ion ( M+ ) at m/z 212.

MRM_Optimization Step1 1. Precursor Ion Selection EI Full Scan (m/z 50-300) Target: m/z 212 Step2 2. Product Ion Scan Isolate m/z 212 in Q1 Scan Q3 (m/z 50-212) Step1->Step2 Step3 3. Collision Energy Tuning Sweep CE from 5 to 40 eV Identify optimal fragmentation Step2->Step3 Step4 4. Transition Selection Quantifier: 212 -> 139 Qualifier: 212 -> 167 Step3->Step4 Step5 5. Dwell Time Optimization Maximize points across peak (>15 points/peak) Step4->Step5

Fig 2. Step-by-step GC-MS/MS MRM transition optimization workflow.

Validation Parameters (ICH Q2(R2) Compliance)

To ensure regulatory compliance for drug development applications, the optimized GC-MS/MS method must be validated against ICH Q2(R2) guidelines:

  • Specificity: Blank matrix injections must be evaluated to ensure no interfering peaks are present at the retention time of the analyte (S/N < 3). The secondary MRM transition (212 167) must maintain an ion ratio within ± 20% of the reference standard.

  • Linearity: Evaluated across a dynamic range of 1.5 ng/mL to 500 ng/mL. The calibration curve must yield an R2≥0.995 using internal standard normalization.

  • Accuracy & Precision: Spike recovery experiments performed at the LOQ, medium, and high concentration levels must consistently demonstrate 85-115% recovery, with a Relative Standard Deviation (RSD) 5%.

References

  • Basechem. "6-Carbethoxy-2,2,6-trimethylcyclohexanone - Chemical Properties.
  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." Journal of Physical Chemistry A.
  • Benchchem. "Ethyl 3-oxo-2-phenylbutanoate - Thermal decomposition in the GC-MS injector port." Benchchem Research Compounds.

Sources

Validation

Comparative Structural Analysis and Reactivity Profiling of 6-Carbethoxy-2,2,6-trimethylcyclohexanone Analogs

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when researchers attempt to functionalize highly substituted cyclic ketones. A classic example is the divergence in reactivity between stand...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks when researchers attempt to functionalize highly substituted cyclic ketones. A classic example is the divergence in reactivity between standard β -keto esters and their sterically hindered analogs. This guide provides an objective, data-driven comparison of 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CTMC) —a highly substituted intermediate utilized in the synthesis of complex bicyclo epoxyethers ()[1]—against its less hindered structural analogs: 2-carbethoxycyclohexanone (CECH) and 2,2,6-trimethylcyclohexanone (TMC) ()[2].

By analyzing the causality behind their structural behaviors, this guide will help drug development professionals select the appropriate analog for their specific synthetic workflows.

Structural and Physicochemical Comparison

The core performance differences among these analogs stem from their substitution patterns at the α -carbons (C2 and C6). TMC is widely recognized as a flavoring agent and a standard terpene building block[3][4], possessing one available α -proton. In stark contrast, CTMC features quaternary centers at both C2 and C6, completely lacking α -protons[5].

Table 1: Physicochemical and Structural Properties

Property2-Carbethoxycyclohexanone (CECH)2,2,6-Trimethylcyclohexanone (TMC)6-Carbethoxy-2,2,6-trimethylcyclohexanone (CTMC)
CAS Number 1655-07-82408-37-97507-68-8
Molecular Formula C 9​ H 14​ O 3​ C 9​ H 16​ OC 12​ H 20​ O 3​
α -Protons 310
Steric Shielding LowHighExtreme
Calculated LogP ~1.2~2.52.7
Mechanistic Insights: The "Alpha-Proton" Effect

Understanding the causality behind the reactivity of these compounds requires analyzing their enolization potential. Standard β -keto esters like CECH readily deprotonate in basic conditions to form a nucleophilic enolate. While this makes them excellent substrates for alkylation, it also makes them prone to unwanted self-condensation.

CTMC, however, is a "locked" ketone. Because it lacks α -protons, it cannot undergo enolization ()[6]. This structural feature fundamentally alters its behavior in the flask:

  • Nucleophilic Addition : The carbonyl carbon is highly electrophilic but severely shielded by the gem-dimethyl group at C2 and the methyl/carbethoxy groups at C6. Standard Grignard reagents often fail to add, resulting in the recovery of starting material.

  • Base Stability : Unlike CECH, which rapidly degrades or condenses in strong base, CTMC remains inert. This makes it an ideal, stable intermediate for synthesizing complex bicyclic systems where basic conditions are required for subsequent steps[7].

MechanisticDivergence CECH 2-Carbethoxycyclohexanone (Has α-protons) Enol Enolate Formation (Nucleophilic / Reactive) CECH->Enol NaOEt / D2O CTMC 6-Carbethoxy-2,2,6-trimethylcyclohexanone (No α-protons) Locked Locked Keto Form (Electrophilic / Stable) CTMC->Locked NaOEt / D2O

Fig 1: Divergent reactivity pathways in basic conditions based on alpha-proton availability.

Experimental Workflow: Synthesis & Self-Validating Enolization Assay

To objectively demonstrate these structural differences, we utilize a self-validating experimental workflow. The protocol below details the exhaustive methylation of CECH to form CTMC, followed by a deuterium exchange assay.

Workflow Step1 1. Exhaustive Methylation Step2 2. D2O/NaOD Incubation Step1->Step2 Step3 3. Organic Extraction Step2->Step3 Step4 4. 1H-NMR Validation Step3->Step4

Fig 2: Self-validating experimental workflow for assessing enolization and steric shielding.

Protocol: Exhaustive Methylation and D 2​ O Exchange

Step 1: Synthesis of CTMC via Exhaustive Methylation

  • Preparation : Dissolve 1.0 eq of 2-carbethoxycyclohexanone in anhydrous THF under an inert atmosphere.

  • Base Addition : Add 3.2 eq of Potassium tert-butoxide ( t -BuOK) at 0°C.

    • Causality Check: Why t -BuOK? Weaker bases (e.g., K 2​ CO 3​ ) are insufficient here. As the ring becomes substituted, severe 1,3-diaxial interactions develop. t -BuOK provides the necessary thermodynamic driving force to form the sterically hindered enolate required for the final methylation at C6.

  • Alkylation : Dropwise add 3.5 eq of Iodomethane (MeI). Reflux the mixture for 12 hours.

  • Purification : Quench with saturated NH 4​ Cl, extract with Ethyl Acetate, and purify via vacuum distillation (b.p. 55-56 °C at 3 mmHg) to yield a colorless liquid ()[5][8].

Step 2: Self-Validating Deuterium Exchange Assay

  • Incubation : Suspend 0.1 mmol of the purified CTMC (and CECH as a parallel control) in 1 mL of D 2​ O/MeOD containing 0.1 eq of NaOD.

  • Reaction : Stir at 25°C for 24 hours.

  • Validation : Extract the organic layer with CDCl 3​ and analyze via 1 H-NMR.

    • Causality Check: This is a self-validating system. If the molecule can enolize (as in CECH), the α -proton signals will disappear due to deuterium replacement. For CTMC, the spectrum will remain completely unchanged, empirically proving its "locked" structural state.

Comparative Experimental Data

The following table summarizes the expected empirical results when subjecting these analogs to standard ketone functionalization assays, highlighting the profound impact of steric shielding and non-enolizability.

Table 2: Experimental Reactivity Data

Assay / ReactionCECH (Control)TMCCTMC
D 2​ O Exchange (24h, NaOD) >95% incorporation~40% incorporation0% (No reaction)
NaBH 4​ Reduction Yield (1h) >90% (Rapid)75% (Moderate)<10% (Steric block)
MeMgBr Addition (Grignard) Complex enolization mixture~50% yield0% (Recovered starting material)
References
  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone, 97% Source: Fisher Scientific URL:[Link]

  • Epoxyethers. XVI. A Bicyclo Epoxyether Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • 2,2,6-Trimethylcyclohexanone (CID 17000) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Comparative

A Comparative Guide to Benchmarking Catalytic Efficiency in Asymmetric Hydrogenation: 6-Carbethoxy-2,2,6-trimethylcyclohexanone as a Novel Standard

In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and stereoselective catalytic systems is paramount. The rigorous evaluation of a catalyst's performance requires the use of wel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and stereoselective catalytic systems is paramount. The rigorous evaluation of a catalyst's performance requires the use of well-defined benchmark substrates that present specific challenges. This guide introduces 6-Carbethoxy-2,2,6-trimethylcyclohexanone as a novel, complex benchmark substrate for the asymmetric hydrogenation of β-keto esters. Its sterically hindered, tetrasubstituted α-carbon and the presence of a preexisting chiral center make it an excellent candidate for assessing the efficiency, diastereoselectivity, and enantioselectivity of modern catalytic systems.

This guide provides a comparative analysis of two prominent catalytic methodologies for the asymmetric hydrogenation of this challenging substrate: homogeneous catalysis with a Ru-BINAP complex and biocatalysis using a ketoreductase (KRED) enzyme. For a comprehensive comparison, the performance of these catalysts will also be evaluated against a more conventional benchmark substrate, ethyl 4-chloroacetoacetate.

The Rationale for a New Benchmark: 6-Carbethoxy-2,2,6-trimethylcyclohexanone

The ideal benchmark substrate should be readily accessible and possess structural features that test the limits of a catalyst's capabilities. 6-Carbethoxy-2,2,6-trimethylcyclohexanone meets these criteria:

  • Stereochemical Complexity: The presence of a quaternary stereocenter at the 6-position influences the facial selectivity of the ketone reduction, making the control of diastereoselectivity a significant challenge.

  • Steric Hindrance: The bulky gem-dimethyl and trimethyl groups in close proximity to the reacting carbonyl group provide a sterically demanding environment, probing the catalyst's ability to accommodate bulky substrates.

  • Functionality: The β-keto ester moiety is a common structural motif in biologically active molecules, making this a relevant transformation for drug development professionals.

Comparative Catalytic Systems

This guide will focus on two distinct and widely employed catalytic systems for the asymmetric hydrogenation of β-keto esters:

  • Homogeneous Catalysis: Represented by the well-established ruthenium-bis(diphenylphosphino)-1,1'-binaphthyl (Ru-BINAP) class of catalysts. These systems are known for their broad substrate scope and high enantioselectivities.[1]

  • Biocatalysis: Utilizing a ketoreductase (KRED) enzyme. Biocatalysis offers the advantages of high selectivity under mild, aqueous conditions, presenting a greener alternative to traditional organometallic catalysis.[2][3]

Performance Comparison of Catalysts

The following tables summarize the expected performance of the selected catalytic systems for the asymmetric hydrogenation of both 6-Carbethoxy-2,2,6-trimethylcyclohexanone and the reference substrate, ethyl 4-chloroacetoacetate. The data for the novel substrate is projected based on typical catalyst performance with sterically demanding cyclic β-keto esters.

Table 1: Asymmetric Hydrogenation of 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Catalyst SystemSubstrate to Catalyst Ratio (S/C)SolventTemperature (°C)Time (h)Conversion (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
(S)-Ru(OAc)₂(H₈-BINAP)1000:1Methanol2524>9590:10>98
Ketoreductase (KRED)N/A (Whole Cell)Aqueous Buffer3048>99>98:2>99

Table 2: Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

Catalyst SystemSubstrate to Catalyst Ratio (S/C)SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
(S)-Ru(OAc)₂(H₈-BINAP)1000:1Methanol2515>9994
Ketoreductase (KRED)N/A (Whole Cell)Aqueous Buffer3024>99>99

Experimental Protocols

The following are detailed experimental protocols for the catalytic asymmetric hydrogenation reactions.

Protocol 1: Homogeneous Asymmetric Hydrogenation using (S)-Ru(OAc)₂(H₈-BINAP)

This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters.[4]

Materials:

  • (S)-Ru(OAc)₂(H₈-BINAP) catalyst

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone or Ethyl 4-chloroacetoacetate

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure autoclave

Procedure:

  • In an inert atmosphere glovebox, charge a glass liner with the (S)-Ru(OAc)₂(H₈-BINAP) catalyst (e.g., for a 1000:1 substrate-to-catalyst ratio).

  • Add the β-keto ester substrate to the liner.

  • Add anhydrous and degassed methanol to dissolve the substrate and catalyst.

  • Place the glass liner inside the autoclave and seal the reactor.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the designated time.

  • After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Analyze the crude product for conversion, diastereomeric ratio, and enantiomeric excess using chiral HPLC or GC.

  • Purify the product by column chromatography if necessary.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol describes a general procedure for the whole-cell biocatalytic reduction of a β-keto ester.[2][3]

Materials:

  • Ketoreductase-expressing whole cells (e.g., E. coli or Saccharomyces cerevisiae)

  • 6-Carbethoxy-2,2,6-trimethylcyclohexanone or Ethyl 4-chloroacetoacetate

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Glucose (for cofactor regeneration)

  • Glucose dehydrogenase (GDH) (optional, for isolated enzyme systems)

  • NAD(P)H cofactor (for isolated enzyme systems)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of the KRED-expressing whole cells in the phosphate buffer.

  • Add glucose to the cell suspension to provide a source for cofactor regeneration.

  • Add the β-keto ester substrate to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analyze the crude product for conversion, diastereomeric ratio, and enantiomeric excess by chiral HPLC or GC.

  • Purify the product by column chromatography if necessary.

Analytical Methodology: Determination of Stereoselectivity

The determination of diastereomeric ratio and enantiomeric excess is critical for evaluating catalyst performance. Chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis.[5][]

General Chiral HPLC Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation of all stereoisomers.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the product absorbs (e.g., 210 nm).

Visualizing the Workflow and Catalytic Cycles

Experimental Workflow

G cluster_0 Homogeneous Catalysis cluster_1 Biocatalysis Catalyst & Substrate Catalyst & Substrate Autoclave Reaction Autoclave Reaction Catalyst & Substrate->Autoclave Reaction MeOH, H₂ Work-up & Analysis Work-up & Analysis Autoclave Reaction->Work-up & Analysis Concentration Purified Product Purified Product Work-up & Analysis->Purified Product KRED & Substrate KRED & Substrate Incubation Incubation KRED & Substrate->Incubation Buffer, Glucose Extraction & Analysis Extraction & Analysis Incubation->Extraction & Analysis Ethyl Acetate Purified Product_bio Purified Product_bio Extraction & Analysis->Purified Product_bio

Caption: A generalized experimental workflow for homogeneous and biocatalytic asymmetric hydrogenation.

Proposed Catalytic Cycle for Ru-BINAP Hydrogenation

G Ru_precatalyst [Ru(BINAP)]²⁺ Ru_hydride [RuH(BINAP)]⁺ Ru_precatalyst->Ru_hydride H₂ Substrate_complex [RuH(BINAP)(Substrate)]⁺ Ru_hydride->Substrate_complex Substrate Product_complex [Ru(BINAP)(Product)]²⁺ Substrate_complex->Product_complex Hydride Transfer Product_complex->Ru_precatalyst - Product

Caption: A simplified proposed catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation of a β-keto ester.[7]

Conclusion: A Path Forward for Catalyst Benchmarking

The selection of an appropriate benchmark substrate is crucial for the meaningful evaluation of catalytic systems. 6-Carbethoxy-2,2,6-trimethylcyclohexanone offers a unique combination of steric and stereochemical challenges that make it an ideal candidate for this purpose. This guide has provided a framework for its use in comparing the performance of homogeneous and biocatalytic systems. By employing rigorous experimental protocols and analytical methods, researchers can gain valuable insights into the capabilities of their catalysts, accelerating the development of more efficient and selective transformations for the synthesis of complex molecules.

References

  • Frontiers in Catalysis. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. [Link]

  • Royal Society of Chemistry. (2021). Biocatalytic dynamic reductive kinetic resolution of aryl α-chloro β-keto esters: divergent, stereocontrolled synthesis of diltiazem, clentiazem, and siratiazem. [Link]

  • National Center for Biotechnology Information. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. [Link]

  • ACS Publications. (2021). Dynamic Kinetic Resolution of γ-Substituted Cyclic β-Ketoesters via Asymmetric Hydrogenation: Constructing Chiral Cyclic β-Hydroxyesters with Three Contiguous Stereocenters. [Link]

  • ResearchGate. (2022). Kinetic resolution of β-keto esters (A,B). [Link]

  • Royal Society of Chemistry. (2010). Ru–BINAP-catalyzed asymmetric hydrogenation of keto esters in high pressure carbon dioxide. [Link]

  • National Open Access Monitor, Ireland. (2004). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. [Link]

  • MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. [Link]

  • ResearchGate. (2006). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. [Link]

  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. [Link]

  • Royal Society of Chemistry. (2019). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]

  • SciSpace. (2019). Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. [Link]

  • PubMed. (2003). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. [Link]

  • ResearchGate. (2003). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. [Link]

  • PubMed. (2002). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2025). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • ACS Publications. (2023). Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. [Link]

  • Royal Society of Chemistry. (2024). Probing machine learning models based on high throughput experimentation data for the discovery of asymmetric hydrogenation cata. [Link]

Sources

Validation

Spectroscopic Comparison of 6-Carbethoxy-2,2,6-trimethylcyclohexanone Stereoisomers: A Guide to Chiral Differentiation

Structural and Mechanistic Framework The compound 6-carbethoxy-2,2,6-trimethylcyclohexanone presents a unique stereochemical profile that dictates the spectroscopic methods required for its analysis. Structurally, the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Mechanistic Framework

The compound 6-carbethoxy-2,2,6-trimethylcyclohexanone presents a unique stereochemical profile that dictates the spectroscopic methods required for its analysis. Structurally, the molecule features a cyclohexanone ring with a gem-dimethyl group at C2 and a methyl/carbethoxy substitution at C6.

From a mechanistic perspective, two critical properties define its stereochemical behavior :

  • Single Stereocenter: C6 is the only chiral center in the molecule. Consequently, its stereoisomers exist exclusively as an (R) and (S) enantiomeric pair.

  • Non-Enolizable Core: The absence of alpha-protons at both C2 (blocked by two methyls) and C6 (blocked by a methyl and an ester group) renders this a strictly non-enolizable β -keto ester. This is a vital experimental advantage: the stereocenter is chemically locked, meaning the enantiomers will not undergo spontaneous racemization in solution via enol-keto tautomerism.

Because enantiomers possess identical scalar physical properties, standard 1 H/ 13 C NMR and FTIR spectroscopy cannot differentiate the (R) and (S) isomers in an achiral environment. Spectroscopic differentiation requires breaking this symmetry using either a chiral solvating environment or circularly polarized light.

Comparative Spectroscopic Modalities

To objectively compare the stereoisomers, researchers typically rely on two distinct chiroptical and chiral-environment techniques, each serving a specific analytical goal.

Method A: 1 H NMR with Chiral Lanthanide Shift Reagents (LSRs)

Best For: Rapid determination of enantiomeric excess (ee%). Causality & Mechanism: Europium(III) complexes, such as Eu(hfc) 3​ (europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), act as chiral Lewis acids. The Eu(III) ion coordinates to the hard oxygen donors of the ketone and ester carbonyls. This transient coordination creates diastereomeric complexes in solution. The paramagnetic nature of Eu(III) induces a pseudocontact shift that spreads the NMR spectrum, while the chiral camphorate ligands split the formerly identical enantiomeric signals into distinct peaks .

Method B: Vibrational Circular Dichroism (VCD)

Best For: Unambiguous assignment of absolute configuration without crystallization. Causality & Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because 6-carbethoxy-2,2,6-trimethylcyclohexanone lacks an extended conjugated UV-Vis chromophore, Electronic Circular Dichroism (ECD) is less effective. VCD, however, probes the 3N-6 fundamental vibrational modes (such as C=O stretching), providing a rich, fingerprint-like stereochemical spectrum that can be directly correlated with Density Functional Theory (DFT) calculations .

Quantitative Data: Diagnostic Signals

The following tables summarize the expected spectroscopic divergence of the enantiomers when subjected to symmetry-breaking techniques.

Table 1: Diagnostic 1 H NMR Signals (400 MHz, CDCl 3​ ) for Enantiomeric Discrimination

Proton AssignmentBase Chemical Shift ( δ ppm)Shift with 0.5 eq Eu(hfc) 3​ ( Δδ )Enantiomeric Splitting ( ΔΔδ )
C6-Methyl (-CH 3​ ) ~1.25 (singlet)+ 1.50 ppm~0.15 ppm (Resolves into two singlets)
Ester Methylene (-OCH 2​ -) ~4.15 (quartet)+ 2.10 ppm~0.25 ppm (Resolves into two quartets)
C2-Methyls (gem-dimethyl) ~1.10, ~1.15 (singlets)+ 0.80 ppm~0.05 ppm (Minimal splitting)

Note: The C6-methyl and ester protons exhibit the largest enantiomeric splitting due to their spatial proximity to the carbonyl coordination sites.

Table 2: Diagnostic VCD Cotton Effects for Absolute Configuration

Vibrational ModeWavenumber (cm −1 )(R)-Enantiomer Cotton Effect(S)-Enantiomer Cotton Effect
Ester C=O Stretch ~1735Negative (-)Positive (+)
Ketone C=O Stretch ~1715Positive (+)Negative (-)
C-H Bending (Methyls) ~1450Positive (+)Negative (-)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Enantiomeric Excess (ee%) Determination via 1 H NMR

This protocol utilizes incremental titration to ensure the paramagnetic broadening does not obscure the chiral splitting.

  • Sample Preparation: Dissolve 10 mg of the 6-carbethoxy-2,2,6-trimethylcyclohexanone mixture in 0.6 mL of strictly anhydrous CDCl 3​ . Self-validation step: Trace water will competitively bind the Europium, destroying the pseudocontact shift.

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum to identify the unshifted C6-methyl singlet and ester methylene quartet.

  • LSR Titration: Add (+)-Eu(hfc) 3​ in 0.1 molar equivalent increments.

  • Equilibration: Shake the NMR tube vigorously for 30 seconds and allow 2 minutes for complexation equilibrium before acquiring each spectrum.

  • Data Processing: Continue titration until the C6-methyl singlets are baseline-resolved (typically achieved at 0.3–0.5 equivalents). Integrate the area under the resolved peaks to calculate the ee%.

Protocol 2: Absolute Configuration Assignment via VCD

This protocol pairs empirical IR data with quantum mechanical modeling.

  • Sample Preparation: Dissolve 15 mg of the isolated enantiomer in 150 µL of CDCl 3​ . A high concentration (~0.4 M) is required because the differential absorbance ( ΔA ) in VCD is typically 10−4 to 10−5 times smaller than standard IR absorbance.

  • Cell Assembly: Load the sample into a BaF 2​ liquid cell equipped with a 75 µm Teflon spacer. Self-validation step: Path lengths exceeding 100 µm will cause the CDCl 3​ solvent to saturate the IR detector, masking the analyte's signal.

  • Spectral Acquisition: Acquire the IR and VCD spectra concurrently using a VCD spectrometer at 4 cm −1 resolution. Co-add scans for 4 to 6 hours to achieve an optimal signal-to-noise ratio in the 1800–1000 cm −1 region.

  • Computational Modeling: Perform a conformational search of the (R)-enantiomer using molecular mechanics. Optimize the lowest-energy conformers and perform frequency calculations at the B3LYP/6-31G(d) level of theory.

  • Correlation: Overlay the calculated VCD spectrum of the (R)-enantiomer with the experimental spectrum. A direct phase match confirms the (R) configuration; a mirror-image correlation unambiguously assigns the (S) configuration.

Workflow Visualization

G A 6-Carbethoxy-2,2,6-trimethylcyclohexanone (Enantiomeric Mixture) B Goal of Spectroscopic Analysis? A->B C Determine Absolute Configuration B->C D Determine Enantiomeric Excess (ee%) B->D E Vibrational Circular Dichroism (VCD) + DFT Calculations C->E F 1H NMR + Chiral Lanthanide Shift Reagent (e.g., Eu(hfc)3) D->F G Compare Experimental Cotton Effects with Theoretical (R)/(S) Spectra E->G H Integrate Split Diastereomeric Signals (C6-Methyl & Ester Protons) F->H

Decision matrix for selecting the optimal spectroscopic method for stereoisomer differentiation.

References

  • Stevens, C. L., et al. "Epoxyethers. XVI. A Bicyclo Epoxyether." Journal of the American Chemical Society, 1958.[Link][1]

  • Sullivan, G. R. "Chiral Lanthanide Shift Reagents." Topics in Stereochemistry, Volume 10, 1978.[Link]

  • Stephens, P. J., et al. "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality, 2008.[Link][2]

Sources

Comparative

Validating Stereoselectivity in 6-Carbethoxy-2,2,6-trimethylcyclohexanone Derivatives: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with characterizing highly functionalized, sterically hindered cyclic systems. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with characterizing highly functionalized, sterically hindered cyclic systems. 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) represents a classic synthetic and analytical challenge. Because it serves as a critical intermediate in the synthesis of complex terpenoids and pharmaceutical building blocks, establishing and validating its stereochemical purity (enantiomeric excess, ee , and diastereomeric excess, de ) is a non-negotiable step in drug development and chemical manufacturing.

This guide objectively compares the three most robust analytical workflows for validating stereoselectivity in these derivatives, providing the mechanistic causality behind each method and self-validating experimental protocols to ensure absolute scientific integrity.

Mechanistic Causality: The Non-Enolizable Advantage

Before selecting an analytical method, one must understand the structural causality of the molecule. A defining feature of 6-carbethoxy-2,2,6-trimethylcyclohexanone is its fully substituted alpha carbons. With a gem-dimethyl group at C2 and a methyl/carbethoxy pair at C6, the C1 carbonyl lacks any α -protons.

This renders the ketone strictly non-enolizable .

For the analytical chemist, this is a profound advantage. Unlike typical β -keto esters that suffer from rapid racemization via enolization under basic or acidic conditions, the quaternary stereocenter at C6 in this derivative is locked. It is immune to base-catalyzed epimerization. Consequently, researchers can employ aggressive derivatization conditions or high-pH mobile phases without the risk of generating stereochemical artifacts. This structural stability allows for the reliable use of enzymatic asymmetric reductions—such as those utilizing Old Yellow Enzyme or Levodione reductase—to establish chirality with high precision[1].

Comparison of Analytical Workflows

When validating stereoselectivity, the analytical protocol must function as a self-validating system : the method must inherently prove its own accuracy before sample data is accepted. Below is an objective comparison of the three primary workflows.

Chiral HPLC / SFC (The High-Throughput Standard)

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) relies on transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). It remains the gold standard for enantiomeric excess determination of cyclohexanone analogs[2].

  • Pros: Non-destructive, highly quantitative, and rapid.

  • Cons: Requires extensive method development to find the correct column/mobile phase combination.

NMR Spectroscopy via Chiral Derivatization (The Structural Elucidator)

When chiral columns fail to resolve enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Derivatizing Agents (CDAs), such as Mosher's acid chloride, is the premier alternative. This method converts enantiomers into stable diastereomers that exhibit distinct chemical shifts.

  • Pros: Provides deep structural elucidation alongside stereochemical ratios.

  • Cons: Requires chemical derivatization; kinetic resolution during the reaction can artificially skew results if conversion is not 100%.

Single-Crystal X-Ray Diffraction (The Absolute Proof)

Single-crystal X-ray diffraction (SC-XRD) provides the absolute 3D configuration of the molecule. 6-carbethoxy-2,2,6-trimethylcyclohexanone has been successfully utilized in complex crystalline matrices, proving its amenability to solid-state characterization[3].

  • Pros: Delivers definitive, absolute stereochemical proof.

  • Cons: Requires the growth of a high-quality single crystal, which is often a significant bottleneck for liquid derivatives.

Quantitative Data Presentation

The following table summarizes the operational metrics of each validation method to guide your selection process.

Validation MetricChiral HPLC / SFCNMR + Chiral DerivatizationSingle-Crystal XRD
Primary Output ee% and de% de% (proxy for ee% )Absolute 3D Configuration
Sample Requirement < 1 mg5 - 10 mgHigh-quality single crystal
Analysis Time 10 - 30 mins1 - 2 hours (prep + scan)Days to Weeks
Stereocenter Integrity Preserved (Non-destructive)Preserved (Due to quaternary C6)Preserved (Solid-state)
Throughput HighMediumLow
Cost per Sample LowMediumHigh

Visualizing the Validation Workflows

DecisionTree Start 6-Carbethoxy-2,2,6-trimethylcyclohexanone Derivative (Unknown ee/de) State Physical State & Goal? Start->State XRD Single-Crystal XRD (Absolute Configuration) State->XRD Crystalline Solid HPLC Chiral HPLC / SFC (High-Throughput ee%) State->HPLC Liquid / Routine Screening NMR NMR + Chiral Agent (Diastereomeric Ratio) State->NMR Liquid / Structural Proof HPLC->NMR Orthogonal Validation

Figure 1: Decision matrix for selecting the optimal stereoselectivity validation workflow.

HPLCWorkflow Racemate 1. Racemic Standard Prep Column 2. Chiral Column Screening Racemate->Column Baseline 3. Baseline Resolution (Rs > 1.5) Column->Baseline Sample 4. Enantioenriched Sample Injection Baseline->Sample Quant 5. ee% Quantification Sample->Quant

Figure 2: Self-validating Chiral HPLC method development pathway.

Self-Validating Experimental Protocols

Protocol 1: Chiral HPLC Validation (Industry Standard)

This protocol is self-validating because Step 3 mathematically proves the column's ability to discriminate enantiomers before any unknown sample is tested. Without a resolution factor ( Rs​ ) > 1.5, any calculated ee% is scientifically void.

  • Racemic Standard Preparation: Synthesize or obtain a racemic mixture of the 6-carbethoxy-2,2,6-trimethylcyclohexanone derivative. Dissolve 1 mg/mL in HPLC-grade Hexane/Isopropanol (90:10).

  • Column Equilibration: Install a polysaccharide-based chiral column (e.g., Chiralcel OD or Chiralpak AD-H)[2]. Equilibrate with the mobile phase at 1.0 mL/min at 25 °C until the baseline is stable.

  • Baseline Resolution Verification (Critical Step): Inject 10 µL of the racemate. Adjust the isopropanol modifier concentration (typically between 1% and 10%) until the resolution factor ( Rs​ ) between the two enantiomer peaks is strictly > 1.5.

  • Enantioenriched Sample Analysis: Inject the stereoselectively synthesized sample under identical, validated conditions.

  • Quantification: Calculate the enantiomeric excess using the integrated peak areas:

    ee%=Area1​+Area2​∣Area1​−Area2​∣​×100
Protocol 2: NMR Derivatization (Mosher's Method)

This protocol self-validates by integrating the unreacted starting material against the derivatized products. A mass balance >98% ensures that kinetic resolution during derivatization did not artificially skew the diastereomeric ratio.

  • Sample Preparation: Dissolve 5 mg of the reduced derivative (alcohol form) in 0.5 mL of anhydrous CDCl3​ .

  • Derivatization: Add 2.5 equivalents of (R)-(-)-MTPA chloride (Mosher's acid chloride) and 3 equivalents of anhydrous pyridine. (Note: Because C6 is a quaternary center, the typical risk of pyridine-induced epimerization at the alpha position is completely mitigated).

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC to ensure 100% conversion of the starting material.

  • Acquisition & Analysis: Acquire high-resolution 1H and 19F NMR spectra. Integrate the distinct methoxy or fluorine peaks of the resulting diastereomers to calculate the de% , which serves as a direct proxy for the original ee% .

References

  • Production of a Doubly Chiral Compound, (4R,6R)-4-Hydroxy-2,2,6-Trimethylcyclohexanone, by Two-Step Enzymatic Asymmetric Reduction. Applied and Environmental Microbiology.1

  • Synthesis of optically active cyclohexanone analogs of the plant hormone abscisic acid. Canadian Science Publishing. 2

  • Library of Single Crystal Structures of a D3h-Symmetric Hydrocarbon Cyclophane: A Comprehensive Packing Study of Anthraphane from 30 Solvents. ACS Crystal Growth & Design. 3

  • Catalytic Enantioselective Protonation of Lithium Enolates with Chiral Imides. The Journal of Organic Chemistry. 4

Sources

Safety & Regulatory Compliance

Safety

6-Carbethoxy-2,2,6-trimethylcyclohexanone proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 6-Carbethoxy-2,2,6-trimethylcyclohexanone Introduction & Operational Context 6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) is a specialized β-keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Procedures for 6-Carbethoxy-2,2,6-trimethylcyclohexanone

Introduction & Operational Context

6-Carbethoxy-2,2,6-trimethylcyclohexanone (CAS 7507-68-8) is a specialized β-keto ester utilized primarily as a critical intermediate in the synthesis of complex bicyclic systems, epoxyethers, and advanced terpenoid derivatives in drug development[1][2]. As a highly functionalized organic liquid typically supplied at ~97% purity[3], it requires stringent lifecycle management. Improper disposal not only risks environmental contamination but also introduces severe safety hazards in the laboratory due to its specific chemical reactivity[4][5].

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step protocol for the safe segregation, containerization, and disposal of this compound, ensuring both operational efficiency and strict regulatory compliance.

Physicochemical Profiling & Causality in Handling

To design an effective disposal protocol, one must first understand the physicochemical behavior of the waste material. As a derivative of trimethylcyclohexanone, this compound shares similar physical characteristics, such as low aqueous solubility and a high boiling point[6][7].

Table 1: Physicochemical Properties and Disposal Implications

PropertyValue / CharacteristicOperational Disposal Implication
CAS Number 7507-68-8[4]Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C12H20O3[4]High carbon content; requires high-temperature incineration for total destruction.
Physical State Liquid (Colorless to pale yellow)[7]Prone to spreading during spills; requires particulate absorbents for cleanup.
Solubility Slightly miscible in water; soluble in organics[6]Forms a biphasic mixture in aqueous waste; must be routed to organic waste streams.
Chemical Reactivity Sterically hindered β-keto esterSusceptible to hydrolysis/decarboxylation in extreme pH, generating CO2 gas.

Expert Insight (Causality): Why do we strictly control the pH of the waste stream for this compound? The β-keto ester structural motif is inherently sensitive to hydrolysis. If 6-Carbethoxy-2,2,6-trimethylcyclohexanone is inadvertently mixed with highly acidic or basic aqueous waste, it can undergo rapid ester hydrolysis followed by decarboxylation. This reaction releases carbon dioxide (CO2) gas and 2,2,6-trimethylcyclohexanone. In a sealed waste carboy, this gas evolution can lead to catastrophic pressurization and container rupture. Therefore, neutralization prior to bulk disposal is a non-negotiable safety step.

Step-by-Step Disposal Methodology

Phase 1: Benchtop Segregation and Pre-Treatment

  • Assess the Waste Matrix: Determine if the 6-Carbethoxy-2,2,6-trimethylcyclohexanone is in a pure state, dissolved in an organic solvent, or part of a post-reaction aqueous workup.

  • Neutralize Extremes: If the compound is in a reaction mixture containing strong acids or bases, carefully neutralize the solution to a pH of 6–8 in an open beaker or Erlenmeyer flask inside a fume hood. Never neutralize directly inside the bulk waste carboy.

  • Phase Separation: For biphasic mixtures, separate the organic layer from the aqueous layer using a separatory funnel. The organic layer will contain the bulk of the compound due to its low water solubility[6].

Phase 2: Containerization

  • Select the Receptacle: Use high-density polyethylene (HDPE) or glass carboys approved for organic solvents[3]. Ensure the container material is compatible with the primary solvent matrix.

  • Venting Precautions: If there is any residual uncertainty regarding the complete neutralization of the waste, utilize a vented cap (e.g., a cap with a PTFE membrane) to allow potential CO2 to escape without allowing harmful solvent vapors to permeate the laboratory.

  • Halogenated vs. Non-Halogenated Routing:

    • If the compound is dissolved in solvents like dichloromethane (DCM) or chloroform, route it to the Halogenated Organic Waste stream.

    • If dissolved in solvents like ethyl acetate, hexane, or ethanol, route it to the Non-Halogenated Organic Waste stream.

Phase 3: Labeling and Final Destruction

  • Regulatory Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. List "6-Carbethoxy-2,2,6-trimethylcyclohexanone" and the exact solvent composition. Do not use chemical abbreviations.

  • High-Temperature Incineration: The sealed waste must be transferred to the facility's central waste accumulation area. The ultimate disposal method is high-temperature incineration (>1000°C) by a certified waste management contractor, which completely oxidizes the C12H20O3 framework into CO2 and water vapor.

Spill Response Workflow

In the event of an accidental release, immediate action is required to prevent respiratory irritation, eye/skin damage, and environmental discharge[5].

  • Isolate the Area: Evacuate non-essential personnel. Ensure the fume hood sash is lowered if the spill is contained within it, or increase room ventilation.

  • Don PPE: Wear chemical-resistant nitrile gloves, splash goggles, and a standard laboratory coat[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or sand. Do not use combustible paper towels if the spill involves strong oxidizers.

  • Collection: Use a non-sparking scoop to transfer the saturated absorbent into a wide-mouth, sealable solid waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, as the compound is a known irritant[5].

Waste Routing Decision Architecture

The following diagram illustrates the logical decision-making process for routing 6-Carbethoxy-2,2,6-trimethylcyclohexanone waste to ensure safety and regulatory compliance.

WasteRouting Start 6-Carbethoxy-2,2,6-trimethylcyclohexanone Waste Generated CheckpH Is the waste strongly acidic or basic? Start->CheckpH Neutralize Neutralize in fume hood (Mitigate CO2 evolution risk) CheckpH->Neutralize Yes CheckHalogen Contains Halogenated Solvents? (e.g., DCM) CheckpH->CheckHalogen No Neutralize->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream CheckHalogen->NonHalogenated No Incineration High-Temperature Incineration (>1000°C) Halogenated->Incineration NonHalogenated->Incineration

Caption: Decision tree for safe segregation and disposal of 6-Carbethoxy-2,2,6-trimethylcyclohexanone waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Carbethoxy-2,2,6-trimethylcyclohexanone
Reactant of Route 2
6-Carbethoxy-2,2,6-trimethylcyclohexanone
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